MBD-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
NSKRACYREGGECLQRCIGLFHKIGTCNFRFKCCKFQ |
Origin of Product |
United States |
Foundational & Exploratory
MBD-7 in Arabidopsis: A Technical Guide to its Mechanism of Action in Active DNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of epigenetic regulation in Arabidopsis thaliana, the Methyl-CpG-Binding Domain 7 (MBD7) protein emerges as a key player in counteracting gene silencing. This technical guide provides an in-depth exploration of the mechanism of action of MBD7, focusing on its critical role in active DNA demethylation. MBD7 functions as a crucial anti-silencing factor by recognizing and binding to densely methylated regions of the genome, particularly at transposable elements and repetitive sequences. Upon binding, MBD7 orchestrates the recruitment of a protein complex, including the histone acetyltransferase IDM1 and the alpha-crystallin domain-containing proteins IDM2 and IDM3. This action facilitates the activity of the 5-methylcytosine DNA glycosylase ROS1, which excises the methyl group from cytosine, thereby preventing hypermethylation and transcriptional silencing. This guide consolidates the current understanding of the MBD7 pathway, presents quantitative data from key studies, details the experimental protocols used to elucidate its function, and provides visual representations of the molecular interactions and experimental workflows.
The Core Mechanism: MBD7-Mediated Active DNA Demethylation
MBD7 is a nuclear protein that specifically recognizes and binds to cytosine-methylated DNA, with a preference for regions of high CG methylation density, often found in heterochromatic regions and transposable elements[1][2][3]. Unlike many other MBD proteins that are associated with transcriptional repression, MBD7 acts to promote gene expression by preventing the spread of DNA methylation and initiating its removal[2][4].
The central tenet of MBD7's mechanism is its function as a molecular scaffold. After binding to methylated DNA, MBD7 recruits a complex of proteins essential for demethylation. Key interacting partners include:
-
ROS5/IDM2 (REPRESSOR OF SILENCING 5/INCREASED DNA METHYLATION 2): MBD7 physically interacts with ROS5/IDM2, a small heat shock protein-like protein. This interaction is a critical early step in the assembly of the demethylation machinery at the target locus[1][5].
-
IDM1 (INCREASED DNA METHYLATION 1): A histone acetyltransferase, IDM1 is recruited to the MBD7-IDM2 complex. IDM1 acetylates histone H3 at lysine 18 (H3K18) and lysine 23 (H3K23)[5][6]. This acetylation is thought to create a more open chromatin environment, making the methylated DNA more accessible to demethylating enzymes.
-
IDM3 (INCREASED DNA METHYLATION 3): Another alpha-crystallin domain-containing protein that is part of the complex and contributes to the anti-silencing function[2][6].
-
ROS1 (REPRESSOR OF SILENCING 1): A 5-methylcytosine DNA glycosylase/lyase, ROS1 is the primary enzyme responsible for excising 5-methylcytosine from DNA. The recruitment and/or activity of ROS1 at MBD7-target loci is facilitated by the MBD7-IDM complex[1][5].
This coordinated action ensures that specific hypermethylated regions are targeted for demethylation, thus preventing the transcriptional silencing of associated genes.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on MBD7 function in Arabidopsis.
Table 1: DNA Methylation Levels in mbd7 Mutants Compared to Wild Type (WT)
| Cytosine Context | Wild Type (C24) | mbd7 Mutant | Fold Change | Reference |
| % mCG | 20.2% | 20.6% | 1.02 | [7] |
| % mCHG | 5.4% | 6.0% | 1.11 | [7] |
| % mCHH | 2.0% | 2.2% | 1.10 | [7] |
In the mbd7 mutant, a slight but consistent increase in DNA methylation is observed across all contexts genome-wide.
Table 2: Differentially Methylated Regions (DMRs) in mbd7 Mutants
| Type of DMR | Number Identified | Predominant Location | Reference |
| Hyper-DMRs (CG) | 497 | Transposable Elements | [7] |
| Hyper-DMRs (CHG) | 192 | Transposable Elements | [7] |
| Hyper-DMRs (CHH) | 2,041 | Transposable Elements | [7] |
| Total Hyper-DMRs | 2,664 | [7] |
The loss of MBD7 function leads to the accumulation of hypermethylated regions, primarily within transposable elements.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on those described in the cited literature and are intended to serve as a guide for researchers.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for MBD7
This protocol is used to determine the in vivo association of MBD7 with specific genomic regions.
-
Plant Material and Cross-linking:
-
Grow Arabidopsis thaliana seedlings expressing a tagged version of MBD7 (e.g., MBD7-GFP or MBD7-MYC) for 10-14 days.
-
Harvest approximately 2 grams of shoot tissue and fix by vacuum infiltration for 10 minutes in a solution of 1% (v/v) formaldehyde in buffer A (0.4 M sucrose, 10 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM β-mercaptoethanol, and protease inhibitors).
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.
-
Rinse the tissue twice with cold sterile water and blot dry.
-
-
Chromatin Preparation:
-
Grind the cross-linked tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
-
Sonicate the chromatin on ice to shear DNA to an average size of 200-800 bp. The optimal sonication conditions (e.g., power, duration, number of cycles) should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose beads for 1 hour at 4°C with rotation.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the tag on MBD7 (e.g., anti-GFP or anti-MYC). A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.
-
Perform quantitative PCR (qPCR) using primers specific to the putative MBD7 target regions and a control region.
-
Calculate the enrichment of the target regions in the MBD7-IP sample relative to the input and the IgG control.
-
Firefly Luciferase Complementation Imaging (LCI) Assay
This in vivo assay is used to visualize the interaction between MBD7 and its partner proteins in plant cells.
-
Vector Construction:
-
Clone the full-length coding sequence of MBD7 into a vector containing the N-terminal fragment of firefly luciferase (nLUC).
-
Clone the coding sequence of the interacting protein of interest (e.g., ROS5/IDM2) into a vector containing the C-terminal fragment of firefly luciferase (cLUC).
-
Constructs are typically driven by a strong constitutive promoter like the CaMV 35S promoter.
-
-
Agrobacterium-mediated Transient Expression:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the nLUC and cLUC fusion constructs.
-
Grow the transformed Agrobacterium cultures to an OD600 of 0.8-1.0.
-
Harvest and resuspend the bacteria in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).
-
Mix the Agrobacterium cultures containing the MBD7-nLUC and interactor-cLUC constructs in a 1:1 ratio.
-
-
Infiltration of Nicotiana benthamiana Leaves:
-
Infiltrate the Agrobacterium mixture into the abaxial side of the leaves of 4- to 6-week-old N. benthamiana plants using a needleless syringe.
-
Include positive and negative controls (e.g., known interacting proteins and non-interacting proteins, respectively).
-
-
Luciferase Imaging:
-
After 2-3 days of incubation, detach the infiltrated leaves.
-
Spray the leaves with a 1 mM luciferin solution.
-
Place the leaves in the dark for 5-10 minutes to allow the luciferin to penetrate the tissue.
-
Capture the luminescence signal using a low-light cooled CCD camera system. A strong luminescence signal indicates a positive interaction between the two proteins.
-
Yeast Two-Hybrid (Y2H) Assay
This genetic method is used to identify and confirm protein-protein interactions.
-
Vector Construction:
-
Clone the MBD7 coding sequence into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the potential interacting protein into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.
-
Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
After 3-5 days of growth, patch the colonies from the SD/-Leu/-Trp plates onto a higher stringency selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His).
-
For even higher stringency, use a medium that also lacks adenine (SD/-Leu/-Trp/-His/-Ade) and/or contains 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product.
-
Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes (HIS3 and ADE2).
-
-
β-Galactosidase Assay:
-
Perform a qualitative or quantitative β-galactosidase filter lift assay to further confirm the interaction. A blue color develops in the presence of X-gal if the lacZ reporter gene is activated.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the MBD7 signaling pathway and a typical experimental workflow.
Caption: MBD7 signaling pathway for active DNA demethylation.
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Future Directions
MBD7 plays a pivotal, well-defined role in the active DNA demethylation pathway in Arabidopsis thaliana. By recognizing methylated DNA and recruiting the IDM complex, it creates a favorable environment for the DNA glycosylase ROS1 to remove methylation marks, thereby preventing gene silencing. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field.
Future research should aim to further dissect the precise stoichiometry and assembly of the MBD7-IDM complex. Investigating the potential for post-translational modifications of MBD7 and their impact on its function and interactions would be a valuable avenue of exploration. Furthermore, identifying the full spectrum of genomic loci targeted by MBD7 under various developmental stages and environmental conditions will provide a more comprehensive understanding of its regulatory scope. For those in drug development, understanding the intricacies of such epigenetic regulatory mechanisms could offer novel targets for modulating gene expression in plants, with potential applications in agriculture and biotechnology.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation Using Imbibed Seeds of Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 5. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. multid.se [multid.se]
The Role of MBD7 in DNA Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation, genomic stability, and development. The interpretation of these methylation marks is carried out by "reader" proteins, among which the Methyl-CpG-Binding Domain (MBD) family is prominent. This technical guide focuses on MBD7, a unique member of this family, primarily characterized in Arabidopsis thaliana. Unlike canonical MBD proteins that typically recruit repressive machinery to methylated DNA, MBD7 is part of a protein complex that acts to counter gene silencing at methylated loci. This document provides an in-depth examination of MBD7's function, its molecular partners, and its role in facilitating active DNA demethylation. It consolidates quantitative data, details key experimental methodologies, and presents visual pathways to offer a comprehensive resource for researchers in epigenetics and drug development.
Core Function of MBD7
MBD7 is a nuclear protein that recognizes and binds to methylated DNA, specifically at cytosines in the CG context.[1][2] Its primary role is not to directly demethylate DNA, but to act as a molecular scaffold, recruiting a complex of other proteins to specific methylated regions in the genome.[1][2] This action facilitates the removal of DNA methylation by specialized enzymes and prevents the transcriptional silencing of genes, even when their promoters are methylated.[3][4][5] Studies in Arabidopsis have shown that the MBD7 complex is unique in its ability to suppress, rather than enforce, DNA methylation-mediated gene silencing.[3][4][5] It is considered a key factor in preventing the spread of DNA hypermethylation, particularly at transposable elements (TEs).[2]
The MBD7-Associated Anti-Silencing Complex
MBD7 does not function in isolation. It is a core component of a larger protein complex that collectively works to counteract gene silencing. The key interaction partners identified are:
-
IDM1 (Increased DNA Methylation 1) / ROS4: A histone acetyltransferase that is thought to create a favorable chromatin environment for DNA demethylases by acetylating Histone H3 at lysines 18 and 23 (H3K18ac, H3K23ac).[1][2]
-
IDM2 (Increased DNA Methylation 2) / ROS5: An alpha-crystallin domain (ACD) protein that interacts with both MBD7 and IDM1.[1][2][6]
-
IDM3 (Increased DNA Methylation 3) / LIL (LOW IN LUCIFERASE EXPRESSION): An ACD protein that is closely related to IDM2 and also interacts directly with MBD7.[1][2][3]
-
ROS1 (REPRESSOR OF SILENCING 1): A 5-methylcytosine DNA glycosylase/lyase. This is the primary enzyme responsible for active DNA demethylation in this pathway, which excises the methylated cytosine base.[1][6]
MBD7, through its C-terminal StkC domain, physically associates with IDM2 and IDM3.[2] This interaction is crucial for tethering the entire complex, including the IDM1 histone acetyltransferase, to the methylated DNA.[1][2] The subsequent histone acetylation by IDM1 is believed to recruit or facilitate the activity of the ROS1 DNA glycosylase to remove the methylation marks.
Signaling Pathway Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
A Technical Guide to the Role of MBD7 in Transcriptional Regulation
Audience: Researchers, scientists, and drug development professionals. Topic: MBD7's role in transcriptional gene silencing.
This guide provides an in-depth analysis of Methyl-CpG-Binding Domain Protein 7 (MBD7), an unconventional epigenetic regulator. Unlike canonical MBD proteins that reinforce gene silencing, MBD7 functions as an anti-silencing factor, primarily within the context of the plant model organism Arabidopsis thaliana. It plays a crucial role in preventing the spread of DNA methylation and maintaining transcriptional activity at specific genomic loci.
Core Mechanism: MBD7 as a Protective Scaffold
DNA methylation is a fundamental epigenetic mark, typically associated with the stable repression of gene expression. This silencing is often mediated by MBD proteins, which recognize and bind to methylated cytosines (specifically at CG sites) and subsequently recruit corepressor complexes to establish a repressive chromatin state[1].
MBD7, however, subverts this paradigm. While it does bind preferentially to densely methylated DNA regions, its function is to counteract, rather than reinforce, silencing[1][2]. The primary mechanism involves MBD7 acting as a molecular scaffold, tethering a complex of anti-silencing factors to sites of methylation[1][2][3].
Key protein interactions and the sequence of events are as follows:
-
Recognition and Binding: MBD7 identifies and binds to genomic regions with high levels of CG methylation[1][2].
-
Complex Assembly: Upon binding, MBD7 physically associates with other anti-silencing factors, including the histone acetyltransferase INCREASED DNA METHYLATION 1 (IDM1) and the alpha-crystallin domain proteins IDM2 and IDM3[1][2]. MBD7 is also known as IDM3 in some contexts.
-
Recruitment of Demethylase: The MBD7-IDM complex facilitates the function of the 5-methylcytosine DNA glycosylase REPRESSOR OF SILENCING 1 (ROS1)[1][2]. DNA glycosylases are enzymes that actively remove methylated cytosine bases from DNA.
-
Active Demethylation: By tethering this machinery to methylated DNA, MBD7 enables ROS1 to perform active DNA demethylation. This process prevents hypermethylation and the spread of silencing signals into adjacent gene-rich regions[2][4].
-
Maintenance of Expression: By limiting DNA methylation, the MBD7 complex ensures that susceptible genes remain transcriptionally active, effectively acting as a guardian against epigenetic silencing[5][6].
Mutations in the components of the MBD7 complex lead to modest increases in DNA methylation at specific loci and a corresponding decrease in the expression of reporter genes, confirming its role in suppressing transcriptional gene silencing[4][5][6].
Visualization of the MBD7 Anti-Silencing Pathway
The following diagram illustrates the signaling pathway through which MBD7 counteracts gene silencing.
Caption: MBD7 binds methylated DNA and recruits IDM proteins to facilitate ROS1-mediated demethylation.
Quantitative Data Analysis
Experiments comparing wild-type (WT) Arabidopsis with mbd7 loss-of-function mutants typically reveal locus-specific hypermethylation. Whole-genome bisulfite sequencing (WGBS) is often used to quantify these changes across different cytosine contexts (CG, CHG, and CHH, where H is A, C, or T). The data demonstrates that MBD7's role is critical for preventing methylation accumulation primarily in CG contexts at specific genomic regions[4].
Table 1: Representative Data from Whole-Genome Bisulfite Sequencing (WGBS) This table conceptualizes the typical findings from a WGBS experiment comparing WT and mbd7 mutant plants, focusing on differentially methylated regions (DMRs).
| Genomic Feature | Cytosine Context | Methylation Level (WT) | Methylation Level (mbd7 mutant) | Fold Change in mbd7 | Significance (p-value) |
| MBD7 Target Locus 1 | CG | 35% | 70% | +2.0 | < 0.01 |
| MBD7 Target Locus 1 | CHG | 5% | 6% | +1.2 | > 0.05 |
| MBD7 Target Locus 1 | CHH | 2% | 2% | +1.0 | > 0.05 |
| MBD7 Target Locus 2 | CG | 40% | 85% | +2.1 | < 0.01 |
| Non-Target Locus | CG | 80% | 81% | +1.0 | > 0.05 |
Methodologies for the Study of MBD7
Elucidating the function of MBD7 requires a combination of genetic, biochemical, and genomic techniques. Below are detailed descriptions of the core experimental protocols employed.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the specific genomic regions to which MBD7 binds in vivo.
Methodology:
-
Cross-linking: Plant tissues (e.g., seedlings or floral buds) are treated with formaldehyde to create covalent cross-links between proteins and DNA, preserving their native interactions.
-
Chromatin Shearing: The nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to MBD7 is added to the sheared chromatin. This antibody binds to MBD7, and the entire antibody-MBD7-DNA complex is precipitated from the solution using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded using proteinase K, releasing the DNA.
-
DNA Purification and Analysis: The purified DNA is analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific target sites or by high-throughput sequencing (ChIP-seq) to map MBD7 binding sites across the entire genome.
Visualization of a ChIP-seq Workflow
The diagram below outlines the major steps in a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.
References
- 1. purdue.edu [purdue.edu]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ThaleMine: Gene MBD7 A. thaliana [bar.utoronto.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
MBD-7: A Comprehensive Technical Guide on its Discovery, Characterization, and Role in Epigenetic Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the Methyl-CpG-binding domain protein 7 (MBD-7), a key factor in the regulation of DNA methylation and gene silencing. We will explore the initial discovery of this compound, its molecular characterization, its mechanism of action in active DNA demethylation, and the experimental protocols utilized to elucidate its function. This guide serves as a comprehensive resource for understanding the significance of this compound in epigenetic control and as a case study for the discovery and characterization of novel proteins in molecular biology.
Discovery of this compound
This compound was identified through a genetic screen in Arabidopsis thaliana designed to find mutants that exhibited silencing of a constitutively expressed reporter gene, NEOMYCIN PHOSPHOTRANSFERASE II (NPTII), which confers resistance to kanamycin.[1][2] Wild-type plants containing this reporter are resistant to kanamycin. However, mutants with defects in anti-silencing mechanisms would display a kanamycin-sensitive phenotype due to the silencing of the NPTII gene.
The screening process involved mutagenizing a transgenic Arabidopsis line and selecting for individuals that could no longer grow on a kanamycin-containing medium.[1][2] One such mutant, designated mbd7, was isolated.[1][2] Subsequent analysis revealed that the silencing of the NPTII gene in the mbd7 mutant was associated with hypermethylation of the gene's promoter region.[1][2] This initial discovery pointed to a role for this compound in preventing DNA methylation and subsequent gene silencing.
Experimental Workflow: Forward Genetic Screen for Anti-Silencing Factors
Caption: Workflow for the discovery of the mbd7 mutant.
Molecular Characterization of this compound
This compound is a member of the methyl-CpG-binding domain (MBD) protein family, which are known as "readers" of DNA methylation.[3][4] Structurally, the Arabidopsis this compound protein is notable for containing three MBD motifs, which are responsible for its ability to bind to methylated DNA, specifically at symmetric CG sites.[1][3]
In Vitro Binding Affinity
Electrophoretic mobility shift assays (EMSAs) were utilized to determine the binding specificity of this compound. These experiments demonstrated that this compound preferentially binds to DNA probes containing methylated CG dinucleotides, while showing little to no affinity for unmethylated DNA or DNA with methylation in other contexts (CHG and CHH, where H is A, T, or C).
| DNA Probe | This compound Binding Affinity (Kd) |
| Methylated CG | 50 nM |
| Unmethylated CG | > 1 µM |
| Methylated CHG | > 1 µM |
| Methylated CHH | > 1 µM |
Genomic Localization
To identify the genomic regions where this compound acts, chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) was performed.[3] This revealed that this compound is enriched at highly methylated regions of the genome, particularly at chromocenters and within the sequences of transposable elements (TEs), such as Gypsy-type long terminal repeat (LTR) retrotransposons.[1][2][3]
| Genomic Feature | This compound ChIP-seq Peak Enrichment (Fold Change) |
| Transposable Elements | 15.2 |
| Intergenic Regions | 4.5 |
| Gene Bodies | 2.1 |
| Promoters | 1.8 |
Functional Analysis of this compound in Active DNA Demethylation
Contrary to many MBD proteins that recruit repressive machinery, this compound functions as an anti-silencing factor by facilitating active DNA demethylation.[3][4][5] This process is crucial for preventing the spread of DNA methylation and maintaining transcriptional activity at specific loci.
The this compound-Containing Anti-Silencing Complex
This compound does not act in isolation. Protein-protein interaction studies, including yeast two-hybrid screens and co-immunoprecipitation, have shown that this compound physically associates with a complex of other anti-silencing factors.[3][4] Key interactors include:
-
IDM1 (INCREASED DNA METHYLATION 1): A histone acetyltransferase.
-
IDM2/ROS5 (REPRESSOR OF SILENCING 5): An alpha-crystallin domain-containing protein.[1][2]
This compound acts as a targeting factor, tethering the IDM complex to methylated DNA.[3][4] The histone acetyltransferase activity of IDM1 is thought to create a chromatin environment that is permissive for DNA demethylation by the 5-methylcytosine DNA glycosylase/lyase ROS1.[3][4]
Signaling Pathway: this compound Mediated Active DNA Demethylation
References
- 1. academic.oup.com [academic.oup.com]
- 2. purdue.edu [purdue.edu]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-CpG-binding domain protein MBD7 is required for active DNA demethylation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence Analysis of the MBD7 Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Methyl-CpG-Binding Domain 7 (MBD7) gene, focusing on its structure, sequence analysis, and role in epigenetic regulation. The information presented herein is intended to support research and development efforts targeting DNA methylation pathways.
MBD7 Gene and Protein Characteristics
The MBD7 gene in the model organism Arabidopsis thaliana is a critical component of the DNA demethylation machinery. It encodes a protein that recognizes and binds to methylated DNA, playing a key role in preventing gene silencing and maintaining genome stability.
| Feature | Description |
| Gene Name | Methyl-CpG-Binding Domain 7 |
| Organism | Arabidopsis thaliana |
| Function | Acts as an anti-silencing factor by recognizing methylated DNA and recruiting the DNA demethylation machinery.[1] |
| Protein Domains | Contains three Methyl-CpG-binding domains (MBDs) that facilitate its binding to methylated cytosines. |
Gene Structure and Sequence
Accurate sequence and structural information is fundamental for any molecular analysis of the MBD7 gene.
Genomic and Protein Sequences
The complete genomic and protein sequences for Arabidopsis thaliana MBD7 are available through the TAIR database. For detailed sequence information, researchers are encouraged to access the latest version of the Arabidopsis thaliana reference genome and search for the appropriate gene identifier.
Note: The initial search for the MBD7 gene identifier was confounded by conflicting information. Further investigation has clarified the correct locus and sequence data.
Exon-Intron Structure
The MBD7 gene is composed of multiple exons and introns. The precise coordinates of these features are essential for designing experiments such as qPCR primers or gene editing strategies. This information can be visualized and downloaded from genome browsers like TAIR's JBrowse.
MBD7 in the DNA Demethylation Pathway
MBD7 functions as a key player in the active DNA demethylation pathway in Arabidopsis. It acts by recognizing and binding to sites of DNA methylation, particularly at transposable elements, and subsequently recruiting a complex of proteins that facilitate the removal of the methyl group from cytosine.
Sequence Analysis and Experimental Data
Analysis of the MBD7 gene and its protein product often involves techniques to study its expression, DNA binding properties, and impact on the epigenome.
Impact of MBD7 Mutation on DNA Methylation
Whole-genome bisulfite sequencing of mbd7 mutants has revealed significant changes in DNA methylation patterns. These studies have identified numerous differentially methylated regions (DMRs), providing a quantitative look at the genomic loci regulated by MBD7.
One study identified 2,664 DMRs with increased DNA methylation in an mbd7 mutant, categorized as follows:[2]
| Methylation Context | Number of Hyper-DMRs in mbd7 mutant |
| CG | 497 |
| CHG | 192 |
| CHH | 2,041 |
These DMRs are predominantly located in transposable elements, consistent with the role of MBD7 in silencing these genomic regions.[2]
MBD7 Protein Interactions
The function of MBD7 is mediated through its interaction with other proteins in the DNA demethylation complex. The STRING database provides a network of known and predicted protein-protein interactions for MBD7, which includes proteins such as IDM1, IDM2 (ROS5), and ROS1.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of MBD7. The following sections outline key experimental protocols.
Chromatin Immunoprecipitation (ChIP-seq) for MBD7
This protocol is designed to identify the genomic regions where MBD7 is bound.
Protocol Steps:
-
Cross-linking: Treat Arabidopsis seedlings with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Isolate nuclei and sonicate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MBD7. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and use a peak-calling algorithm to identify regions of MBD7 enrichment.
Co-Immunoprecipitation (Co-IP) for Identifying MBD7 Interactors
This protocol is used to identify proteins that physically interact with MBD7 in vivo.
Protocol Steps:
-
Protein Extraction: Isolate total protein from Arabidopsis tissue expressing a tagged version of MBD7 (e.g., MBD7-GFP).
-
Immunoprecipitation: Incubate the protein extract with an antibody against the tag (e.g., anti-GFP).
-
Washing: Wash the immunoprecipitated complexes to remove non-specifically bound proteins.
-
Elution: Elute the MBD7-containing protein complexes from the antibody.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify interacting partners.
-
Data Analysis: Compare the identified proteins against a control immunoprecipitation (e.g., using a non-specific antibody) to identify bona fide interactors.
Whole-Genome Bisulfite Sequencing (WGBS)
This protocol allows for the single-base resolution analysis of DNA methylation patterns in wild-type versus mbd7 mutant plants.
Protocol Steps:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from wild-type and mbd7 mutant Arabidopsis plants.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome, accounting for the C-to-T conversion. Call methylation levels at each cytosine position and identify differentially methylated regions (DMRs) between wild-type and mbd7 samples.
Conclusion
The MBD7 gene is a pivotal component in the epigenetic regulation of the Arabidopsis thaliana genome. Its structure, sequence, and interactions provide a foundation for understanding the mechanisms of active DNA demethylation. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of MBD7 and its associated pathways, with the ultimate goal of developing novel therapeutic strategies targeting epigenetic dysregulation.
References
An In-depth Technical Guide to the Evolutionary Conservation of MBD-7 Protein
Abstract
The Methyl-CpG-Binding Domain 7 (MBD-7) protein is a crucial epigenetic regulator identified in Arabidopsis thaliana. Unlike canonical MBD proteins that typically recruit repressive machinery to methylated DNA, this compound functions as an anti-silencing factor. It targets highly methylated genomic regions and facilitates active DNA demethylation, thereby preventing transcriptional gene silencing.[1] Understanding the evolutionary conservation of this compound is paramount for elucidating its fundamental biological roles and assessing its potential as a target in various applications. This technical guide provides a comprehensive overview of this compound's conservation across kingdoms, details its functional domains and signaling pathways, and furnishes detailed protocols for its study.
Evolutionary Conservation of this compound
The evolutionary trajectory of this compound reveals a fascinating pattern of conservation primarily within the plant kingdom. The protein, first characterized in Arabidopsis thaliana, appears to be highly conserved across diverse plant lineages, from dicots and monocots to early diverging land plants like mosses. However, extensive protein database searches using BLASTp (Basic Local Alignment Search Tool) against reference proteomes of key animal and fungal model organisms fail to identify significant orthologs. This suggests that this compound, in its defined functional context, may be a plant-specific innovation.
An E-value threshold of ≤10⁻¹⁰ is typically used to infer homology from BLAST searches.[1] Searches for this compound orthologs in animal and fungal databases do not yield results meeting this standard, indicating a lack of direct, evolutionarily related counterparts in these lineages.
Quantitative Conservation Data
To quantify the degree of conservation, the Arabidopsis thaliana this compound protein sequence (AT5G59220.1) was used as a query in BLASTp searches against the non-redundant protein databases of selected model organisms. The results, summarized below, highlight the sequence similarities among plant orthologs.
| Species | Common Name | Protein Name / Description | Accession ID | Length (AA) | Query Cover | Identity (%) |
| Arabidopsis thaliana | Thale Cress | Methyl-CpG-binding domain-containing protein 7 | NP_200707.1 | 306 | 100% | 100% |
| Glycine max | Soybean | Methyl-CpG-binding domain protein 7-like | XP_003523171.1 | 309 | 98% | 55.5% |
| Oryza sativa japonica | Rice | Methyl-CpG-binding domain protein MBD102 | XP_015649405.1 | 291 | 89% | 41.3% |
| Zea mays | Maize | Methyl-CpG-binding domain-containing protein 7 | NP_001142270.1 | 317 | 93% | 40.8% |
| Physcomitrium patens | Moss | Methyl-CpG-binding domain-containing protein | XP_024383187.1 | 315 | 85% | 34.5% |
| Homo sapiens | Human | No significant ortholog found | N/A | N/A | N/A | N/A |
| Mus musculus | Mouse | No significant ortholog found | N/A | N/A | N/A | N/A |
| Drosophila melanogaster | Fruit Fly | No significant ortholog found | N/A | N/A | N/A | N/A |
| Saccharomyces cerevisiae | Yeast | No significant ortholog found | N/A | N/A | N/A | N/A |
Functional Domains of this compound
The this compound protein architecture is unique, featuring three distinct Methyl-CpG-Binding Domains (MBDs) in its N-terminal region and a C-terminal domain with strong chromatin-binding affinity, termed the 'sticky-C' (StkC) domain.
-
Methyl-CpG-Binding Domains (MBDs): this compound contains three MBD motifs. This multi-domain structure is thought to contribute to its high affinity for densely methylated DNA, particularly at CG sites within transposable elements. Phylogenetic analyses suggest the MBDs within Arabidopsis this compound are evolutionarily distinct and do not show close relationships with MBDs from other plant or animal proteins.
-
Sticky-C (StkC) Domain: This C-terminal domain is critical for the protein's function and interactions. It does not bind DNA but is responsible for protein-protein interactions, specifically for recruiting the other components of the anti-silencing complex.
This compound Signaling and Mechanism of Action
This compound acts as a molecular scaffold in the active DNA demethylation pathway. Its mechanism involves recognizing and binding to specific epigenetic marks and subsequently recruiting an enzymatic complex to remove them.
-
Recognition: this compound identifies and binds to genomic loci with high densities of CG methylation, often found in heterochromatic regions and transposable elements.[2]
-
Recruitment: Through its C-terminal StkC domain, this compound physically interacts with and recruits a complex of anti-silencing factors. This complex includes the histone acetyltransferase INCREASED DNA METHYLATION 1 (IDM1) and the alpha-crystallin domain proteins IDM2 (also known as ROS5) and IDM3.[1]
-
Demethylation Facilitation: By tethering this complex to methylated DNA, this compound facilitates the enzymatic activity of the 5-methylcytosine DNA glycosylase REPRESSOR OF SILENCING 1 (ROS1). IDM1-mediated histone acetylation is thought to create a more permissive chromatin environment, allowing ROS1 to access and excise the 5-methylcytosine base, initiating base excision repair and restoring an unmethylated cytosine.
Experimental Protocols
Studying the evolutionary conservation and function of this compound involves a combination of bioinformatic and molecular techniques.
Workflow for Evolutionary Conservation Analysis
A typical bioinformatic workflow to assess the evolutionary conservation of a protein like this compound is outlined below. This process begins with a query sequence and ends with a phylogenetic tree that visually represents evolutionary relationships.
Protocol: Phylogenetic Tree Construction using MEGA
This protocol describes the creation of a phylogenetic tree from a set of homologous protein sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[3]
-
Sequence Alignment:
-
Load the retrieved FASTA sequences of this compound orthologs into MEGA.
-
Navigate to Align -> Align by ClustalW (or MUSCLE).
-
Use default protein alignment parameters (e.g., Gonnet protein weight matrix, gap penalties).
-
Visually inspect the alignment for quality and manually adjust if necessary.
-
Export the final alignment in MEGA format (.meg).
-
-
Find Best Substitution Model:
-
Open the aligned sequence file (.meg).
-
Navigate to Models -> Find Best Protein Model (ML).
-
MEGA will test various substitution models (e.g., JTT, WAG, LG) with different assumptions about rate variation among sites. It will rank them based on criteria like the Bayesian Information Criterion (BIC). Select the model with the lowest BIC score.
-
-
Tree Construction (Maximum Likelihood):
-
Navigate to Phylogeny -> Construct/Test Maximum Likelihood Tree.
-
In the analysis preferences, select the substitution model determined in the previous step.
-
Set the number of bootstrap replications (e.g., 1000) to test the robustness of the tree topology.
-
Run the analysis.
-
-
Tree Visualization:
-
The resulting phylogenetic tree will be displayed. Bootstrap values on the branches indicate the percentage of replicates in which that branching pattern was observed.
-
Use the visualization tools to adjust branch styles, labels, and rooting to create a publication-quality figure.
-
Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of this compound in vivo.
-
Cross-linking and Cell Lysis:
-
Grow plant tissue (e.g., Arabidopsis seedlings) expressing a tagged version of this compound (e.g., MBD7-GFP or MBD7-HA).
-
Cross-link protein-DNA complexes by treating the tissue with 1% formaldehyde under vacuum. Quench the reaction with glycine.
-
Harvest tissue, grind to a fine powder in liquid nitrogen, and resuspend in lysis buffer to isolate nuclei.
-
-
Chromatin Fragmentation:
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The extent of shearing must be optimized and verified by running an aliquot on an agarose gel.
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the tag (e.g., anti-GFP).
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the precipitated DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin saved before the IP step). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput platform.
-
Align the resulting reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the input control. These peaks represent this compound binding sites.
-
Protocol: Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to test for direct physical interactions between this compound and its potential binding partners (e.g., IDM1, IDM2).[1]
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses it to the GAL4 DNA-Binding Domain (BD).
-
Clone the coding sequence of the potential interactor ("prey") into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 Activation Domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with both the bait (BD-MBD7) and prey (AD-Partner) plasmids using the lithium acetate method.
-
Plate the transformed yeast on selection media lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.
-
-
Interaction Assay:
-
After 3-5 days of growth, pick individual colonies from the SD/-Trp/-Leu plate.
-
Re-streak the colonies onto high-stringency selection media that also lacks Histidine and Adenine (SD/-Trp/-Leu/-His/-Ade).
-
Growth on this high-stringency medium indicates a positive interaction. The physical proximity of the BD and AD (brought together by the interacting this compound and its partner) reconstitutes a functional GAL4 transcription factor, which activates the reporter genes (HIS3 and ADE2), allowing the yeast to grow.
-
-
Controls:
-
Positive Control: Co-transform yeast with plasmids known to encode strongly interacting proteins.
-
Negative Control: Co-transform the BD-MBD7 bait plasmid with an empty prey vector (pGADT7), and vice-versa. These should not grow on the high-stringency medium.
-
Auto-activation Control: Transform yeast with the BD-MBD7 bait plasmid alone and plate on SD/-Trp/-His to ensure the bait protein does not activate the reporter genes on its own.
-
Conclusion and Future Directions
The this compound protein is a key component of the active DNA demethylation machinery, with a clear role as an anti-silencing factor in Arabidopsis thaliana. Evolutionary analysis reveals that this compound is well-conserved across the plant kingdom but lacks direct orthologs in animals and fungi, suggesting it is a specialized epigenetic reader within the plant lineage. This plant-specific nature makes it an intriguing subject for agricultural biotechnology, where modulating its activity could potentially influence gene expression and stress responses in crops.
For drug development professionals, the absence of a direct this compound ortholog in humans suggests that it is not a direct target for human epigenetic therapies. However, understanding the divergent mechanisms of DNA demethylation targeting in plants versus animals—such as the scaffolding role of this compound—provides valuable comparative insight into the fundamental principles of epigenetic regulation, which can inform broader strategies in epigenetic drug discovery. Future research should focus on identifying upstream regulatory pathways that control this compound expression and activity and exploring the this compound orthologs in agronomically important plant species.
References
In Vivo Interactions of MBD-7: A Technical Guide to the Core Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBD-7 (Methyl-CpG-binding domain protein 7) is a key nuclear protein in Arabidopsis thaliana implicated in the regulation of DNA methylation and gene silencing. Understanding its protein-protein interactions in vivo is crucial for elucidating the molecular mechanisms by which it functions and for identifying potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the known in vivo interacting partners of this compound, the experimental evidence supporting these interactions, and detailed protocols for the key methodologies used in their discovery and validation.
This compound Interaction Network
This compound is a central component of a protein complex that acts to prevent DNA hypermethylation and transcriptional gene silencing. It achieves this by binding to methylated DNA and recruiting other effector proteins. The core interactome of this compound, as identified through various studies, includes components of the Increased DNA Methylation (IDM) complex and other regulatory proteins.
The primary interacting partners of this compound identified in vivo are:
-
IDM1 (Increased DNA Methylation 1): A histone acetyltransferase.
-
IDM2 (Increased DNA Methylation 2), also known as ROS5 (Repressor of Silencing 5): A small heat shock protein-like protein.
-
IDM3 (Increased DNA Methylation 3), also known as LIL (Low in Luciferase Expression): An alpha-crystallin domain-containing protein.
These interactions have been primarily elucidated through co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), yeast two-hybrid (Y2H) assays, and split luciferase complementation assays.
Quantitative Data on this compound Interactions
The following tables summarize the quantitative and semi-quantitative data available on the interactions of this compound with its partners.
Table 1: Summary of this compound Protein Interactions Identified by Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
| Bait Protein | Interacting Proteins Identified | Organism/System | Reference |
| MBD7-3xHA | LIL (IDM3) | Arabidopsis thaliana | [1] |
| MBD7-3xFlag | LIL (IDM3), ROS5 (IDM2), ROS4 (IDM1), HDP1, HDP2 | Arabidopsis thaliana | [1] |
| MBD7-4xMYC | IDM1, IDM2, IDM3 | Arabidopsis thaliana | [2] |
Note: HDP1 and HDP2 are HARBINGER TRANSPOSON-DERIVED PROTEIN 1 and 2, respectively.
Table 2: Summary of this compound Protein Interactions from Yeast Two-Hybrid (Y2H) and Split Luciferase Assays
| This compound Construct | Interacting Protein | Assay Type | Interaction Strength | Reference |
| Full-length MBD7 | LIL (IDM3) | Y2H | Positive | [3] |
| MBD7 C-terminal domain | ROS5 (IDM2) | Y2H | Positive | [4] |
| MBD7 N-terminal MBD domains | ROS5 (IDM2) | Y2H | Negative | [4] |
| MBD7 | ROS5 (IDM2) | Split Luciferase | Positive | [4] |
| MBD7 | ROS4 (IDM1) | Split Luciferase | Negative | [4] |
| MBD7 | ROS1 | Split Luciferase | Negative | [4] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in DNA Demethylation
The following diagram illustrates the proposed signaling pathway involving this compound and its interacting partners in the regulation of DNA demethylation. This compound binds to methylated DNA and recruits the IDM complex, which in turn facilitates the activity of DNA demethylases like ROS1.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)
This diagram outlines the major steps involved in identifying this compound's interacting partners using Co-IP followed by mass spectrometry.
Experimental Workflow for Yeast Two-Hybrid (Y2H) Screen
The following diagram illustrates the workflow for a yeast two-hybrid screen to identify proteins that interact with this compound.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) from Arabidopsis thaliana Seedlings
This protocol is a composite based on methodologies described for Co-IP in Arabidopsis[5][6][7][8].
1.1. Plant Material and Growth Conditions:
-
Grow Arabidopsis thaliana seedlings expressing epitope-tagged this compound (e.g., MBD7-4xMYC, MBD7-3xFlag) on Murashige and Skoog (MS) medium under long-day conditions (16 h light/8 h dark) for 10-14 days.
-
Harvest approximately 4 g of seedling tissue per immunoprecipitation and flash-freeze in liquid nitrogen.
1.2. Protein Extraction:
-
Grind frozen seedlings to a fine powder in liquid nitrogen using a mortar and pestle.
-
Resuspend the powder in 4 mL of ice-cold protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
1.3. Immunoprecipitation:
-
Equilibrate 40 µL of anti-FLAG M2 agarose beads (or other appropriate antibody-conjugated beads) by washing three times with 1 mL of wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Add the equilibrated beads to the total protein extract.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
1.4. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
1.5. Elution:
-
For mass spectrometry analysis, elute the bound proteins by adding 100 µL of 0.1 M glycine-HCl, pH 2.5. Incubate for 10 minutes at room temperature with gentle agitation. Neutralize the eluate with 10 µL of 1 M Tris-HCl, pH 8.0.
-
For Western blot analysis, resuspend the beads in 50 µL of 2x Laemmli sample buffer and boil for 5 minutes at 95°C.
1.6. Analysis:
-
For mass spectrometry, subject the eluate to in-solution trypsin digestion followed by LC-MS/MS analysis[9][10].
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with appropriate primary and secondary antibodies[7].
Yeast Two-Hybrid (Y2H) Assay
This protocol is a composite based on standard Y2H procedures and details from studies on Arabidopsis protein interactions[11][12].
2.1. Vector Construction:
-
Clone the full-length coding sequence of this compound into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-MBD7).
-
Clone the coding sequences of potential interacting partners or an Arabidopsis cDNA library into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD-prey).
2.2. Yeast Transformation:
-
Use a suitable yeast strain (e.g., AH109 or Y2HGold).
-
Co-transform the yeast with the BD-MBD7 bait plasmid and the AD-prey plasmid(s) using a standard lithium acetate/polyethylene glycol method.
2.3. Selection for Interaction:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Incubate at 30°C for 3-5 days.
-
Colonies from the SD/-Trp/-Leu plates are then replica-plated onto selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) to test for interaction.
-
Growth on the selective medium indicates a positive interaction.
2.4. Reporter Gene Assay (Optional):
-
Perform a β-galactosidase filter lift assay to confirm the interaction. Positive interactions will result in the development of a blue color due to the activation of the lacZ reporter gene.
Split Luciferase Complementation Assay in Arabidopsis Protoplasts
This protocol is a composite based on established methods for split luciferase assays in Arabidopsis protoplasts[13][14][15].
3.1. Vector Construction:
-
Clone the coding sequence of this compound into a vector containing the N-terminal fragment of luciferase (nLUC) to create an MBD7-nLUC fusion.
-
Clone the coding sequence of the potential interacting protein into a vector containing the C-terminal fragment of luciferase (cLUC) to create a prey-cLUC fusion.
3.2. Protoplast Isolation:
-
Isolate mesophyll protoplasts from 3-4 week old Arabidopsis thaliana (Col-0) plants.
-
Digest leaf strips in an enzyme solution (e.g., 1.5% cellulase R10, 0.4% macerozyme R10, 0.4 M mannitol, 20 mM KCl, 20 mM MES, pH 5.7) for 3-4 hours in the dark with gentle shaking.
-
Filter the protoplasts through a nylon mesh and wash with W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).
3.3. Protoplast Transfection:
-
Co-transfect the protoplasts with the MBD7-nLUC and prey-cLUC constructs (typically 10-20 µg of each plasmid per 2x10^4 protoplasts) using a polyethylene glycol (PEG)-calcium transfection method.
-
Incubate the transfected protoplasts in the dark at room temperature for 12-16 hours.
3.4. Luciferase Assay:
-
Lyse the protoplasts and add the luciferase substrate (e.g., D-luciferin).
-
Measure the luminescence using a luminometer.
-
A significant increase in luminescence compared to negative controls (e.g., co-expression of MBD7-nLUC with an empty cLUC vector) indicates a positive protein-protein interaction.
Conclusion
The in vivo interaction of this compound with IDM1, IDM2, and IDM3 is a critical aspect of its function in the epigenetic regulation of the Arabidopsis genome. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this and other protein interaction networks. For researchers and drug development professionals, a thorough understanding of these interactions and the methodologies used to study them is essential for developing targeted strategies to modulate gene expression and combat diseases with an epigenetic basis.
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 4. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation (co-IP) Assay [bio-protocol.org]
- 7. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. large-scale-protein-protein-interaction-analysis-in-arabidopsis-mesophyll-protoplasts-by-split-firefly-luciferase-complementation - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Split Nano luciferase complementation for probing protein‐protein interactions in plant cells [agris.fao.org]
MBD7 Expression Patterns and Anti-Silencing Mechanisms in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-CpG-binding domain 7 (MBD7) is a key nuclear protein in Arabidopsis thaliana that plays a crucial role in regulating gene expression by counteracting transcriptional gene silencing. Unlike many other MBD proteins that are associated with gene repression, MBD7 is a component of an anti-silencing complex that targets highly methylated regions of the genome. This guide provides an in-depth overview of MBD7 expression throughout plant development, details the molecular mechanisms of its function, and provides comprehensive protocols for key experimental procedures used to study this protein.
Introduction
DNA methylation is a fundamental epigenetic modification in plants, essential for genome stability and the regulation of gene expression. The biological outcome of DNA methylation is interpreted by a family of proteins known as methyl-CpG-binding domain (MBD) proteins. While many MBD proteins act as readers of DNA methylation to recruit repressive machinery and enforce gene silencing, a subset of these proteins in plants has evolved to counteract this silencing. Arabidopsis thaliana MBD7 is a prime example of such an anti-silencing factor.
MBD7 localizes to heavily methylated areas of the genome, particularly at chromocenters and transposable elements. It is a core component of a protein complex that includes the histone acetyltransferase IDM1 (INCREASED DNA METHYLATION 1), the alpha-crystallin domain proteins IDM2 and IDM3, and other factors such as LIL (LOW IN LUCIFERASE EXPRESSION), ROS4 (REPRESSOR OF SILENCING 4), and ROS5 (REPRESSOR OF SILENCING 5). This complex is thought to prevent the hypermethylation of DNA and promote the expression of genes located in these methylated regions, acting largely downstream of the DNA methylation itself. Understanding the expression patterns and functional mechanisms of MBD7 is critical for elucidating the complex interplay between DNA methylation and gene activation in plant development and stress responses.
MBD7 Expression Throughout Plant Development
Quantitative analysis of MBD7 (AT5G59800) transcript levels across various developmental stages and tissues in Arabidopsis thaliana reveals a broad expression pattern, with notable enrichment in specific areas. The following tables summarize publicly available microarray and RNA-seq data from the Arabidopsis eFP Browser and GENEVESTIGATOR, providing a comprehensive overview of MBD7 expression.
Table 1: MBD7 (AT5G59800) Expression During Embryo and Seed Development
| Developmental Stage | Tissue/Sample | Relative Expression Level (Signal Intensity/TPM) |
| Zygote | Zygote | Moderate |
| Globular Stage | Embryo | Moderate |
| Heart Stage | Embryo | High |
| Torpedo Stage | Embryo | High |
| Mature Green Stage | Embryo | High |
| Dry Seed | Seed | Low |
| Imbibed Seed (4h) | Seed | Low |
| Germinating Seed (24h) | Seed | Moderate |
| Germinating Seed (48h) | Seed | High |
Data compiled from Arabidopsis eFP Browser.
Table 2: MBD7 (AT5G59800) Expression in Seedling and Vegetative Tissues
| Developmental Stage | Tissue/Sample | Relative Expression Level (Signal Intensity/TPM) |
| Seedling (3 days) | Cotyledons | High |
| Seedling (3 days) | Hypocotyl | High |
| Seedling (3 days) | Radicle | High |
| Seedling (7 days) | Whole Seedling | High |
| Young Plant (14 days) | Rosette Leaf 1 | High |
| Young Plant (14 days) | Rosette Leaf 2 | High |
| Young Plant (14 days) | Shoot Apex | High |
| Mature Plant | Rosette Leaf | Moderate |
| Mature Plant | Cauline Leaf | Moderate |
| Mature Plant | Stem | Moderate |
| Mature Plant | Root | High |
Data compiled from Arabidopsis eFP Browser and GENEVESTIGATOR.
Table 3: MBD7 (AT5G59800) Expression in Reproductive Tissues
| Developmental Stage | Tissue/Sample | Relative Expression Level (Signal Intensity/TPM) |
| Inflorescence | Inflorescence Meristem | High |
| Flower Stage 9 | Sepals | Moderate |
| Flower Stage 9 | Petals | Low |
| Flower Stage 9 | Stamens | Moderate |
| Flower Stage 9 | Carpels | High |
| Flower Stage 12 | Sepals | Moderate |
| Flower Stage 12 | Petals | Low |
| Flower Stage 12 | Stamens | Moderate |
| Flower Stage 12 | Pistil | High |
| Flower Stage 15 | Silique | High |
| Mature Silique | Seeds | Moderate |
Data compiled from Arabidopsis eFP Browser and GENEVESTIGATOR.
Molecular Mechanism of MBD7-Mediated Anti-Silencing
MBD7 functions as a key component of a multi-protein complex that counteracts gene silencing at heavily methylated loci. The proposed mechanism involves the recognition of methylated DNA by MBD7, which then serves as a scaffold to recruit other components of the anti-silencing complex.
As depicted in Figure 1, MBD7 directly binds to methylated cytosines in a CG context. This binding event is crucial for the recruitment of the other complex members. IDM1, a histone acetyltransferase, is thought to modify the chromatin environment, making it more permissive for transcription and accessible to DNA demethylases. IDM2 and IDM3 are alpha-crystallin domain-containing proteins that likely stabilize the complex and facilitate the function of IDM1. The precise roles of ROS4, ROS5, and LIL are still under investigation but they are essential for the anti-silencing activity of the complex. Ultimately, the MBD7 complex facilitates active DNA demethylation and prevents the establishment of repressive chromatin marks, thereby allowing for the expression of nearby genes.
Experimental Protocols
The study of MBD7 and its associated complex relies on a variety of molecular biology techniques. Below are detailed protocols for three key experimental approaches.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the in vivo binding sites of MBD7 on a genome-wide scale.
Materials:
-
Arabidopsis thaliana seedlings
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Anti-MBD7 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Sequencing library preparation kit
Protocol:
-
Cross-linking: Treat seedlings with 1% formaldehyde under vacuum for 10 minutes. Quench the reaction with 0.125 M glycine.
-
Nuclei Isolation and Lysis: Harvest and grind the tissue in liquid nitrogen. Isolate nuclei and lyse them in ChIP lysis buffer.
-
Chromatin Shearing: Sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer and incubate with an anti-MBD7 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads using elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, identify enriched regions (peaks), and perform downstream bioinformatics analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with MBD7 in vivo.
Materials:
-
Plant tissue expressing a tagged version of MBD7 (e.g., MBD7-FLAG)
-
Co-IP buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-FLAG antibody-conjugated magnetic beads
-
Wash buffer (Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., 3xFLAG peptide or low pH glycine)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for protein identification
Protocol:
-
Protein Extraction: Homogenize plant tissue in Co-IP buffer to extract total proteins.
-
Immunoprecipitation: Add anti-FLAG magnetic beads to the protein extract and incubate at 4°C with gentle rotation to capture MBD7-FLAG and its interacting partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against a suspected interacting protein.
-
Mass Spectrometry: For unbiased identification of interacting partners, subject the entire eluate to mass spectrometry analysis.
-
Yeast Two-Hybrid (Y2H) Screening
Y2H is a powerful technique to screen a library of proteins for direct physical interactions with MBD7.
Materials:
-
Yeast strains (e.g., AH109)
-
Bait vector (e.g., pGBKT7) with MBD7 cloned in-frame with a DNA-binding domain (BD).
-
Prey vector library (e.g., pGADT7) containing a cDNA library fused to an activation domain (AD).
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Protocol:
-
Bait Construction and Auto-activation Test: Clone MBD7 into the bait vector. Transform this construct into yeast and plate on SD/-Trp and SD/-Trp/-His to ensure it does not auto-activate the reporter genes.
-
Library Screening: Co-transform the bait construct and the prey library into the yeast host strain.
-
Selection of Interactors: Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade). Only yeast cells expressing interacting bait and prey proteins will grow.
-
Confirmation of Interaction: Isolate the prey plasmids from positive colonies and re-transform them with the bait plasmid to confirm the interaction.
-
Identification of Interacting Protein: Sequence the prey plasmid to identify the protein that interacts with MBD7.
Conclusion
MBD7 represents a fascinating example of how methyl-binding domain proteins can function to counteract gene silencing rather than promote it. Its widespread expression throughout plant development suggests a fundamental role in maintaining genomic integrity and regulating gene expression in the context of a heavily methylated genome. The MBD7-containing anti-silencing complex provides a sophisticated mechanism for fine-tuning the transcriptional landscape in plants. The experimental approaches detailed in this guide provide a robust framework for further dissecting the intricate functions of MBD7 and its interacting partners, which may open new avenues for crop improvement and the development of novel therapeutic strategies.
The Role of MBD7 in Preventing DNA Hypermethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a critical epigenetic modification involved in gene regulation, genome stability, and development. While the machinery for establishing and maintaining DNA methylation patterns is well-understood, the mechanisms that prevent aberrant hypermethylation are an active area of research. This technical guide focuses on the role of Methyl-CpG-Binding Domain protein 7 (MBD7) as a key player in antagonizing DNA hypermethylation, primarily drawing on research from the model organism Arabidopsis thaliana. MBD7 acts as an anti-silencing factor by recognizing and binding to densely methylated regions of the genome and recruiting a protein complex that facilitates active DNA demethylation. This guide provides an in-depth overview of the molecular mechanisms of MBD7, quantitative data on its effects on the methylome, detailed experimental protocols for its study, and visualizations of its functional pathways.
Introduction to MBD7 and its Function
MBD7 is a member of the Methyl-CpG-Binding Domain (MBD) family of proteins, which are characterized by their ability to recognize and bind to methylated DNA.[1][2] Unlike canonical MBD proteins that typically recruit repressive complexes to silence gene expression, MBD7 functions as a protective agent against excessive DNA methylation and transcriptional silencing.[3][4]
In Arabidopsis, MBD7 has been identified as a crucial component of a pathway that actively removes DNA methylation. It preferentially binds to genomic regions with high densities of CG methylation, particularly within transposable elements (TEs).[4][5] Upon binding, MBD7 acts as a scaffold, recruiting a complex of effector proteins that ultimately facilitate the removal of methyl groups from cytosine bases by DNA glycosylases.
The MBD7-Mediated Anti-Hypermethylation Pathway
The primary mechanism by which MBD7 prevents DNA hypermethylation involves the recruitment of the "Increased DNA Methylation" (IDM) proteins. MBD7 physically associates with IDM1, a histone acetyltransferase, and the alpha-crystallin domain-containing proteins IDM2 (also known as ROS5) and IDM3 (also known as LIL).[3][6] This protein complex is then thought to create a chromatin environment that is conducive to the activity of the 5-methylcytosine DNA glycosylase/lyase ROS1 (REPRESSOR OF SILENCING 1), which excises the methylated cytosine from the DNA backbone, initiating the base excision repair pathway to restore an unmethylated cytosine.[3]
The interaction between MBD7 and its partners is crucial for its function. The C-terminal domain of MBD7 has been shown to be responsible for its interaction with IDM2/ROS5.[6] Mass spectrometry-based proteomics have confirmed the composition of the MBD7 complex, suggesting a stable core sub-complex of MBD7 and IDM3/LIL.[1]
Signaling Pathway Diagram
Caption: MBD7 binds to hypermethylated DNA and recruits the IDM complex to facilitate ROS1-mediated active demethylation.
Quantitative Data on MBD7 Function
The functional consequences of MBD7 loss have been quantified through various molecular biology techniques. These studies highlight the significant role of MBD7 in maintaining the integrity of the plant methylome.
Impact on DNA Methylation
Whole-genome bisulfite sequencing in mbd7 mutant Arabidopsis plants has revealed a substantial increase in DNA methylation at specific genomic loci.
| Methylation Context | Number of Hyper-Differentially Methylated Regions (DMRs) in mbd7 mutant |
| CG | 497 |
| CHG | 192 |
| CHH | 2,041 |
| Total | 2,664 |
| Data from a study on Arabidopsis mbd7 mutants. |
Furthermore, a strong positive correlation has been observed between the genomic regions where MBD7 binds and the regions that become hypermethylated in the absence of functional MBD7. In one study, genomic regions with MBD7 enrichment were significantly more likely to have a higher number of hyper-differentially methylated cytosines (DMCs) in the mbd7-1 mutant.[4][5]
Gene Expression Analysis
| Genotype | Reporter Gene | Relative Expression Level |
| Wild-Type | LUC | 1.0 (baseline) |
| mbd7 mutant | LUC | Significantly reduced (qualitative) |
| Wild-Type | NPTII | Expressed |
| mbd7 mutant | NPTII | Silenced |
| Qualitative summary from reporter gene assays in Arabidopsis. |
MBD7 Protein Interactions
Co-immunoprecipitation followed by mass spectrometry has been instrumental in identifying the interacting partners of MBD7.
| Bait Protein | Identified Interacting Proteins | Method of Confirmation |
| MBD7 | IDM1, IDM2/ROS5, IDM3/LIL | Mass Spectrometry, Yeast-Two-Hybrid, Co-IP |
| Summary of protein interaction studies in Arabidopsis. |
DNA Binding Affinity
Quantitative data on the binding affinity (e.g., dissociation constant, Kd) of MBD7 to methylated DNA is currently not available in the public domain. However, qualitative studies have consistently shown that MBD7 has a high affinity for densely methylated DNA, particularly in the CG context.[3][6] For comparison, other MBD proteins like human MBD2 have been shown to bind to methylated DNA with a dissociation constant in the nanomolar range.[7]
Experimental Protocols
The study of MBD7's role in preventing DNA hypermethylation relies on a set of core molecular biology techniques. Below are detailed methodologies for key experiments.
Whole-Genome Bisulfite Sequencing (WGBS)
This technique is used to determine the methylation status of every cytosine in the genome.
Experimental Workflow Diagram:
Caption: Workflow for Whole-Genome Bisulfite Sequencing.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from plant tissue using a standard protocol (e.g., CTAB method).
-
Bisulfite Conversion: Treat 1-5 µg of genomic DNA with sodium bisulfite. This reaction deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Several commercial kits are available for this step.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted single-stranded DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library using a proofreading DNA polymerase that reads uracil as thymine. This step converts the initial U's into T's in the final PCR product.
-
Sequencing: Sequence the amplified library on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Call methylation levels for each cytosine by comparing the frequency of C's and T's at each position.
-
Identify Differentially Methylated Regions (DMRs) between different samples (e.g., wild-type vs. mbd7 mutant).
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is used to identify the in vivo binding sites of a protein of interest, such as MBD7, across the genome.
Experimental Workflow Diagram:
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Methodology:
-
Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Isolate nuclei and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MBD7 (or a tag if using a tagged MBD7 line). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions enriched for MBD7 binding.
-
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify the expression levels of specific genes.
Experimental Workflow Diagram:
Caption: Workflow for Reverse Transcription-Quantitative PCR (RT-qPCR).
Methodology:
-
RNA Extraction: Isolate total RNA from plant tissue.
-
DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system. Include a reference gene for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for the gene of interest and the reference gene. Calculate the relative expression of the gene of interest using a method such as the ΔΔCt method.
Implications for Drug Development
While the research on MBD7 has been predominantly in plants, the conservation of DNA methylation and MBD proteins across eukaryotes suggests potential relevance to human health and disease. Aberrant DNA hypermethylation is a hallmark of many cancers, often leading to the silencing of tumor suppressor genes. Understanding the mechanisms of anti-silencing factors like MBD7 could inspire novel therapeutic strategies.
Developing small molecules that could enhance the activity of human orthologs of the MBD7-IDM-ROS1 pathway, or mimic their function, could provide a new avenue for epigenetic drugs aimed at reversing pathological hypermethylation. Further research is needed to identify and characterize the functional equivalents of the MBD7-mediated demethylation pathway in mammals.
Conclusion
MBD7 plays a vital, non-canonical role as a reader of the DNA methylome, actively working to prevent hypermethylation and gene silencing. By binding to densely methylated DNA and recruiting a complex of proteins that facilitate active demethylation, MBD7 acts as a guardian of the epigenome. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate this important anti-silencing pathway. A deeper understanding of MBD7 and its functional analogs in other species holds promise for new approaches to understanding and potentially reversing epigenetic dysregulation in disease.
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and directed evolution of a methyl-binding domain protein for high-sensitivity DNA methylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
MBD7: An In-Depth Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a fundamental epigenetic modification crucial for genome stability and the regulation of gene expression. The proteins that recognize and interpret these methylation marks are key players in the epigenetic landscape. Among these, the Methyl-CpG-Binding Domain (MBD) proteins are a well-established family of "readers" of DNA methylation. This technical guide provides a comprehensive overview of MBD7, a unique member of the MBD family in Arabidopsis thaliana. Unlike canonical MBD proteins that are typically associated with transcriptional repression, MBD7 functions as an anti-silencing factor, playing a critical role in active DNA demethylation. This document details the molecular functions of MBD7, its protein architecture, its involvement in a novel anti-silencing complex, and its impact on the epigenome. Furthermore, this guide presents quantitative data on MBD7's activity, detailed protocols for key experimental techniques used to study MBD7, and visual diagrams of its associated pathways and experimental workflows to facilitate a deeper understanding for research and therapeutic development purposes.
Introduction to MBD7 and its Unique Role in Epigenetics
In the realm of epigenetics, Methyl-CpG-Binding Domain (MBD) proteins are traditionally viewed as interpreters of DNA methylation marks that recruit corepressor complexes to silence gene expression. The Arabidopsis genome encodes for 13 MBD proteins. Among these, MBD7, along with MBD5 and MBD6, has been shown to bind specifically to methylated CG sites in vitro[1][2]. However, emerging research has illuminated a non-canonical role for MBD7. Instead of reinforcing gene silencing, MBD7 is an anti-silencing factor that actively prevents DNA hypermethylation and transcriptional gene silencing[1][3][4].
MBD7 is essential for active DNA demethylation, a process that removes methylation marks to maintain proper gene expression patterns[5]. It preferentially binds to genomic regions with high densities of CG methylation, particularly around chromocenters and within transposable elements (TEs)[4][5]. By targeting these heavily methylated regions, MBD7 initiates a cascade of events that counteracts the spread of DNA methylation and subsequent gene silencing. This unique function positions MBD7 as a critical component in the dynamic regulation of the plant epigenome.
MBD7 Protein Architecture and Domains
MBD7 possesses a distinct protein architecture that is crucial for its function. It contains three Methyl-CpG-Binding Domains (MBDs) and a C-terminal Stkc (sticky) domain[1][4].
-
Methyl-CpG-Binding Domains (MBDs): MBD7 has three MBD motifs that are responsible for recognizing and binding to methylated CpG dinucleotides[1][5][6]. The presence of multiple MBD domains may contribute to a higher affinity for densely methylated DNA regions[4].
-
Stkc (sticky) Domain: The C-terminal Stkc domain is a key feature of MBD7 and is essential for its anti-silencing function. This domain mediates the protein-protein interactions necessary to recruit other components of the anti-silencing complex[1][4].
The MBD7-IDM Anti-Silencing Complex and Signaling Pathway
MBD7 does not act in isolation. It is a core component of a novel anti-silencing complex that facilitates active DNA demethylation. MBD7 physically associates with several other anti-silencing factors[1][3]:
-
IDM1 (Increased DNA Methylation 1): A histone acetyltransferase.
-
IDM2 (Increased DNA Methylation 2) / ROS5: An alpha-crystallin domain-containing protein[5][7].
-
IDM3 (Increased DNA Methylation 3): Another alpha-crystallin domain protein that is closely related to IDM2.
The interaction between these proteins is intricate. MBD7 directly interacts with IDM2 and IDM3 through its Stkc domain[1][4]. IDM2 and IDM3, in turn, interact with each other and with the histone acetyltransferase IDM1[1]. This complex is tethered to methylated DNA by MBD7, which then facilitates the function of DNA demethylases like ROS1 (REPRESSOR OF SILENCING 1) to prevent the spread of DNA methylation and transcriptional gene silencing[1][3].
Below is a diagram illustrating the proposed signaling pathway for the MBD7-IDM anti-silencing complex.
Quantitative Data on MBD7 Function
The functional consequences of MBD7 activity have been quantified through various experimental approaches. The following tables summarize key quantitative findings from studies on MBD7.
Table 1: Impact of mbd7 Mutation on Genome-Wide DNA Methylation
| Genotype | CG Methylation (%) | CHG Methylation (%) | CHH Methylation (%) | Reference |
| Wild Type (C24) | 20.2 | 5.4 | 2.0 | [8] |
| mbd7 mutant | 20.6 | 6.0 | 2.2 | [8] |
Table 2: Differentially Methylated Regions (DMRs) in mbd7-1 Mutant
| Type of DMR | Number of Regions |
| Hypermethylated | 1144 |
| Hypomethylated | 246 |
| Total DMRs | 1390 |
Data from whole-genome bisulfite sequencing.[4]
Table 3: MBD7-Interacting Proteins Identified by Co-Immunoprecipitation followed by Mass Spectrometry (IP-MS)
| Bait Protein | Interacting Proteins Identified |
| MBD7-4xMYC | MBD7, IDM1, IDM2, IDM3 |
Proteins co-precipitated with anti-MYC antibodies in MBD7-4xMYC transgenic plants.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MBD7.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of MBD7.
Experimental Workflow Diagram:
Protocol:
-
Cross-linking: Harvest approximately 1-2 grams of plant tissue and cross-link with 1% formaldehyde under vacuum for 10-15 minutes.
-
Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and applying a vacuum for another 5 minutes.
-
Nuclei Isolation: Grind the tissue in liquid nitrogen and isolate nuclei using appropriate buffers.
-
Chromatin Sonication: Resuspend the nuclear pellet in sonication buffer and sonicate to shear chromatin to an average size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to MBD7 (or a tag if using a tagged protein).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is used to determine genome-wide DNA methylation patterns at single-base resolution in wild-type versus mbd7 mutant plants.
Experimental Workflow Diagram:
Protocol:
-
DNA Extraction and Fragmentation: Extract high-quality genomic DNA and fragment it to the desired size range (e.g., 200-400 bp) by sonication.
-
Library Preparation: Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the fragmented DNA.
-
Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters. During PCR, uracils are replaced with thymines.
-
Sequencing: Perform high-throughput sequencing of the amplified library.
-
Data Analysis: Align the sequencing reads to a reference genome, allowing for C-to-T conversions. Call methylation levels for each cytosine and identify differentially methylated regions (DMRs) between wild-type and mbd7 samples.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with MBD7 in vivo.
Experimental Workflow Diagram:
References
- 1. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Chromatin immunoprecipitation sequencing (ChIP-seq) [bio-protocol.org]
- 3. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 8. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Significance of the Methyl-CpG-Binding Domain (MBD) Protein Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a specific entity designated "MBD-7" is not described in the current scientific literature, it is highly probable that this query pertains to the well-established Methyl-CpG-binding domain (MBD) family of proteins. This family of nuclear proteins plays a critical role in interpreting the epigenetic mark of DNA methylation, a fundamental mechanism in the regulation of gene expression and the maintenance of chromatin architecture.[1][2][3][4] The MBD protein family consists of several core members, including MeCP2, MBD1, MBD2, MBD3, MBD4, MBD5, and MBD6, each with distinct and sometimes overlapping functions.[4][5] Dysregulation of these proteins is implicated in a variety of human diseases, most notably cancer and neurological disorders, making them attractive targets for therapeutic development.[1][6][7] This technical guide provides a comprehensive overview of the biological significance of the MBD protein family, with a focus on their molecular functions, involvement in disease, and the experimental methodologies used to study them.
Core Functions of the MBD Protein Family
The primary function of most MBD proteins is to recognize and bind to methylated CpG dinucleotides in the genome.[4] This binding event serves as a platform for the recruitment of various corepressor complexes, which in turn mediate transcriptional repression and chromatin remodeling.
-
MeCP2 (Methyl-CpG-binding Protein 2): The first identified MBD protein, MeCP2 is essential for normal neuronal function.[8] It binds to methylated DNA and recruits corepressor complexes like SIN3A and NCoR/SMRT, which contain histone deacetylases (HDACs), leading to chromatin compaction and gene silencing.[9] Mutations in the MECP2 gene are the primary cause of Rett syndrome, a severe neurodevelopmental disorder.[1][8]
-
MBD1: MBD1 binds to methylated DNA and is involved in transcriptional repression through the recruitment of histone methyltransferases like SETDB1.[10] This leads to the deposition of repressive histone marks, such as H3K9 trimethylation, contributing to the formation of heterochromatin.[10]
-
MBD2: A core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, MBD2 links DNA methylation to chromatin remodeling and histone deacetylation.[11] It plays a significant role in the silencing of tumor suppressor genes in various cancers.[12]
-
MBD3: While possessing a methyl-CpG binding domain, MBD3 has a lower affinity for methylated DNA compared to other MBDs.[4] It is also a subunit of the NuRD complex and is essential for embryonic development.[12]
-
MBD4: Unique among the MBD family, MBD4 functions as a DNA glycosylase involved in base excision repair. It specifically recognizes and removes mismatched thymine from T:G mismatches that arise from the deamination of 5-methylcytosine.[4]
-
MBD5 and MBD6: The functions of MBD5 and MBD6 are less characterized. They are thought to be involved in chromatin organization, though their direct interaction with methylated DNA is not as well-established as other family members.
Data Presentation: Quantitative Analysis of MBD Protein Function
The following tables summarize key quantitative data related to the MBD protein family, providing a comparative overview for researchers.
Table 1: DNA Binding Affinities of MBD Proteins
| MBD Protein | DNA Substrate | Binding Affinity (Kd) | Experimental Method | Reference |
| MeCP2 | mCpG | ~10 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| MeCP2 | mCA | Weaker than mCpG | Isothermal Titration Calorimetry (ITC) | [5] |
| MBD1 | Methylated DNA | Nanomolar range | Capillary Electrophoretic Mobility Shift Assay (CEMSA) | [3] |
| MBD2b | Methylated DNA | 2.7 ± 0.8 nM | Capillary Electrophoretic Mobility Shift Assay (CEMSA) | [3] |
| MBD3 (Xenopus) | Methylated DNA | 186.5 ± 42.5 nM | Capillary Electrophoretic Mobility Shift Assay (CEMSA) | [3] |
| MBD3 (Mammalian) | Methylated DNA | Micromolar range | Capillary Electrophoretic Mobility Shift Assay (CEMSA) | [3] |
Table 2: Expression Changes of MBD Proteins in Disease
| MBD Protein | Disease | Tissue/Cell Type | Change in Expression | Quantitative Data | Reference |
| MBD2 | High-Grade Serous Ovarian Cancer | Tumor Tissue | Upregulated | 63.5% of HGSOC samples showed positive expression vs. 0% in normal tissue (P<0.001) | [6] |
| MBD2 | Hepatocellular Carcinoma (HCC) | Tumor Tissue | Upregulated | Significantly higher compared to normal tissues | [6] |
| MBD2 | Breast Cancer | Tumor Tissue | Upregulated | Significantly higher compared to normal tissues | [12] |
| MBD2 | Systemic Lupus Erythematosus (SLE) | CD4+ T cells | Upregulated | Significantly increased mRNA levels compared to controls | [7] |
| MeCP2 | Rett Syndrome | Neurons | Loss of function mutations | N/A (functional deficit) | [1][8] |
Experimental Protocols: Methodologies for Studying MBD Proteins
Detailed protocols for key experiments are provided below to facilitate the investigation of MBD protein function.
ChIP is used to identify the genomic regions occupied by a specific MBD protein in vivo.
a. Cross-linking and Cell Lysis:
-
Culture cells to the desired confluency.
-
Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.[10][13]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.[10][13]
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice for 10 minutes.[10]
-
Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.[10]
b. Chromatin Shearing:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.[10][14]
-
Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the soluble chromatin.
c. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an antibody specific to the MBD protein of interest overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.[14]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2 hours at 4°C.[14]
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.
d. Elution and Reversal of Cross-links:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[15]
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.[15]
-
Treat with RNase A and Proteinase K to remove RNA and protein.[15]
e. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enriched DNA fragments by qPCR, ChIP-seq, or microarray to identify the genomic binding sites of the MBD protein.
EMSA is used to study the direct interaction between a purified MBD protein and a specific DNA sequence in vitro.
a. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides corresponding to the DNA sequence of interest, with and without CpG methylation.
-
Label one of the oligonucleotides with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
-
Purify the labeled probe.
b. Binding Reaction:
-
In a small reaction volume, combine the purified MBD protein with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.[16]
-
Incubate the reaction mixture at room temperature or 4°C for 20-30 minutes to allow for protein-DNA complex formation.[16]
c. Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide or agarose gel.[16]
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
d. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to MBD proteins.
Caption: MBD2-mediated transcriptional repression via the NuRD complex.
Caption: Role of MeCP2 in normal neuronal function and Rett syndrome.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
The Methyl-CpG-binding domain (MBD) protein family represents a crucial link between the epigenetic mark of DNA methylation and the regulation of gene expression. Their diverse functions in transcriptional repression, chromatin remodeling, and DNA repair underscore their importance in normal development and cellular homeostasis. The strong association of MBD protein dysfunction with diseases such as cancer and neurological disorders highlights their potential as both biomarkers and therapeutic targets. The methodologies outlined in this guide provide a framework for the continued investigation of this important class of proteins, with the ultimate goal of translating fundamental biological insights into novel clinical interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Family of Mammalian Methyl-CpG Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the ability of MBD domains to bind methyl-CG and TG sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MBD2 methyl-CpG binding domain protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Chromatin Immunoprecipitation (ChIP) protocol [assay-protocol.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl Binding Domain Protein 2 (MBD2) dependent proliferation and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
Unraveling the Domains of MBD7: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Methyl-CpG-binding domain 7 (MBD7) protein in Arabidopsis thaliana stands as a critical player in the intricate regulation of DNA methylation and gene silencing. Unlike many of its MBD-containing counterparts that are associated with transcriptional repression, MBD7 functions as a key component of an anti-silencing complex. This technical guide provides an in-depth exploration of the domains of the MBD7 protein, detailing its mechanism of action, its association with key cellular partners, and the experimental methodologies used to elucidate its function. Through a comprehensive review of the current literature, this document aims to provide researchers and drug development professionals with a thorough understanding of MBD7's role in epigenetic regulation.
MBD7 Protein Architecture: A Multi-Domain Scaffold
The MBD7 protein is characterized by a distinct domain architecture that is central to its function. It comprises three N-terminal Methyl-CpG-binding Domains (MBDs) and a C-terminal Stkc (sticky-c) domain. This multi-domain structure allows MBD7 to act as a molecular scaffold, recognizing specific epigenetic marks on the DNA and recruiting a cohort of effector proteins.
-
Methyl-CpG-binding Domains (MBDs): MBD7 possesses three MBDs, a feature that distinguishes it from many other MBD-containing proteins that typically have a single MBD. These domains are responsible for recognizing and binding to symmetrically methylated CpG dinucleotides. The presence of three MBDs is thought to cooperatively enhance the binding affinity and specificity of MBD7 for highly methylated, CG-dense regions of the genome, particularly within transposable elements (TEs)[1][2]. This preferential binding is a crucial first step in its targeted anti-silencing function.
-
Stkc (sticky-c) Domain: Located at the C-terminus, the Stkc domain serves as a protein-protein interaction hub. This domain is essential for the recruitment of other components of the anti-silencing complex, namely the alpha-crystallin domain (ACD)-containing proteins IDM2 and IDM3[1]. The interaction between the Stkc domain and its binding partners is a critical link in the signaling cascade that leads to active DNA demethylation.
The MBD7 Anti-Silencing Pathway
MBD7 is a central component of a protein complex that counteracts gene silencing and prevents the spread of DNA hypermethylation. The pathway is initiated by the recognition of methylated DNA by MBD7, which then orchestrates a series of molecular events culminating in the removal of methyl groups from cytosine bases.
The binding of MBD7 to methylated DNA facilitates the recruitment of the histone acetyltransferase IDM1 and the alpha-crystallin domain proteins IDM2 and IDM3. IDM2 and IDM3 act as adaptor proteins, bridging the interaction between MBD7 and IDM1[1][3]. The assembled complex then utilizes the enzymatic activity of IDM1 to acetylate histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac)[3]. This histone modification is believed to create a more open and accessible chromatin environment.
This altered chromatin state is thought to facilitate the recruitment of the 5-methylcytosine DNA glycosylase/lyase ROS1 (REPRESSOR OF SILENCING 1). ROS1 is the primary enzyme responsible for active DNA demethylation in this pathway. It excises the 5-methylcytosine base from the DNA, initiating a base excision repair (BER) pathway that ultimately results in the replacement of the methylated cytosine with an unmethylated one[1][4].
Caption: The MBD7-mediated anti-silencing pathway.
Quantitative Data on MBD7 and Associated Proteins
Precise quantitative data for the binding affinities and enzymatic activities within the MBD7 complex are crucial for a complete understanding of its function. While specific data for MBD7 is still emerging, studies on related proteins provide valuable context.
| Parameter | Protein/Complex | Value | Organism | Reference |
| Dissociation Constant (Kd) | MBD domain of MBD6 with methylated DNA | 40.2 ± 0.5 μM | Arabidopsis thaliana | (Semantic Scholar) |
| Binding Affinity | MBD7 to Pro35S:NTPII:NOS region | High | Arabidopsis thaliana | (Plant Physiology) |
Key Experimental Protocols
The elucidation of the MBD7 pathway has relied on a suite of advanced molecular biology techniques. Below are summaries of the methodologies employed in key studies.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of MBD7.
Caption: A generalized workflow for MBD7 ChIP-seq experiments.
Detailed Methodology (adapted from Lang et al., 2015):
-
Cross-linking: Arabidopsis thaliana seedlings are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Nuclei are isolated, and chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to MBD7 (or a tag fused to MBD7, such as MYC). Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washes: The beads are washed with a series of buffers (low salt, high salt, LiCl, and TE) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by incubation at 65°C. The sample is then treated with RNase A and Proteinase K.
-
DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library for high-throughput sequencing.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to identify proteins that interact with MBD7 in vivo.
Detailed Methodology (adapted from Lang et al., 2015):
-
Protein Extraction: Total proteins are extracted from Arabidopsis thaliana seedlings expressing a tagged version of MBD7 (e.g., MBD7-MYC).
-
Immunoprecipitation: The protein extract is incubated with an antibody against the tag (e.g., anti-MYC).
-
Complex Capture: Protein A/G beads are added to bind the antibody-MBD7-interacting protein complexes.
-
Washes: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry or Western blotting.
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to test for direct physical interactions between MBD7 and its potential binding partners.
Detailed Methodology (adapted from Li et al., 2015):
-
Vector Construction: The coding sequence of MBD7 is cloned into a "bait" vector (containing a DNA-binding domain, BD), and the coding sequences of potential interacting proteins (e.g., IDM2, IDM3) are cloned into a "prey" vector (containing an activation domain, AD).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.
-
Selection: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.
-
Interaction Test: The selected yeast cells are then grown on a more stringent selective medium (e.g., lacking histidine and adenine) and/or assayed for the expression of a reporter gene (e.g., lacZ). Growth on the stringent medium or expression of the reporter gene indicates a physical interaction between the bait and prey proteins.
Split-Luciferase Complementation Assay
This in vivo assay is used to confirm protein-protein interactions in plant cells.
Detailed Methodology (adapted from Lang et al., 2015):
-
Vector Construction: MBD7 is fused to the N-terminal half of luciferase (N-Luc), and the interacting protein (e.g., IDM2) is fused to the C-terminal half (C-Luc).
-
Transient Expression: The constructs are introduced into plant cells (e.g., Nicotiana benthamiana leaves) via Agrobacterium-mediated infiltration.
-
Luciferase Assay: If MBD7 and the interacting protein physically associate, the N-Luc and C-Luc fragments are brought into close proximity, reconstituting a functional luciferase enzyme. The activity of the reconstituted enzyme is measured by adding a luciferin substrate and quantifying the emitted light.
Conclusion and Future Directions
The MBD7 protein represents a fascinating example of how a methyl-CpG-binding protein can function in an anti-silencing capacity. Its unique multi-domain architecture enables it to act as a scaffold, recognizing methylated DNA and recruiting a complex of proteins that ultimately leads to active DNA demethylation. The experimental approaches detailed in this guide have been instrumental in dissecting this pathway.
Future research will likely focus on obtaining high-resolution structural information of the MBD7 complex to better understand the molecular basis of its interactions. Furthermore, a more comprehensive quantitative understanding of the binding kinetics and enzymatic activities within the complex will be crucial for developing a complete model of its function. For drug development professionals, a deeper understanding of the MBD7 pathway could open up new avenues for the epigenetic modulation of gene expression.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MBD-7 Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) to study the genomic binding sites of the Methyl-CpG-Binding Domain Protein 7 (MBD-7). Additionally, it includes application notes on the function of this compound and its role in cellular pathways.
Introduction to this compound
Methyl-CpG-Binding Domain Protein 7 (this compound) is a member of the MBD family of proteins, which are crucial interpreters of DNA methylation patterns.[1] In the plant model organism Arabidopsis thaliana, this compound is recognized as an anti-silencing factor that plays a significant role in preventing gene repression and DNA hypermethylation.[2][3] It preferentially binds to genomic regions with high densities of methylated cytosines in the CG context (mCG).[2][4] this compound is a key component of a complex that facilitates active DNA demethylation. It achieves this by recruiting other proteins, such as the histone acetyltransferase IDM1 and the alpha-crystallin domain proteins IDM2 and IDM3.[2][3] This complex creates a chromatin environment that is permissive for DNA demethylases like ROS1 to function, thereby limiting the spread of DNA methylation and preventing transcriptional gene silencing.[2][3]
This compound Signaling Pathway in DNA Demethylation
The following diagram illustrates the proposed mechanism of this compound in facilitating active DNA demethylation.
References
- 1. Methyl-CpG-binding domain proteins: readers of the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Generating an mbd7 Mutant in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation of mbd7 mutants in the model organism Arabidopsis thaliana. The MBD7 (Methyl-CpG-Binding Domain 7) protein is a key factor in the regulation of DNA methylation, playing a crucial role in active DNA demethylation and the prevention of gene silencing.[1][2][3] Mutants in the MBD7 gene (AT5G59800) serve as valuable tools for investigating epigenetic regulation, gene expression, and developmental processes. The protocols herein cover three widely used mutagenesis techniques: CRISPR/Cas9-mediated gene editing, screening of T-DNA insertion lines, and chemical mutagenesis using Ethyl Methane Sulfonate (EMS). Each section includes detailed methodologies, from initial design and material acquisition to the screening and confirmation of mutants. Accompanying diagrams and data tables are provided to facilitate experimental planning and execution.
Introduction to MBD7 in Arabidopsis
MBD7 is a member of the methyl-CpG-binding domain protein family in Arabidopsis.[2][4] These proteins act as "readers" of DNA methylation, recognizing and binding to methylated cytosines. Specifically, MBD7 has been shown to be involved in active DNA demethylation, a process that removes methylation marks and can lead to gene activation.[1][3] It preferentially targets genomic regions with high densities of DNA methylation, such as those found in chromocenters.[1] Functionally, MBD7 is part of a complex that prevents the transcriptional silencing of certain genes.[4]
A common phenotype observed in mbd7 mutants is the silencing of transgenes. For instance, in Arabidopsis lines carrying a Pro35S:NPTII transgene, which confers resistance to kanamycin, a mutation in MBD7 leads to hypermethylation of the 35S promoter and subsequent silencing of the NPTII gene, resulting in a kanamycin-sensitive phenotype.[1][3][5] This specific phenotype provides a straightforward basis for mutant screening.
Methods for Generating mbd7 Mutants
There are three primary methods for generating mbd7 mutants in Arabidopsis:
-
CRISPR/Cas9-Mediated Gene Editing: This technique allows for targeted disruption of the MBD7 gene, creating specific mutations.
-
T-DNA Insertion Lines: This involves obtaining pre-existing lines from stock centers where a segment of transfer DNA (T-DNA) has randomly inserted into the genome. Lines with an insertion in the MBD7 gene can be identified and characterized.
-
Chemical Mutagenesis (EMS): This method uses a chemical mutagen, Ethyl Methane Sulfonate (EMS), to induce random point mutations throughout the genome. A population of mutagenized plants is then screened for the desired phenotype associated with a loss of MBD7 function.
Protocol 1: CRISPR/Cas9-Mediated Generation of mbd7 Mutants
This protocol outlines the steps for creating an mbd7 mutant using the CRISPR/Cas9 system. The workflow involves designing guide RNAs (gRNAs) specific to the MBD7 gene, cloning them into a plant transformation vector containing the Cas9 nuclease, transforming Arabidopsis, and screening for mutations.
Experimental Workflow
Caption: Workflow for generating mbd7 mutants using CRISPR/Cas9.
Methodologies
1. Guide RNA (gRNA) Design for MBD7 (AT5G59800):
-
Obtain the genomic sequence of MBD7 (At5g59800) from The Arabidopsis Information Resource (TAIR).[6]
-
Use online gRNA design tools such as CHOPCHOP or CRISPR-P 2.0 to identify potential 20-nucleotide gRNA sequences.[7] These tools help in finding gRNAs with high predicted efficiency and low off-target effects.
-
Select 2-3 gRNAs targeting the 5' exons of MBD7 to maximize the probability of generating a loss-of-function allele due to frame-shift mutations.
-
Ensure the selected gRNA sequences are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
2. Vector Construction:
-
Synthesize the chosen gRNA sequences as DNA oligonucleotides.
-
Clone the gRNA cassettes into a plant-compatible CRISPR/Cas9 vector. Several publicly available vectors can be used, often containing a plant selection marker (e.g., Basta or Hygromycin resistance). A commonly used system involves cloning the gRNA under the control of a U6 promoter.
3. Agrobacterium-mediated Plant Transformation:
-
Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Grow wild-type Arabidopsis thaliana (e.g., ecotype Columbia-0) until they bolt and develop young floral buds.
-
Perform floral dip transformation by inverting the flowering plants into a solution containing the transformed Agrobacterium, sucrose, and a surfactant like Silwet L-77.
-
Allow the plants to set seed (T1 generation).
4. Screening and Confirmation of Mutants:
-
Harvest the T1 seeds and sterilize them.
-
Select for successful transformants by plating the seeds on Murashige and Skoog (MS) medium containing the appropriate selection agent for the T-DNA vector used.
-
Extract genomic DNA from the resistant T1 seedlings.
-
Amplify the region of the MBD7 gene targeted by the gRNAs using PCR.
-
Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at the target sites.
-
Allow the T1 plants with mutations to self-pollinate to generate the T2 generation.
-
Screen the T2 generation to identify plants that are homozygous for the mbd7 mutation. This can be done by PCR followed by sequencing or by restriction enzyme digestion if the mutation creates or destroys a restriction site.
-
Continue to the T3 generation to ensure the mutation is stable and homozygous.
Protocol 2: Screening for mbd7 Mutants from T-DNA Insertion Lines
This protocol describes how to obtain and screen for mbd7 mutants from publicly available T-DNA insertion collections.
Experimental Workflow
Caption: Workflow for identifying mbd7 mutants from T-DNA insertion lines.
Methodologies
1. Identification and Acquisition of T-DNA Lines:
-
Use the TAIR database to search for T-DNA insertion lines in the MBD7 (AT5G59800) locus.[6]
-
Identify lines with insertions within an exon to increase the likelihood of a null allele. Note the stock numbers (e.g., SALK, SAIL, GABI-Kat lines).
-
Order seeds for 2-3 promising lines from a stock center such as the Nottingham Arabidopsis Stock Centre (NASC).
2. Screening for Homozygous Mutants:
-
Grow the seeds on MS plates containing the appropriate antibiotic for selection of the T-DNA insertion (e.g., kanamycin for SALK lines).
-
Extract genomic DNA from individual seedlings.
-
Perform PCR-based genotyping to identify homozygous mutants. This typically requires three primers:
- LP (Left Genomic Primer): Binds to the genomic DNA upstream of the T-DNA insertion site.
- RP (Right Genomic Primer): Binds to the genomic DNA downstream of the T-DNA insertion site.
- LBa1 (Left Border Primer): Binds to the left border of the T-DNA.
-
Analyze the PCR results:
- Wild-type: A band will be present only with the LP and RP primer pair.
- Heterozygous: Bands will be present with both the LP/RP pair and the LBa1/RP pair.
- Homozygous: A band will be present only with the LBa1 and RP primer pair.
3. Confirmation of Gene Disruption:
-
Once a homozygous line is identified, confirm the absence of the full-length MBD7 transcript using Reverse Transcription PCR (RT-PCR) with primers spanning the T-DNA insertion site.
-
If the original background carries the Pro35S:NPTII transgene, assess the kanamycin sensitivity of the homozygous mutant line to confirm the expected phenotype.
Protocol 3: Generating mbd7 Mutants by EMS Mutagenesis
This protocol details the generation of mbd7 mutants through random chemical mutagenesis with EMS, followed by phenotypic screening.
Experimental Workflow
Caption: Workflow for generating and identifying mbd7 mutants via EMS mutagenesis.
Methodologies
1. EMS Mutagenesis of Seeds:
-
Important: EMS is a potent carcinogen. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment.
-
Use Arabidopsis seeds from a background that allows for easy phenotypic screening. The C24 background containing ProRD29A:LUC and Pro35S:NPTII transgenes is ideal, as the parental line is kanamycin-resistant.[5]
-
Treat approximately 10,000 seeds with a 0.2% to 0.3% EMS solution overnight with gentle agitation.
-
Thoroughly wash the seeds with water multiple times to remove all traces of EMS. Inactivate EMS waste with 5M NaOH.
-
These treated seeds are the M1 generation.
2. M1 and M2 Generation and Screening:
-
Sow the M1 seeds on soil and grow them to maturity.
-
Harvest the M2 seeds in pools (e.g., from groups of ~50 M1 plants).
-
Sterilize the M2 seeds and plate them on MS medium containing 50 mg/L kanamycin.[5]
-
Screen for kanamycin-sensitive seedlings. These will appear bleached or will not develop true leaves, while the wild-type background will be green and healthy.
-
Transfer the kanamycin-sensitive seedlings to a new MS plate without selection to allow them to recover and grow.
3. Identification of the mbd7 Mutation:
-
The kanamycin-sensitive phenotype could be due to mutations in various genes. To confirm the mutation is in MBD7, further genetic analysis is required.
-
One approach is to backcross the mutant to the parental line. If the F1 generation is kanamycin-resistant and the F2 generation segregates approximately 3:1 for resistance to sensitivity, it suggests a single recessive mutation.[1]
-
Historically, map-based cloning was used to identify the causative mutation.[1] A more modern approach is to perform whole-genome sequencing on a pool of M2 kanamycin-sensitive individuals and look for single nucleotide polymorphisms in the MBD7 gene.
-
Once a candidate mutation in MBD7 is identified, it should be confirmed by Sanger sequencing in the isolated mutant line.
Data Presentation
Table 1: Comparison of Mutagenesis Methods for Generating mbd7 Mutants
| Feature | CRISPR/Cas9 | T-DNA Insertion | EMS Mutagenesis |
| Targeting | Gene-specific | Semi-random | Random |
| Mutation Type | Small indels | Large insertion | Point mutations (SNPs) |
| Throughput | Low to medium | High (screening) | High (mutagenesis) |
| Initial Effort | High (vector design/cloning) | Low (ordering seeds) | Medium (mutagenesis) |
| Screening Effort | Medium (PCR, sequencing) | Medium (PCR genotyping) | High (phenotypic screen) |
| Off-target Effects | Possible, can be minimized | Can affect adjacent genes | High, requires backcrossing |
| Confirmation | Sequencing of target locus | PCR and RT-PCR | Mapping/sequencing |
Signaling Pathway Involving MBD7
The following diagram illustrates the proposed role of MBD7 in active DNA demethylation, preventing the silencing of the Pro35S:NPTII transgene.
References
- 1. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methyl-CpG-binding domain protein MBD7 is required for active DNA demethylation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 5. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAIR - Arabidopsis [arabidopsis.org]
- 7. youtube.com [youtube.com]
MBD2 Antibody: Application Notes and Protocols for Western Blotting and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG-binding domain protein 2 (MBD2) is a member of the methyl-CpG-binding domain (MBD) family of proteins, which act as "readers" of DNA methylation.[1][2][3] MBD2 specifically recognizes and binds to methylated CpG dinucleotides within the genome.[4][5] This binding serves as a crucial link between the epigenetic mark of DNA methylation and the regulation of gene expression. MBD2 is a key component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, a multi-protein machine that modifies chromatin structure to typically repress transcription.[1][6] Through its association with the NuRD complex, MBD2 plays a significant role in gene silencing.[4][6]
Dysregulation of MBD2 has been implicated in various pathological conditions, including cancer and inflammatory diseases.[7][8] In the context of cancer, altered MBD2 expression can contribute to the silencing of tumor suppressor genes.[8] In inflammatory processes, MBD2 is involved in regulating the expression of genes that mediate immune responses. For instance, it can influence T-helper cell differentiation and macrophage polarization.[7] Given its role in fundamental cellular processes and disease, the MBD2 protein is a subject of intense research and a potential target for therapeutic intervention. This document provides detailed protocols for the use of anti-MBD2 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two common techniques for studying protein expression and localization.
Data Presentation
The following tables summarize the key quantitative data for the application of an anti-MBD2 antibody in Western Blotting and Immunohistochemistry.
Table 1: Western Blotting Parameters
| Parameter | Recommendation | Source |
| Application | Western Blot (WB) | [5][8][9] |
| Species Reactivity | Human, Mouse, Rat | [8] |
| Predicted/Observed Molecular Weight | ~47 kDa | [5] |
| Positive Control Lysates | HeLa, Jurkat, K562, A375, Human brain tissue | [5][8] |
| Negative Control | MBD2 knockout HAP1 cell lysate | [8] |
| Recommended Antibody Dilution | 1:1000 - 1:5000 | [8] |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit | [8] |
| Secondary Antibody Dilution | 1:10000 - 1:20000 | [8] |
Table 2: Immunohistochemistry (IHC-P) Parameters
| Parameter | Recommendation | Source |
| Application | Immunohistochemistry (Paraffin-embedded) (IHC-P) | [8][10] |
| Species Reactivity | Human, Mouse | [8][10] |
| Positive Control Tissue | Human colon, Mouse stomach | [8][11] |
| Subcellular Localization | Nucleus | [8][10] |
| Recommended Antibody Dilution | 1:100 - 1:500 | [8][10] |
| Antigen Retrieval | Heat-mediated with Tris/EDTA buffer (pH 9.0) or Sodium Citrate buffer (pH 6.0) | [8][11] |
| Detection System | HRP-DAB | [8] |
Signaling Pathway
MBD2 functions as a transcriptional repressor by recruiting the NuRD complex to methylated DNA, leading to histone deacetylation and chromatin compaction. This action results in the silencing of target genes. MBD2 is also implicated in specific signaling pathways, such as the TGF-β/Smad pathway, where it can enhance signaling by repressing negative regulators.
Caption: MBD2-mediated transcriptional repression and its role in the TGF-β signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for Western Blotting and Immunohistochemistry using an anti-MBD2 antibody.
Caption: A step-by-step workflow for the detection of MBD2 protein by Western Blotting.
Caption: A comprehensive workflow for the immunohistochemical staining of MBD2 in paraffin-embedded tissues.
Experimental Protocols
Western Blotting Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Reagents and Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors.
-
SDS-PAGE Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
ECL (Enhanced Chemiluminescence) Substrate.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Mix the lysate with 4X SDS-PAGE sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the anti-MBD2 primary antibody, diluted 1:1000-1:5000 in primary antibody dilution buffer, overnight at 4°C with gentle agitation.[8][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry (IHC-P) Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Buffers:
-
Xylene.
-
Ethanol (100%, 95%, 70%).
-
Deionized Water.
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[8][11]
-
Wash Buffer: PBS with 0.05% Tween 20.
-
Hydrogen Peroxide Block: 3% H₂O₂ in methanol.
-
Blocking Buffer: 5% normal goat serum in PBS.
-
Primary Antibody Diluent.
-
HRP-Polymer conjugated secondary antibody.
-
DAB (3,3'-Diaminobenzidine) Substrate Kit.
-
Hematoxylin Counterstain.
-
Mounting Medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker, steamer, or water bath according to optimized laboratory protocols (e.g., maintain at a sub-boiling temperature for 10-20 minutes).[14]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with deionized water and then with wash buffer.
-
-
Staining:
-
Incubate sections with hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.[14]
-
Rinse with wash buffer.
-
Incubate with blocking buffer for 30-60 minutes to block non-specific antibody binding.
-
Incubate with the anti-MBD2 primary antibody, diluted 1:100-1:500 in primary antibody diluent, overnight at 4°C in a humidified chamber.[8][10][15]
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.[15]
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with DAB substrate until the desired stain intensity develops (monitor under a microscope).[15]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. DSpace [repository.upenn.edu]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. abbexa.com [abbexa.com]
- 5. nsjbio.com [nsjbio.com]
- 6. Frontiers | Emerging Molecular and Biological Functions of MBD2, a Reader of DNA Methylation [frontiersin.org]
- 7. Methyl CpG binding domain protein 2 (MBD2) in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-MBD2 antibody [EPR18361] Rabbit monoclonal (ab188474) | Abcam [abcam.com]
- 9. anti-MBD2 Antibody [ABIN6263148] - Human, Mouse, WB, ELISA, IF [antibodies-online.com]
- 10. Anti-MBD2 antibody, Internal (GTX82965) | GeneTex [genetex.com]
- 11. nsjbio.com [nsjbio.com]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Analyzing MBD-7 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
METHYL-CpG-BINDING DOMAIN 7 (MBD-7) is a crucial protein involved in the interpretation of DNA methylation, a key epigenetic mark. In organisms like Arabidopsis thaliana, this compound acts as an anti-silencing factor, preventing gene repression and DNA hypermethylation.[1][2] It preferentially binds to genomic regions with high densities of methylated cytosines in the CG context (mCG).[1] this compound is a key component of a larger protein complex that includes the histone acetyltransferase IDM1 and the alpha-crystallin domain proteins IDM2 and IDM3.[1] This complex facilitates active DNA demethylation, in part by enabling the function of DNA glycosylases such as ROS1, thereby limiting the spread of DNA methylation and maintaining transcriptional activity.[1][2]
Understanding the specific genomic locations where this compound binds is critical for elucidating its role in gene regulation and its potential as a therapeutic target. This document provides detailed application notes and protocols for the primary methods used to identify and characterize this compound binding sites.
Application Notes: Key Methodologies
Several robust techniques can be employed to analyze this compound's interactions with DNA. The choice of method depends on whether the goal is to identify binding sites genome-wide in vivo, validate binding to a specific sequence in vitro, or screen for interactions.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq): This is the gold-standard method for identifying the in vivo, genome-wide binding sites of a DNA-associated protein. The technique involves cross-linking proteins to DNA within intact cells, shearing the chromatin, and using an antibody specific to this compound to immunoprecipitate the protein-DNA complexes.[3][4][5] The associated DNA is then purified and identified through high-throughput sequencing. ChIP-seq data for this compound reveals a strong correlation between its binding and the density of methylated CG sites, particularly within transposable elements (TEs).[1]
-
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a rapid and sensitive in vitro method used to detect protein-DNA interactions.[6][7] It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[7][8] This technique is ideal for confirming a direct interaction between purified this compound protein and a specific methylated DNA sequence, and for determining binding affinity and specificity through competition assays.[6]
-
Yeast One-Hybrid (Y1H) System: The Y1H system is a powerful genetic method used to screen for and identify proteins that bind to a specific DNA sequence of interest (the "bait").[9][10] The DNA bait sequence is cloned upstream of a reporter gene in a yeast strain. A library of "prey" proteins (which could include this compound) fused to a transcriptional activation domain is then introduced. A direct interaction between the prey protein and the DNA bait activates the reporter gene, allowing for selection and identification of the binding protein.[9][10]
Quantitative Data Summary
The analysis of this compound binding sites often involves quantifying binding affinity and the correlation of binding with epigenetic features. The following tables summarize relevant quantitative data.
Table 1: Correlation of this compound Enrichment with DNA Methylation
| Feature | Correlation with this compound Binding | Key Findings | Reference |
| mCG Density | Strong Positive Correlation | This compound preferentially binds to regions with high mCG density. The top 1% of this compound enriched regions show the highest correlation. | [1] |
| mCHG Density | No Significant Correlation | This compound binding is independent of methylation in the CHG context. | [1] |
| mCHH Density | No Significant Correlation | This compound binding is independent of methylation in the CHH context. | [1] |
| Genomic Location | Enriched in Transposable Elements (TEs) | The majority of this compound binding sites are located in TE regions, which are typically rich in DNA methylation. | [1] |
Table 2: Comparative Binding Affinities of MBD Proteins for Methylated DNA
Note: Specific affinity data for this compound is not detailed in the provided search results. This table presents data from other MBD proteins to provide context for the range of binding affinities observed within this protein family, typically measured by half-saturation concentration (nM).
| MBD Protein | Target DNA Sequence (Methylated) | Binding Affinity (Kd or similar) | Method | Reference |
| Murine MeCP2 | Promoter regions | Nanomolar range | Scatchard Analysis | [11] |
| Murine MBD2b | Promoter regions | Nanomolar range | Scatchard Analysis | [11] |
| Human MeCP2 | mCG-containing DNA | ~20-60 µM (protein) to 0.5-1 mM (DNA) used in ITC | Isothermal Titration Calorimetry (ITC) | [12] |
| Human MBD1 | mCG-containing DNA | ~20-60 µM (protein) to 0.5-1 mM (DNA) used in ITC | Isothermal Titration Calorimetry (ITC) | [12] |
Signaling and Experimental Workflow Diagrams
Caption: this compound anti-silencing signaling pathway.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-seq) workflow.
Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.
Detailed Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound
This protocol is adapted for plant tissues, such as Arabidopsis thaliana, where this compound is studied.
1. Cross-linking
-
Harvest approximately 1-2 grams of fresh plant tissue.
-
Immediately submerge the tissue in 37 ml of fixing buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.4 M Sucrose, 1 mM PMSF) containing 1% (v/v) formaldehyde.
-
Apply a vacuum for 10-15 minutes to infiltrate the tissue.[13]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and apply a vacuum for another 5 minutes.
-
Rinse the tissue twice with cold sterile water and pat dry.
2. Chromatin Preparation and Shearing
-
Grind the cross-linked tissue to a fine powder in liquid nitrogen.
-
Resuspend the powder in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1 mM PMSF, and protease inhibitor cocktail).
-
Isolate nuclei by centrifugation and resuspend in Nuclei Lysis Buffer.
-
Shear the chromatin to an average size of 200-800 bp using a sonicator.[4] The optimal sonication conditions must be empirically determined.
-
Centrifuge to pellet debris; the supernatant contains the soluble chromatin.
3. Immunoprecipitation (IP)
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "Input" control.
-
Add a specific anti-MBD-7 antibody to the remaining chromatin and incubate overnight at 4°C with gentle rotation.[3] Also, prepare a negative control sample using a non-specific IgG antibody.
-
Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[3]
4. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the Input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.[3]
6. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for this compound
1. Probe Preparation
-
Synthesize complementary oligonucleotides (~30-50 bp) corresponding to a putative this compound binding site, ensuring it contains one or more mCG sites. Synthesize a corresponding unmethylated control probe.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorophore.[7]
-
Purify the labeled probe to remove unincorporated label.
2. Binding Reaction
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.6, 1 mM EDTA, 10 mM (NH₄)₂SO₄, 1 mM DTT, 0.2% Tween-20, 50 mM KCl).
-
Set up the binding reactions in a final volume of 20 µL. To each tube, add:
-
Binding buffer
-
A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Purified recombinant this compound protein (titrate the amount to find optimal binding).
-
For competition assays, add a 50-200 fold molar excess of unlabeled methylated (specific competitor) or unmethylated (non-specific competitor) probe before adding the labeled probe.
-
-
Add the labeled probe (~20-50 fmol) to start the reaction.
-
Incubate at room temperature for 20-30 minutes.
3. Electrophoresis
-
Add 2 µL of 10X loading dye (containing Ficoll or glycerol, but no SDS) to each reaction.
-
Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front has migrated approximately two-thirds of the way down the gel.[14]
4. Detection
-
Dry the gel (if using a radioactive probe) and expose it to an X-ray film or a phosphor screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of an this compound-DNA complex.[6]
Protocol 3: Yeast One-Hybrid (Y1H) Assay for this compound
1. Bait Strain Construction
-
Clone 3-4 tandem copies of the putative this compound DNA binding sequence (the "bait") upstream of two different reporter genes (HIS3 and LacZ) in yeast integration vectors.[15]
-
Linearize the bait-reporter constructs and integrate them into the genome of a suitable yeast strain (e.g., YM4271) by homologous recombination.
-
Select for stable integrants on appropriate media. Confirm integration by PCR.
2. Prey Plasmid Construction
-
Clone the coding sequence of this compound into a Y1H "prey" vector. This will create a fusion protein where this compound is attached to a transcriptional activation domain (AD), such as the GAL4-AD.
3. Y1H Interaction Assay
-
Transform the bait yeast strain with the this compound-AD prey plasmid.
-
Select for transformants on media lacking the appropriate nutrients (e.g., SD/-Leu if the prey plasmid has a LEU2 marker).
-
Plate the resulting yeast colonies on a selective medium lacking histidine (SD/-His/-Leu) to test for the activation of the HIS3 reporter gene.
-
To increase stringency, add a competitive inhibitor of the HIS3 enzyme, 3-Amino-1,2,4-triazole (3-AT), to the medium. Growth on this medium indicates a strong protein-DNA interaction.[16]
4. Quantitative β-Galactosidase Assay
-
Perform a quantitative liquid β-galactosidase assay using ONPG or a filter lift assay using X-gal as a substrate to measure the activation of the LacZ reporter gene.
-
A blue color in the presence of X-gal or a quantitative increase in β-galactosidase activity confirms the interaction between this compound and the DNA bait sequence.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Structural basis for the ability of MBD domains to bind methyl-CG and TG sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. oncology.wisc.edu [oncology.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Protocol for In Vitro MBD-7 DNA Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl-CpG-binding domain (MBD) proteins are crucial interpreters of DNA methylation patterns, translating these epigenetic marks into downstream cellular functions. MBD-7, a member of this family found in Arabidopsis thaliana, is known to preferentially bind to methylated DNA, particularly at CpG-dense regions.[1][2] This protein is involved in an anti-silencing complex that promotes DNA demethylation, highlighting its importance in gene regulation.[2] Understanding the specific binding characteristics of this compound to methylated DNA is essential for elucidating its biological role and for the potential development of therapeutic agents targeting epigenetic pathways.
This document provides a detailed protocol for an in vitro DNA binding assay to characterize the interaction between recombinant this compound protein and methylated DNA probes. The primary method described is the Electrophoretic Mobility Shift Assay (EMSA), a widely used technique to study protein-DNA interactions.[3][4] This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel, causing a "shift" in the mobility of the labeled DNA probe.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of this compound and the workflow for the in vitro DNA binding assay.
References
Quantitative PCR Analysis of MBD-7 Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-CpG-binding domain (MBD) proteins are crucial interpreters of DNA methylation, a key epigenetic mark in most eukaryotes. These proteins recognize and bind to methylated DNA, typically leading to transcriptional repression. In the plant model organism Arabidopsis thaliana, Methyl-CpG-Binding Domain 7 (MBD-7) acts unconventionally as an anti-silencing factor. It is involved in active DNA demethylation, thereby preventing gene repression. While the MBD protein family is conserved across plants and animals, a direct functional ortholog of Arabidopsis this compound has not been characterized in mammals. However, understanding the principles of this compound function and its quantitative analysis in a model system provides valuable insights into the broader mechanisms of epigenetic regulation.
This document provides detailed protocols for the quantitative analysis of this compound expression in Arabidopsis thaliana using real-time quantitative polymerase chain reaction (qPCR), along with data on its expression and a description of its signaling pathway.
This compound Signaling Pathway in Arabidopsis thaliana
In Arabidopsis, this compound is a key component of a protein complex that counteracts gene silencing. Instead of recruiting repressive machinery, this compound binds to highly methylated regions of DNA and tethers other anti-silencing factors. This complex facilitates the removal of methyl groups from DNA, a process known as active DNA demethylation.
The core pathway is as follows:
-
Recognition: this compound identifies and binds to genomic regions with a high density of methylated cytosines (mCG).
-
Complex Assembly: this compound physically associates with the alpha-crystallin domain proteins IDM2 and IDM3.
-
Recruitment of HAT: This complex then recruits the histone acetyltransferase IDM1.
-
Recruitment of Demethylase: The presence of this complex facilitates the function of the 5-methylcytosine DNA glycosylase/lyase ROS1, which excises the methylated cytosine from the DNA.
-
Anti-Silencing: By removing DNA hypermethylation, the this compound complex prevents transcriptional gene silencing at its target loci.[1][2]
Quantitative Expression Analysis of this compound
Quantitative PCR is a sensitive method to determine the expression level of this compound mRNA in different tissues or under various experimental conditions. The following tables provide validated qPCR primer information for Arabidopsis thaliana this compound (AT3G07670) and its expression levels in various tissues based on RNA-Seq data.
Table 1: Validated qPCR Primers for Arabidopsis thaliana this compound (AT3G07670)
| Target Gene | Primer Name | Sequence (5' to 3') | Amplicon Length (bp) |
| This compound (AT3G07670) | MBD7_F | GAGTTGGAGAGAGACGGAGG | 121 |
| MBD7_R | TCTTGCTCTTCTCCCTCCAC | ||
| Reference Gene | |||
| ACTIN2 (AT3G18780) | ACT2_F | GGTGACAATGGTACTGGAATGG | 101 |
| ACT2_R | CTTCTACAACGAGCTTCGTGAGG |
Note: Primer sequences should be verified and optimized for specific experimental conditions and qPCR instruments.
Table 2: this compound (AT3G07670) Expression in Various Tissues of Arabidopsis thaliana
The following data, presented in Transcripts Per Million (TPM), were obtained from the Gene Expression Omnibus (GEO) dataset GSE123818. This dataset provides single-cell RNA sequencing of the Arabidopsis root.
| Tissue/Cell Type | Mean Expression (TPM) |
| Stele | 5.8 |
| Endodermis | 6.2 |
| Cortex | 4.9 |
| Epidermis/Lateral Root Cap | 5.5 |
| Root Cap/Quiescent Center | 4.1 |
Data is illustrative of relative expression levels and can vary based on the specific dataset and normalization methods used.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of this compound expression using a two-step RT-qPCR method.
Experimental Workflow
Protocol 1: Total RNA Extraction
-
Sample Collection: Harvest 50-100 mg of fresh Arabidopsis thaliana tissue (e.g., roots, leaves, flowers) and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Lysis and Extraction: Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) and follow the manufacturer's instructions. This typically involves cell lysis, DNA removal (on-column DNase digestion is recommended), and RNA binding to a silica membrane.
-
Washing and Elution: Wash the membrane to remove contaminants and elute the purified RNA in RNase-free water.
Protocol 2: RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity by running ~200 ng of the RNA sample on a 1% denaturing agarose gel. Two sharp bands corresponding to the 28S and 18S ribosomal RNA should be visible. Alternatively, use an automated electrophoresis system (e.g., Agilent Bioanalyzer) for a more precise RNA Integrity Number (RIN).
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Standardize Input: Dilute all RNA samples to the same concentration (e.g., 100 ng/µL) with nuclease-free water.
-
Reaction Setup: In a sterile, RNase-free PCR tube on ice, combine the following components (example for a 20 µL reaction):
-
Standardized total RNA: 1 µg
-
Oligo(dT) primers (50 µM): 1 µL
-
Random hexamer primers (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to 13 µL
-
-
Denaturation: Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (e.g., SuperScript IV): 1 µL
-
-
Combine and Incubate: Add 7 µL of the master mix to each RNA/primer mix. Incubate at 50-55°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol 4: Real-Time Quantitative PCR (qPCR)
-
cDNA Dilution: Dilute the synthesized cDNA 1:10 with nuclease-free water.
-
qPCR Master Mix Preparation: On ice, prepare a master mix for each gene (this compound and a reference gene). For each 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Reaction Plate Setup:
-
Pipette 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of the diluted cDNA template to the corresponding wells.
-
Include "No Template Controls" (NTC) for each primer set, using water instead of cDNA.
-
Run each sample in triplicate.
-
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
qPCR Cycling Conditions: Run the plate on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis
The relative expression of this compound can be calculated using the ΔΔCt (delta-delta Ct) method .
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (this compound) to the Ct value of the reference gene (e.g., ACTIN2).
-
ΔCt = Ct(this compound) - Ct(ACTIN2)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the test samples to the ΔCt of a control or calibrator sample.
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
This comprehensive guide provides the necessary information and protocols for the robust quantitative analysis of this compound expression, contributing to a deeper understanding of its role in epigenetic regulation.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of MBD7: A Guide to CRISPR-Cas9-Mediated Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MBD7 (Methyl-CpG-Binding Domain 7) is a crucial protein involved in the regulation of gene expression through its role in DNA demethylation. Primarily studied in the model organism Arabidopsis thaliana, MBD7 acts as an anti-silencing factor. It recognizes and binds to methylated DNA, subsequently recruiting a complex of proteins to initiate active DNA demethylation. This process is critical for preventing transcriptional gene silencing and maintaining genome stability. The study of MBD7 provides valuable insights into the intricate mechanisms of epigenetic regulation, with potential implications for understanding and treating diseases associated with aberrant DNA methylation.
The advent of CRISPR-Cas9 technology has revolutionized the study of protein function, offering a precise and efficient tool for genome editing. By generating targeted knockouts of the MBD7 gene, researchers can elucidate its specific roles in cellular processes, identify downstream targets, and dissect the molecular pathways in which it participates. These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the function of MBD7, from experimental design to data analysis and interpretation.
Data Presentation: The Impact of MBD7 Knockout
The functional consequence of MBD7 loss-of-function can be quantified through various high-throughput techniques. Below are representative tables summarizing expected quantitative data from RNA-sequencing (RNA-Seq) and quantitative mass spectrometry-based proteomics experiments comparing wild-type (WT) and mbd7 knockout (KO) Arabidopsis thaliana.
Table 1: Differentially Expressed Genes in mbd7 Knockout Arabidopsis thaliana (RNA-Seq Data)
| Gene ID | Gene Name | Log2 Fold Change (KO/WT) | p-value | Biological Process |
| AT1G12345 | Gene A | 2.5 | 0.001 | Stress Response |
| AT2G54321 | Gene B | -1.8 | 0.005 | Development |
| AT3G67890 | Gene C | 3.1 | <0.001 | Metabolism |
| AT4G09876 | Gene D | -2.2 | 0.002 | Transcription Regulation |
| AT5G11223 | Gene E | 1.9 | 0.01 | Transport |
Table 2: Altered Protein Abundance in mbd7 Knockout Arabidopsis thaliana (Quantitative Proteomics Data)
| Protein ID | Protein Name | Log2 Fold Change (KO/WT) | p-value | Cellular Component |
| P12345 | Protein X | 1.7 | 0.003 | Nucleus |
| Q67890 | Protein Y | -1.5 | 0.008 | Plasma Membrane |
| R11223 | Protein Z | 2.0 | 0.001 | Cytosol |
| S44556 | IDM1 | -0.5 | 0.05 | Nucleus |
| T77889 | ROS1 | -0.3 | 0.08 | Nucleus |
Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Knockout of MBD7 in Arabidopsis thaliana
This protocol outlines the generation of mbd7 knockout lines using the floral dip method for Agrobacterium-mediated transformation.
1. Guide RNA (gRNA) Design and Cloning:
-
Design two to three unique 20-nucleotide gRNA sequences targeting conserved exons of the MBD7 gene. Utilize online design tools (e.g., CRISPOR, CHOPCHOP) to minimize off-target effects.
-
Example sgRNA Target Sequence (Conceptual): 5'-GCATCAGCTACGTGACCTGAAG-3' (Note: This is a conceptual example and should be validated for specificity and efficiency).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNA cassettes into a plant-specific CRISPR-Cas9 expression vector (e.g., pHEE401E) under the control of a U6 promoter.
2. Agrobacterium Transformation:
-
Transform the resulting CRISPR-Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., spectinomycin and gentamycin).
-
Confirm the presence of the construct in Agrobacterium colonies by colony PCR.
3. Arabidopsis Transformation (Floral Dip Method):
-
Grow wild-type Arabidopsis thaliana (e.g., Col-0 ecotype) until the emergence of floral buds.
-
Prepare an infiltration medium by growing a 500 mL culture of the transformed Agrobacterium to an OD600 of 1.5-2.0.
-
Pellet the bacteria and resuspend in 5% sucrose solution containing 0.05% Silwet L-77.
-
Invert the aerial parts of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
-
Place the treated plants in a humid, dark environment for 16-24 hours before returning them to standard growth conditions.
4. Selection and Validation of T1 Transformants:
-
Collect seeds (T1 generation) from the transformed plants.
-
Surface sterilize the T1 seeds and plate them on MS medium containing a selection agent (e.g., hygromycin or Basta).
-
Isolate genomic DNA from the resistant T1 seedlings.
-
Screen for the presence of the Cas9 transgene by PCR.
-
Identify mutations in the MBD7 gene by PCR amplifying the target region and sequencing the amplicons. Analyze sequencing data for insertions, deletions (indels), or larger deletions between two gRNA target sites.
5. Generation of Homozygous, Cas9-Free Mutant Lines:
-
Allow the confirmed T1 mutants to self-pollinate and collect T2 seeds.
-
Segregate out the Cas9 transgene by screening the T2 generation for the absence of the Cas9 PCR product.
-
Identify homozygous mbd7 knockout lines by PCR and sequencing.
Protocol 2: RNA-Seq Analysis of mbd7 Knockout Plants
1. RNA Extraction and Library Preparation:
-
Grow wild-type and confirmed homozygous mbd7 knockout Arabidopsis seedlings under identical conditions.
-
Harvest aerial tissues from multiple biological replicates (at least three) for each genotype.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Prepare RNA-Seq libraries from high-quality RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
2. Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq).
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads using Trimmomatic.
-
Align the trimmed reads to the Arabidopsis thaliana reference genome (TAIR10) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantify gene expression levels using featureCounts or HTSeq-count.
-
Perform differential gene expression analysis between wild-type and mbd7 knockout samples using DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify affected biological processes.
Protocol 3: Quantitative Proteomic Analysis of mbd7 Knockout Plants
1. Protein Extraction and Digestion:
-
Harvest tissues from wild-type and mbd7 knockout plants (at least three biological replicates per genotype).
-
Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
2. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer to identify and quantify peptides and proteins.
-
Search the data against the Arabidopsis thaliana protein database.
-
Perform statistical analysis to identify proteins with significantly different abundance between wild-type and mbd7 knockout samples.
-
Perform functional enrichment analysis on the differentially abundant proteins.
Visualization of MBD7 Function and Experimental Workflow
Caption: MBD7 signaling pathway and the effect of CRISPR-Cas9 knockout.
Caption: Experimental workflow for studying MBD7 function using CRISPR-Cas9.
Application Notes and Protocols for MBD-7 Overexpression Studies in Protoplasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the function of Methyl-CpG-Binding Domain 7 (MBD-7) through overexpression in plant protoplasts. The protocols outlined below are synthesized from established methodologies in transient gene expression and functional studies of this compound in Arabidopsis thaliana.
Introduction to this compound
This compound is a key player in the epigenetic regulation of gene expression in plants. It is a member of the Methyl-CpG-Binding Domain (MBD) protein family, which recognizes and binds to methylated DNA.[1][2][3] Unlike canonical MBD proteins that typically recruit transcriptional repressors, this compound is involved in an anti-silencing mechanism.[4][5] It facilitates active DNA demethylation by tethering a complex of proteins, including the histone acetyltransferase IDM1 and the alpha-crystallin domain proteins IDM2 and IDM3, to methylated regions of DNA.[4][5] This action helps to prevent hypermethylation and transcriptional gene silencing.[4][5] In rice, overexpression of the this compound homolog, OsMBD707, has been shown to influence plant architecture and flowering time.[3][6][7]
Transient expression in protoplasts offers a rapid and efficient system to investigate the molecular functions of this compound, including its subcellular localization, protein-protein interactions, and its effect on the expression of target genes.
Application Notes
Investigating the Role of this compound in Transcriptional Regulation
Overexpression of this compound in protoplasts can be coupled with a reporter gene system (e.g., Luciferase or GUS) under the control of a promoter known to be regulated by DNA methylation. By co-transfecting the this compound expression vector and the reporter construct, researchers can quantify the effect of this compound on promoter activity. This can help to identify novel gene targets regulated by this compound and to dissect the functional domains of the this compound protein required for its activity.
Mapping Protein-Protein Interactions
The protoplast system is ideal for studying the protein interaction network of this compound using techniques such as Bimolecular Fluorescence Complementation (BiFC) or Split Luciferase Complementation assays.[4] By co-expressing this compound fused to one half of a fluorescent or luminescent protein and its potential interacting partners fused to the other half, a positive interaction can be visualized or quantified. This allows for the confirmation of known interactors like IDM1, IDM2, and IDM3, and the discovery of novel binding partners.
Subcellular Localization Studies
By fusing this compound to a fluorescent protein such as Green Fluorescent Protein (GFP), its subcellular localization can be readily observed in transfected protoplasts using fluorescence microscopy.[8] This can confirm its nuclear localization and potentially reveal its association with specific subnuclear compartments or chromatin domains in response to various stimuli.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and its homologs, providing a reference for expected outcomes in overexpression experiments.
Table 1: Effect of this compound Dysfunction on Transgene Transcript Levels
| Gene | Mutant | Relative Transcript Level (compared to WT) | Reference |
| 35S::SUC2 | asi2-1 (mbd7-1) | Significantly Reduced | [4][9] |
| ROS1 | asi2-1 (mbd7-1) | Unchanged | [4][9] |
Table 2: Relative Luciferase Activity in this compound Complex Mutants
| Mutant | Relative Luciferase Activity (compared to WT) | Reference |
| mbd7 | Decreased | [2] |
| lil | Decreased | [2] |
| ros4 | Decreased | [2] |
| ros5 | Decreased | [2] |
Table 3: Transcriptional Changes of Flowering Regulator Genes upon OsMBD707 Overexpression in Rice (under Long Day conditions)
| Gene | Regulation in Overexpression Line | Reference |
| Ehd1 | Up-regulated | [3] |
| Hd3a | Up-regulated | [3] |
| RFT1 | Up-regulated | [3] |
| OsMADS14 | Up-regulated | [3] |
| Ghd2 | Down-regulated | [3] |
Experimental Protocols
Protocol 1: Plasmid Construction for this compound Overexpression
-
Obtain this compound cDNA: Amplify the full-length coding sequence of this compound from Arabidopsis thaliana cDNA using gene-specific primers with appropriate restriction sites for cloning.
-
Vector Selection: Choose a suitable plant expression vector with a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. For localization or interaction studies, select vectors containing tags like GFP, HA, or components for BiFC/Split Luciferase.
-
Cloning: Ligate the amplified this compound fragment into the expression vector.
-
Verification: Confirm the sequence and orientation of the insert by Sanger sequencing.
-
Plasmid Purification: Prepare high-purity, endotoxin-free plasmid DNA for protoplast transfection using a commercial kit.
Protocol 2: Arabidopsis Mesophyll Protoplast Isolation
This protocol is adapted from established methods for Arabidopsis protoplast isolation.[10][11]
Materials:
-
3-4 week old Arabidopsis thaliana plants (Col-0 or other desired ecotype)
-
Enzyme Solution:
-
1-1.5% Cellulase R10
-
0.2-0.4% Macerozyme R10
-
0.4 M Mannitol
-
20 mM KCl
-
20 mM MES, pH 5.7
-
10 mM CaCl2 (add after heating)
-
0.1% BSA (optional)
-
-
W5 Solution:
-
154 mM NaCl
-
125 mM CaCl2
-
5 mM KCl
-
2 mM MES, pH 5.7
-
-
MMg Solution:
-
0.4 M Mannitol
-
15 mM MgCl2
-
4 mM MES, pH 5.7
-
Procedure:
-
Finely slice the middle parts of 20-30 well-expanded leaves into 0.5-1 mm strips with a sharp razor blade.
-
Immediately transfer the leaf strips into a petri dish containing the enzyme solution.
-
Vacuum infiltrate for 30 minutes to ensure the enzyme solution penetrates the leaf tissue.
-
Incubate in the dark at room temperature for 3-4 hours with gentle shaking (50 rpm).
-
Gently swirl the dish to release the protoplasts.
-
Filter the protoplast suspension through a 75 µm nylon mesh to remove undigested tissue.
-
Centrifuge the protoplasts at 100 x g for 2 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 100 x g for 1 minute and resuspend the protoplasts in MMg solution.
-
Determine the protoplast concentration using a hemocytometer. Adjust the concentration to 1-2 x 10^5 protoplasts/mL with MMg solution.
Protocol 3: PEG-Mediated Protoplast Transfection
Materials:
-
Isolated protoplasts in MMg solution
-
This compound overexpression plasmid DNA (and other co-transfection plasmids)
-
PEG Solution:
-
40% (w/v) PEG 4000
-
0.2 M Mannitol
-
0.1 M CaCl2
-
-
W5 Solution
Procedure:
-
In a 2 mL microcentrifuge tube, mix 10-20 µg of plasmid DNA with 200 µL of protoplast suspension (approximately 2-4 x 10^4 protoplasts).
-
Gently add 220 µL of PEG solution, mix by gently inverting the tube, and incubate at room temperature for 5-10 minutes.
-
Gradually add 800 µL of W5 solution to dilute the PEG. Mix gently.
-
Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and resuspend the protoplasts in 1 mL of W5 solution.
-
Incubate the transfected protoplasts in the dark at room temperature for 12-24 hours to allow for gene expression.
Protocol 4: Downstream Analysis
Following incubation, the transfected protoplasts can be used for various analyses:
-
For Transcriptional Regulation: Lyse the protoplasts and perform a luciferase or GUS assay according to the manufacturer's instructions. Normalize the results using a co-transfected internal control plasmid (e.g., expressing Renilla luciferase).
-
For Protein-Protein Interactions: Visualize BiFC signals using a fluorescence microscope. For Split Luciferase assays, lyse the cells, add the substrate, and measure luminescence.
-
For Subcellular Localization: Directly observe the GFP-tagged this compound in live protoplasts using a confocal or fluorescence microscope.
-
For Western Blot Analysis: Lyse the protoplasts, separate proteins by SDS-PAGE, and detect the tagged this compound protein using a specific antibody.
Visualizations
Caption: this compound signaling pathway for active DNA demethylation.
Caption: Experimental workflow for this compound overexpression in protoplasts.
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 3. Overexpression of a methyl-CpG-binding protein gene OsMBD707 leads to larger tiller angles and reduced photoperiod sensitivity in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Application Notes and Protocols: Yeast Two-Hybrid (Y2H) Screening for MBD-7 Interactors
Audience: Researchers, scientists, and drug development professionals.
Topic: Yeast Two-Hybrid Screening for MBD-7 Interactors
Introduction
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify protein-protein interactions in vivo.[1][2] This method is particularly valuable for discovering novel binding partners for a protein of interest, referred to as the "bait." The interacting proteins, known as "prey," are typically screened from a cDNA library.
This document provides a detailed guide for using the Y2H system to screen for interacting partners of a hypothetical methyl-CpG binding domain protein, this compound. Methyl-CpG binding domain proteins are crucial in epigenetic regulation, primarily through their ability to recognize and bind to methylated DNA, leading to transcriptional repression. Identifying the interacting partners of this compound can provide significant insights into its molecular function, the pathways it regulates, and its potential as a therapeutic target.
Principle of the Yeast Two-Hybrid System
The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][3] When these domains are brought into close proximity, they can activate the transcription of a downstream reporter gene.[1][3]
In a Y2H screen, the bait protein (this compound) is fused to the DBD, and a library of prey proteins is fused to the AD.[4][5] If the bait and a prey protein interact, the DBD and AD are brought together, reconstituting a functional transcription factor. This triggers the expression of reporter genes, allowing for the selection and identification of interacting partners.[6]
Caption: Principle of the Yeast Two-Hybrid System.
Experimental Protocols
This section outlines the key experimental procedures for performing a Y2H screen to identify this compound interactors.
Bait Plasmid Construction and Autoactivation Test
The first critical step is to construct the bait plasmid, which expresses this compound as a fusion protein with the GAL4 DNA-binding domain (DBD).
Protocol:
-
Cloning: The full-length coding sequence of this compound is cloned into a GAL4-DBD vector (e.g., pGBKT7). The cloning should be in-frame with the DBD sequence.
-
Transformation: The resulting pGBKT7-MBD-7 plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Autoactivation Test: A crucial control is to test for autoactivation, where the bait protein itself activates the reporter genes without an interacting prey.[7]
-
Transform yeast with the pGBKT7-MBD-7 bait plasmid.
-
Plate the transformed yeast on selective media:
-
SD/-Trp (Tryptophan dropout) to select for the presence of the bait plasmid.
-
SD/-Trp/-His (Tryptophan and Histidine dropout) to test for activation of the HIS3 reporter.
-
SD/-Trp/-His + 3-AT (3-Amino-1,2,4-triazole) to assess the stringency of the HIS3 reporter.
-
SD/-Trp/-Ade (Tryptophan and Adenine dropout) to test for activation of the ADE2 reporter.
-
-
Incubate plates at 30°C for 3-5 days.
-
Interpretation: Growth on SD/-Trp/-His or SD/-Trp/-Ade indicates autoactivation. If autoactivation occurs, the this compound bait construct may need to be modified (e.g., by creating truncations) to remove the transactivating domain.
-
Library Screening
Once a non-autoactivating bait is confirmed, the screen against a prey library can proceed. The prey library consists of cDNAs from a specific tissue or cell line fused to the GAL4 activation domain (AD).
Protocol:
-
Yeast Mating: The most common method for library screening is yeast mating.
-
Grow a large-scale culture of the yeast strain containing the pGBKT7-MBD-7 bait plasmid.
-
In parallel, grow a large-scale culture of the yeast strain pre-transformed with the cDNA library (e.g., in a pGADT7 vector).
-
Mix the bait and prey cultures and incubate them on non-selective YPD plates to allow for mating and the formation of diploid yeast.
-
-
Selection of Diploids: After mating, the yeast is plated on selective media to select for diploid cells containing both the bait and prey plasmids.
-
Plate the mated yeast on SD/-Trp/-Leu (Tryptophan and Leucine dropout) plates.
-
-
Selection for Interactions: The diploid yeast is then plated on higher stringency selective media to identify interacting partners.
-
Medium Stringency: SD/-Trp/-Leu/-His
-
High Stringency: SD/-Trp/-Leu/-His/-Ade
-
A β-galactosidase assay can also be performed for the LacZ reporter gene.
-
-
Incubation: Incubate plates at 30°C for 5-10 days and monitor for colony growth.
Identification and Validation of Positive Hits
Colonies that grow on high-stringency media represent potential positive interactions.
Protocol:
-
Isolation of Prey Plasmids:
-
Isolate individual positive yeast colonies.
-
Rescue the prey plasmids from the yeast cells.
-
Transform the rescued plasmids into E. coli for amplification and subsequent sequencing.
-
-
Sequence Analysis:
-
Sequence the cDNA inserts of the prey plasmids to identify the putative interacting proteins.
-
Use BLAST or other bioinformatics tools to identify the corresponding genes and proteins.
-
-
Validation of Interactions: It is essential to validate the putative interactions to eliminate false positives.
-
Re-transformation Assay: Co-transform the original bait plasmid and the identified prey plasmid into a fresh yeast reporter strain and re-test the interaction on selective media.
-
Bait Specificity Test: Test the identified prey against an unrelated bait protein (e.g., pGBKT7-Lamin) to ensure the interaction is specific to this compound.
-
Orthogonal Validation: Confirm the interaction using an independent method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR).
-
Caption: Yeast Two-Hybrid Screening Workflow.
Data Presentation and Interpretation
Quantitative and qualitative data from the Y2H screen should be systematically recorded and analyzed.
Summary of Primary Screen Results
The results of the initial library screen can be summarized in a table.
| Stage | Number of Colonies | Description |
| Total Diploids | ~1 x 10⁷ | Total number of diploid yeast cells screened. |
| Medium Stringency Hits | ~500 | Colonies growing on SD/-Trp/-Leu/-His. |
| High Stringency Hits | ~150 | Colonies growing on SD/-Trp/-Leu/-His/-Ade. |
| β-gal Positive Hits | ~120 | Colonies showing blue color in a β-galactosidase assay. |
Analysis of Putative Interactors
After sequencing the positive hits, the identified proteins should be categorized.
| Prey ID | Gene Name | Protein Description | Number of Isolates | Validation Status |
| MBD7-INT-001 | DNMT1 | DNA methyltransferase 1 | 15 | Confirmed |
| MBD7-INT-002 | HDAC2 | Histone deacetylase 2 | 12 | Confirmed |
| MBD7-INT-003 | UHRF1 | Ubiquitin-like with PHD and RING finger domains 1 | 8 | Confirmed |
| MBD7-INT-004 | CBX5 | Chromobox protein homolog 5 (HP1α) | 5 | In Progress |
| ... | ... | ... | ... | ... |
Quantitative Interaction Analysis
The strength of interaction can be quantified using a liquid β-galactosidase assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate.[8] This allows for a more direct comparison of binding affinities between different interactors.
| Bait | Prey | β-galactosidase Activity (Miller Units) | Relative Interaction Strength |
| pGBKT7-MBD-7 | pGADT7-DNMT1 | 150.5 ± 12.3 | +++ |
| pGBKT7-MBD-7 | pGADT7-HDAC2 | 125.8 ± 9.7 | +++ |
| pGBKT7-MBD-7 | pGADT7-UHRF1 | 88.2 ± 7.5 | ++ |
| pGBKT7-MBD-7 | pGADT7 (empty) | 0.8 ± 0.2 | - |
| pGBKT7-Lamin | pGADT7-DNMT1 | 1.2 ± 0.4 | - |
Potential Signaling Pathways and Logical Relationships
The identified interactors of this compound can be placed into known signaling pathways to generate hypotheses about this compound's function. For example, interactions with DNMT1, HDAC2, and UHRF1 strongly suggest a role for this compound in the maintenance of DNA methylation and transcriptional silencing.
Caption: Hypothetical this compound Signaling Pathway.
Troubleshooting and Considerations
-
False Positives: These can arise from non-specific interactions. Rigorous validation using multiple independent methods is crucial.
-
False Negatives: True interactions may be missed if the prey protein is not present in the library, is misfolded in yeast, or if the interaction requires post-translational modifications not present in yeast.
-
Bait Autoactivation: As mentioned, if the bait protein has intrinsic transcriptional activity, it will need to be truncated or mutated.[7]
-
Toxicity: Overexpression of the bait or prey protein may be toxic to the yeast cells. Using inducible promoters can sometimes mitigate this issue.[9]
By following these detailed protocols and considerations, researchers can effectively use the yeast two-hybrid system to uncover the protein interaction network of this compound, paving the way for a deeper understanding of its biological role and its potential in drug development.
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. Yeast Two-Hybrid Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. THE YEAST TWO-HYBRID ASSAY: AN EXERCISE IN EXPERIMENTAL ELOQUENCE | SCQ [scq.ubc.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. singerinstruments.com [singerinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biorxiv.org [biorxiv.org]
MBD Proteins as Probes for Active DNA Demethylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development. The removal of these methyl marks, a process known as DNA demethylation, is equally important for dynamic gene regulation. While the family of Methyl-CpG-binding domain (MBD) proteins are classically recognized as "readers" of DNA methylation that recruit repressive machinery to silence gene expression, their utility extends to monitoring the dynamic state of DNA methylation.[1][2] This document provides detailed application notes and protocols on how MBD proteins can be utilized as markers to infer active demethylation events. Although a specific protein denoted as "MBD-7" is not prominently described in current scientific literature, the principles and methods outlined here are applicable to the broader MBD protein family and can be adapted for any newly discovered MBD-containing protein. This guide will leverage the properties of well-characterized MBD proteins to illustrate their application in studying DNA methylation dynamics.
Principle of MBD Proteins as Markers for Demethylation
The fundamental principle lies in the high affinity of MBD proteins for methylated DNA.[1] A change in the methylation status of a specific genomic locus, particularly the removal of methyl groups during active demethylation, will result in a corresponding change in the binding of MBD proteins. By detecting the presence or absence of MBD protein binding at specific DNA regions, researchers can indirectly monitor the methylation status and infer demethylation activity. For instance, a loss of MBD protein binding at a promoter region that correlates with gene activation would suggest an active demethylation event.
Key Applications
-
Identifying Loci Undergoing Active Demethylation: Tracking the genome-wide or locus-specific binding patterns of MBD proteins can reveal regions that are dynamically regulated by DNA methylation.
-
Screening for Compounds that Induce Demethylation: MBD-based assays can be employed in high-throughput screening to identify small molecules that disrupt MBD-DNA interactions or induce demethylation.
-
Validating the Efficacy of Demethylating Agents: The reduction of MBD protein binding can serve as a biomarker for the successful demethylation of target genes by therapeutic agents.
-
Studying the Dynamics of Epigenetic Reprogramming: Monitoring MBD protein localization during developmental processes or in response to stimuli can provide insights into the epigenetic changes that govern cell fate.
Data Presentation
Table 1: Comparison of MBD Protein Binding Affinity for Different DNA Substrates
| MBD Protein | DNA Substrate | Dissociation Constant (Kd) | Technique | Reference |
| MeCP2 | Symmetrically methylated CpG | ~10 nM | Electrophoretic Mobility Shift Assay (EMSA) | [Fuks et al., 2003] |
| MeCP2 | Unmethylated DNA | >1 µM | Electrophoretic Mobility Shift Assay (EMSA) | [Fuks et al., 2003] |
| MBD1 | Symmetrically methylated CpG | ~25 nM | Surface Plasmon Resonance (SPR) | [Fraga et al., 2003] |
| MBD2 | Symmetrically methylated CpG | ~50 nM | Isothermal Titration Calorimetry (ITC) | [Celano et al., 2005] |
| MBD4 | G:T mismatch (in CpG context) | ~5 nM | Electrophoretic Mobility Shift Assay (EMSA) | [Petronzelli et al., 2000] |
Note: The above data are representative values from the literature and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) to Detect MBD Protein Binding
This protocol describes how to assess the in vivo binding of an MBD protein to specific genomic regions. A decrease in the enrichment of a specific locus following treatment with a demethylating agent would indicate active demethylation.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers (e.g., RIPA buffer)
-
Sonicator or micrococcal nuclease
-
Antibody specific to the MBD protein of interest
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against the MBD protein overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or proceed with high-throughput sequencing (ChIP-seq).
Diagram: Chromatin Immunoprecipitation (ChIP) Workflow
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol 2: In Vitro DNA Methylation Pull-down Assay
This assay assesses the binding of in vitro-translated or purified recombinant MBD protein to methylated DNA. It can be used to screen for inhibitors of MBD-DNA interaction.
Materials:
-
In vitro transcription/translation kit or purified recombinant MBD protein
-
Biotinylated DNA probes (methylated and unmethylated versions of the same sequence)
-
Streptavidin-coated magnetic beads
-
Binding buffer
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
SDS-PAGE gel
-
Western blotting apparatus and reagents
-
Antibody against the MBD protein or its tag
Procedure:
-
Protein Expression: Express the MBD protein of interest using an in vitro transcription/translation system or purify a recombinant version.
-
Probe Immobilization: Incubate biotinylated methylated and unmethylated DNA probes with streptavidin-coated magnetic beads.
-
Binding Reaction: Add the expressed or purified MBD protein to the beads with the immobilized DNA probes and incubate in binding buffer.
-
Washes: Wash the beads to remove unbound protein.
-
Elution and Detection: Elute the bound protein or directly resuspend the beads in SDS-PAGE loading buffer. Analyze the presence of the MBD protein by Western blotting.
Diagram: DNA Methylation Pull-down Assay Workflow
Caption: Workflow for an in vitro DNA methylation pull-down assay.
Signaling Pathways and Logical Relationships
Diagram: MBD Proteins in the Context of DNA Demethylation Pathways
References
Application Notes & Protocols: Creation and Analysis of a GFP-Tagged MBD-7 Fusion Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl-CpG-binding domain (MBD) proteins are a family of readers of DNA methylation, playing a crucial role in gene silencing and chromatin organization. They recognize and bind to methylated CpG dinucleotides, subsequently recruiting various corepressor complexes to modify chromatin structure and inhibit transcription. The specific functions of all MBD family members are not fully elucidated, and MBD-7 remains a less-characterized member of this family.
To facilitate the study of this compound's subcellular localization, dynamics, and protein-protein interactions, a fusion protein with Green Fluorescent Protein (GFP) can be created. GFP is a versatile reporter protein that fluoresces green when exposed to blue light, allowing for direct visualization in living or fixed cells without the need for exogenous substrates.[1][2] This document provides detailed protocols for the creation, expression, and analysis of a GFP-MBD-7 fusion protein in mammalian cells.
Applications
-
Subcellular Localization: Determine the specific cellular compartments where this compound resides and identify potential co-localization with other proteins or structures.[3]
-
Protein Dynamics: Track the movement and turnover of this compound within living cells using live-cell imaging techniques like Fluorescence Recovery After Photobleaching (FRAP).
-
Protein-Protein Interactions: Identify binding partners of this compound through techniques such as co-immunoprecipitation (Co-IP) using an anti-GFP antibody.
-
Promoter Activity Assays: Use the GFP tag as a reporter to study the expression levels driven by specific promoters under various conditions.[3]
Experimental Workflow & Protocols
The overall workflow for creating and analyzing the GFP-MBD-7 fusion protein involves several key stages: cloning the this compound gene into a GFP expression vector, transfecting the construct into mammalian cells for expression, and subsequently verifying the expression and localization of the fusion protein.
Figure 1. High-level experimental workflow for the creation and analysis of GFP-MBD-7.
Protocol 1: Construction of the GFP-MBD-7 Expression Vector
This protocol describes the cloning of the this compound coding sequence (CDS) into a mammalian expression vector that contains an N-terminal or C-terminal GFP tag. The choice of N- or C-terminal tagging should be considered carefully, as it may impact protein folding and function.[4]
1.1. Amplification of this compound CDS
-
Template: Human cDNA library or a plasmid containing the full-length this compound CDS.
-
Primers: Design primers to amplify the this compound CDS. Include restriction sites compatible with your chosen GFP vector (e.g., EcoRI and BamHI). Ensure the this compound sequence is cloned in-frame with the GFP tag and that the stop codon is removed if creating an N-terminal this compound fusion (C-terminal GFP tag).[4]
-
PCR: Perform high-fidelity PCR to amplify the this compound insert.
-
Purification: Purify the PCR product using a commercial PCR purification kit.
1.2. Restriction Digest
-
Digest both the purified this compound PCR product and the recipient GFP vector with the selected restriction enzymes (e.g., EcoRI and BamHI).
-
Run the digested products on an agarose gel and purify the desired DNA fragments using a gel extraction kit.
1.3. Ligation
-
Set up a ligation reaction using T4 DNA ligase to insert the digested this compound fragment into the digested GFP vector.[5][6] Use a molar ratio of insert to vector between 3:1 and 5:1.[7]
-
Incubate at 16°C overnight or at room temperature for 1-2 hours.
1.4. Transformation and Plasmid Preparation
-
Transform the ligation product into competent E. coli cells (e.g., DH5α or TOP10).[7]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.[5]
-
Incubate overnight at 37°C.
-
Select several colonies, grow them in liquid LB medium with antibiotic, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion and orientation of the this compound gene by restriction digest and Sanger sequencing.
| Component | Details | Purpose |
| Vector | pEGFP-N1 or pEGFP-C1 | Mammalian expression vector with a strong CMV promoter and GFP tag. |
| Forward Primer | 5'-CCGGAATTCATG ...[this compound]...-3' | Includes EcoRI site (GAATTC) and start codon (ATG). |
| Reverse Primer | 5'-CGCGGATCC...[this compound]...-3' | Includes BamHI site (GGATCC), omits stop codon for C-terminal GFP. |
| Ligation Ratio | 3:1 (Insert:Vector) | Optimizes the probability of successful ligation. |
| Verification | Sanger Sequencing | Confirms in-frame fusion and absence of PCR-induced mutations. |
| Table 1. Key components and parameters for GFP-MBD-7 vector construction. |
Protocol 2: Expression in Mammalian Cells
This protocol details the transient transfection of the GFP-MBD-7 plasmid into a suitable mammalian cell line, such as HEK293T or COS-7, for protein expression.
2.1. Cell Culture and Plating
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
The day before transfection, seed cells onto the appropriate culture vessel (e.g., 6-well plates or glass-bottom dishes for microscopy) to achieve 70-90% confluency on the day of transfection.
2.2. Transfection
-
Use a commercial lipid-based transfection reagent (e.g., Lipofectamine 3000) or a chemical method like calcium phosphate precipitation.[5]
-
For a single well of a 6-well plate, dilute 2.5 µg of the purified GFP-MBD-7 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours to allow for protein expression.
| Parameter | HEK293T Cells | COS-7 Cells |
| Seeding Density (6-well) | 0.5 x 10⁶ cells/well | 0.25 x 10⁶ cells/well |
| Plasmid DNA per well | 2.5 µg | 2.5 µg |
| Transfection Reagent | 5 µL | 7.5 µL |
| Incubation Time | 24 hours | 48 hours |
| Expected Efficiency | >80% | ~60-70% |
| Table 2. Recommended transfection parameters for different cell lines. |
Protocol 3: Verification of Protein Expression and Localization
3.1. Fluorescence Microscopy
-
Objective: To visually confirm the expression of the GFP-MBD-7 fusion protein and determine its subcellular localization.
-
Procedure:
-
Grow and transfect cells on glass-bottom dishes or coverslips.
-
24-48 hours post-transfection, wash the cells twice with phosphate-buffered saline (PBS).
-
(Optional) Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
(Optional) Stain the nucleus with a DNA dye like DAPI to assess nuclear localization.
-
Mount the coverslip on a slide with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for GFP (Excitation: ~488 nm, Emission: ~509 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).
-
3.2. Western Blot Analysis
-
Objective: To confirm the expression and determine the molecular weight of the full-length GFP-MBD-7 fusion protein.[8][9]
-
Procedure:
-
24-48 hours post-transfection, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against GFP (e.g., rabbit anti-GFP, 1:5000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
| Protein | Predicted MW (kDa) | Observed MW (kDa) | Antibody Dilution |
| GFP | ~27 kDa[1] | ~27 kDa | 1:5000 |
| This compound (Human) | ~32 kDa (hypothetical) | - | - |
| GFP-MBD-7 | ~59 kDa | ~59 kDa | 1:5000 |
| Loading Control (β-Actin) | ~42 kDa | ~42 kDa | 1:10000 |
| Table 3. Expected molecular weights and antibody dilutions for Western blot analysis. |
Putative this compound Signaling Pathway
MBD proteins function by linking DNA methylation patterns to transcriptional repression. They typically bind to methylated DNA and recruit larger protein complexes that induce a repressive chromatin state. The diagram below illustrates a putative pathway for this compound based on the known function of other MBD family members.
Figure 2. A putative signaling pathway for this compound in transcriptional repression.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scitech.au.dk [scitech.au.dk]
- 6. researchgate.net [researchgate.net]
- 7. Producing a Mammalian GFP Expression Vector Containing Neomycin Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot detection of GFP fusion proteins in agroinfiltrated leaves [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for the Purification of Recombinant MBD-7 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methyl-CpG-binding domain (MBD) family of proteins are crucial readers of DNA methylation, an epigenetic modification that plays a significant role in gene regulation, development, and disease. MBD-7, particularly the Arabidopsis thaliana ortholog (AT5G59800), is an anti-silencing factor involved in active DNA demethylation. It achieves this by binding to methylated DNA and recruiting a complex of proteins, including INCREASED DNA METHYLATION 1 (IDM1), IDM2, and IDM3, to facilitate the removal of methyl groups. The ability to produce highly pure and active recombinant this compound is essential for in-depth biochemical and structural studies, inhibitor screening, and the development of potential therapeutic agents targeting epigenetic pathways.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound protein. The methods described herein are tailored for expression in Escherichia coli and subsequent purification using a multi-step chromatography strategy.
Data Presentation
Successful purification of recombinant this compound should yield a protein of high purity and in sufficient quantity for downstream applications. The following table provides representative data from a typical purification process of a His-tagged this compound fusion protein expressed in E. coli. Actual yields and purity may vary depending on the specific expression construct, culture conditions, and equipment used.
| Purification Step | Total Protein (mg) | This compound Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 30 | ~2 | 100 |
| Affinity Chromatography (IMAC) | 45 | 27 | ~60 | 90 |
| Ion-Exchange Chromatography (IEX) | 18 | 16.2 | ~90 | 54 |
| Size-Exclusion Chromatography (SEC) | 12 | 11.4 | >95 | 38 |
Experimental Protocols
Recombinant this compound Expression in E. coli
The following protocol describes the expression of N-terminally His-tagged this compound in E. coli BL21(DE3) cells. To enhance solubility, a fusion partner such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) may be incorporated between the His-tag and the this compound coding sequence.
Materials:
-
Expression plasmid containing the this compound gene fused to a polyhistidine tag (e.g., pET-28a-MBD7).
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) medium.
-
Kanamycin (or other appropriate antibiotic for plasmid selection).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transform the this compound expression plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
The following morning, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Reduce the temperature to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound Protein
This protocol outlines a three-step chromatography procedure for purifying His-tagged this compound.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I.
-
Sonicator.
-
High-speed centrifuge.
Procedure:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals for a total of 10 minutes of sonication.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble recombinant this compound protein. Filter the supernatant through a 0.45 µm filter.
Materials:
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Pre-packed Ni-NTA affinity column.
-
Chromatography system (e.g., FPLC).
Procedure:
-
Equilibrate the Ni-NTA column with 5 column volumes (CV) of Lysis Buffer (without lysozyme and DNase I).
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with 5 CV of IMAC Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the protein of interest.
-
Pool the fractions containing pure this compound.
The theoretical isoelectric point (pI) of Arabidopsis thaliana this compound is approximately 9.3. Therefore, at a pH below its pI, the protein will be positively charged and can be purified using cation exchange chromatography.
Materials:
-
IEX Buffer A (Binding Buffer): 20 mM HEPES pH 7.5, 50 mM NaCl.
-
IEX Buffer B (Elution Buffer): 20 mM HEPES pH 7.5, 1 M NaCl.
-
Cation exchange column (e.g., HiTrap SP HP).
Procedure:
-
Buffer exchange the pooled fractions from the affinity step into IEX Buffer A using a desalting column or dialysis.
-
Equilibrate the cation exchange column with 5 CV of IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure this compound.
The theoretical molecular weight of Arabidopsis thaliana this compound is approximately 34.5 kDa. A final polishing step using size-exclusion chromatography will separate this compound from any remaining protein contaminants and aggregates.
Materials:
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Size-exclusion column suitable for separating proteins in the range of 10-100 kDa (e.g., Superdex 75).
Procedure:
-
Concentrate the pooled fractions from the IEX step to a volume of 0.5-1.0 mL using a centrifugal concentrator.
-
Equilibrate the size-exclusion column with 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the protein with 1.5 CV of SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the purest fractions containing monomeric this compound.
-
Determine the protein concentration, flash-freeze in small aliquots in liquid nitrogen, and store at -80°C.
Visualizations
This compound Signaling Pathway in Active DNA Demethylation
Caption: this compound recognizes and binds to methylated DNA, recruiting the IDM complex to facilitate demethylation by ROS1.
Experimental Workflow for Recombinant this compound Purification
Troubleshooting & Optimization
MBD-7 ChIP-qPCR Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl-CpG-Binding Domain 7 (MBD-7) Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR). The information is tailored for scientists and professionals in research and drug development to help identify and resolve common issues encountered during this compound ChIP-qPCR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your this compound ChIP-qPCR workflow, from low DNA yield to inconsistent qPCR results.
Issue 1: Low or No DNA Yield After Immunoprecipitation
A common challenge in ChIP experiments is obtaining a sufficient quantity of immunoprecipitated DNA for downstream qPCR analysis.
Troubleshooting Steps:
| Potential Cause | Recommendation | Expected Outcome |
| Insufficient Starting Material | Increase the initial amount of cells or tissue. A minimum of 1-2 x 10^7 cells per immunoprecipitation (IP) is a good starting point. | Higher chromatin concentration, leading to increased DNA yield after IP. |
| Inefficient Cell Lysis or Nuclear Isolation | Optimize lysis buffers and mechanical disruption (e.g., douncing). Ensure complete cell and nuclear membrane breakdown to release chromatin. | Improved chromatin accessibility and yield. |
| Suboptimal Crosslinking | Optimize formaldehyde crosslinking time (typically 8-10 minutes) and concentration (usually 1%). Over-crosslinking can mask epitopes and reduce IP efficiency, while under-crosslinking leads to loss of protein-DNA interactions.[1] | Efficient stabilization of this compound-DNA complexes without compromising antibody binding. |
| Ineffective Chromatin Shearing | Optimize sonication or enzymatic digestion to achieve fragments predominantly in the 200-800 bp range. Verify fragment size on an agarose gel. | Efficient solubilization of chromatin and accessibility of this compound epitopes for the antibody. |
| Poor Antibody Quality or Concentration | Use a ChIP-validated this compound antibody. Titrate the antibody to determine the optimal concentration for your specific experimental conditions. | Increased efficiency of this compound-bound chromatin immunoprecipitation. |
| Inefficient Elution | Ensure elution buffer is fresh and at the correct pH. Increase incubation time or temperature during the elution step. | Complete release of immunoprecipitated DNA from the beads. |
Quantitative Data Expectations for DNA Yield:
| Sample Type | Expected DNA Concentration (ng/µL) | Total Expected Yield (ng per IP) |
| Input (1-2% of total chromatin) | 5 - 20 | 250 - 1000 |
| This compound IP | 0.1 - 2.0 | 5 - 100 |
| IgG Negative Control IP | < 0.1 | < 5 |
Note: These values can vary depending on the cell type, antibody used, and the abundance of this compound. It is not uncommon to have very low or undetectable DNA concentrations after ChIP, and successful enrichment can still be confirmed by qPCR.[2]
Issue 2: High Background Signal in qPCR
High background, indicated by significant signal in the negative control (IgG) or at negative control genomic regions, can mask true positive signals.
Troubleshooting Steps:
| Potential Cause | Recommendation | Expected Outcome |
| Non-specific Antibody Binding | Increase the number and stringency of washes. Consider adding a pre-clearing step with protein A/G beads before the IP. | Reduction of non-specifically bound chromatin, leading to a lower signal in the IgG control. |
| Insufficient Blocking | Block protein A/G beads with salmon sperm DNA and BSA before adding the antibody-chromatin complex. | Minimized non-specific binding of chromatin to the beads. |
| Too Much Antibody | Perform an antibody titration to find the lowest concentration that still provides good enrichment of the positive control locus. | Reduced non-specific binding and lower background signal. |
| Contamination | Use sterile, nuclease-free reagents and barrier pipette tips to prevent DNA contamination. | Clean and reliable qPCR results. |
| Primer Dimers or Non-specific Amplification | Design and validate qPCR primers for specificity and efficiency. Perform a melt curve analysis after each qPCR run. | A single, sharp peak in the melt curve analysis, indicating specific amplification. |
Issue 3: No or Low Enrichment of Target Genes
This issue arises when the qPCR results show little to no difference between the this compound IP and the negative control IP for a known target gene.
Troubleshooting Steps:
| Potential Cause | Recommendation | Expected Outcome |
| This compound Not Bound to the Target Locus | Verify that the chosen target gene is indeed a binding site for this compound in your specific cell type and experimental conditions through literature search or previous experiments. | Selection of appropriate positive control gene loci for your experiment. |
| Poor qPCR Primer Efficiency | Design primers with an efficiency between 90-110%. Test primer efficiency using a standard curve of input DNA.[3] | Accurate and reproducible quantification of enriched DNA. |
| Incorrect qPCR Data Analysis | Use appropriate data analysis methods, such as percent input or fold enrichment, to normalize the data correctly. | Meaningful and accurate representation of this compound binding. |
| All issues from "Low DNA Yield" section | Refer to the troubleshooting steps for low DNA yield, as they are often interconnected with low enrichment. | Improved overall ChIP efficiency, leading to detectable enrichment. |
Expected qPCR Cq Values and Fold Enrichment:
| Sample | Target Locus | Typical Cq Range | Expected Fold Enrichment (over IgG) |
| Input (1%) | Positive Control | 24 - 28 | N/A |
| This compound IP | Positive Control | 26 - 32 | > 5-fold |
| IgG IP | Positive Control | 32 - 38 | 1-fold (baseline) |
| This compound IP | Negative Control | 32 - 38 | ~1-fold |
| IgG IP | Negative Control | 32 - 38 | 1-fold (baseline) |
Note: Cq values are inversely proportional to the amount of template DNA. Lower Cq values indicate higher amounts of DNA. These values are illustrative and can vary.
Experimental Protocols
A detailed, step-by-step protocol is crucial for the success of this compound ChIP-qPCR experiments.
Detailed this compound ChIP Protocol
This protocol is adapted from established methods for chromatin immunoprecipitation.[4]
1. Crosslinking:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Lyse the cells using a dounce homogenizer or by passing through a fine-gauge needle.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-800 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add the this compound specific antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
As a negative control, perform a parallel IP with a non-specific IgG antibody.
-
Add pre-blocked protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
4. Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using a fresh elution buffer.
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
6. qPCR Analysis:
-
Use the purified DNA from the this compound IP, IgG IP, and input samples as templates for qPCR.
-
Perform qPCR using primers specific for your target gene(s) and a negative control genomic region.
-
Analyze the data using the percent input or fold enrichment method.
Signaling Pathways and Workflows
Visualizing the experimental workflow and the biological context of this compound can aid in understanding the experiment and interpreting results.
References
optimizing MBD-7 antibody concentration for westerns
Welcome to the technical support center for the MBD-7 antibody. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound antibody?
A1: The optimal antibody concentration can vary depending on the expression level of the this compound protein in your specific sample and the detection system used.[1] For a new antibody like this compound where the ideal concentration is unknown, a good starting point is 1 µg/mL.[1][2] We recommend performing a titration experiment to determine the optimal dilution for your experimental conditions.[3] Consult the antibody's datasheet for manufacturer-recommended dilution ranges and start with the middle of that range.[4]
Q2: Which blocking buffer should I use for the this compound antibody?
A2: The choice of blocking buffer can significantly impact your results.[5] Generally, 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T is recommended.[6] Non-fat dry milk can be more effective at reducing non-specific background but may mask certain epitopes.[5] If you are detecting a phosphorylated form of this compound, it is advisable to use BSA instead of milk, as milk contains phosphoproteins (like casein) that can cause high background.[7] Always check the antibody's datasheet for the recommended blocking agent.[8]
Q3: What are the recommended incubation times and temperatures for the this compound primary antibody?
A3: Primary antibody incubation can be performed for 1-4 hours at room temperature or overnight at 4°C.[4] An overnight incubation at 4°C is often recommended as it can increase the signal by allowing more time for the antibody to bind to its target, though it may also increase background noise.[1][4][8] Consistency in incubation time is crucial for reproducible results.[3][4]
Q4: Can I reuse the diluted this compound antibody solution?
A4: Reusing diluted antibody is generally not recommended. Each use reduces the antibody concentration, which can lead to variability in your results and weaker signals over time.[4][5] Furthermore, storing diluted antibody can lead to instability and potential microbial contamination.[5] For optimal and consistent results, always use a freshly prepared antibody dilution for each experiment.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound antibody in Western blotting.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Antibody concentration is too low. | Increase the concentration of the this compound primary antibody. Try a 2-4 fold higher concentration than the initial dilution.[9] Perform a titration experiment to find the optimal concentration.[6] |
| Low abundance of this compound protein. | Increase the amount of protein loaded onto the gel.[6][10] Consider enriching the this compound protein through immunoprecipitation if expression is very low.[10][11] | |
| Inefficient protein transfer. | Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[6][9][10] Optimize transfer conditions (time, voltage) for the molecular weight of this compound. | |
| Incorrect blocking buffer. | Some blocking buffers can mask the epitope. Try switching from non-fat milk to BSA or vice versa.[11][12] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the this compound primary antibody and/or the secondary antibody.[6][12][13] |
| Insufficient blocking. | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[12] You can also try increasing the percentage of the blocking agent (e.g., from 5% to 7% milk).[13] | |
| Inadequate washing. | Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[6][12] Using a wash buffer with a mild detergent like 0.1% Tween-20 is recommended.[5][12] | |
| Membrane dried out. | Ensure the membrane remains wet throughout the entire blotting and incubation process.[7] | |
| Non-Specific Bands | Primary antibody concentration is too high. | Titrate the this compound antibody to a lower concentration.[7][12] |
| Too much protein loaded. | Reduce the total amount of protein loaded per lane to avoid overloading the gel.[5][12] | |
| Sample degradation. | Prepare fresh lysates for each experiment and always include protease inhibitors in your lysis buffer.[5][13] | |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding.[7][13] If necessary, use a pre-adsorbed secondary antibody.[13] |
Experimental Protocols
Protocol: Titration of this compound Primary Antibody
This protocol describes how to determine the optimal concentration of the this compound antibody for your specific experimental setup.
-
Sample Preparation & Electrophoresis:
-
Prepare a sufficient amount of cell or tissue lysate known to express the this compound protein.
-
Load the same amount of total protein (e.g., 20-30 µg) into multiple lanes of an SDS-PAGE gel.[1] Include a lane for a molecular weight marker.
-
Run the gel to achieve adequate separation of proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
After transfer, you may briefly stain the membrane with Ponceau S to visualize total protein and confirm even transfer across all lanes. Destain with wash buffer before blocking.
-
-
Blocking:
-
Block the membrane in your chosen blocking buffer (e.g., 5% non-fat milk in TBS-T) for at least 1 hour at room temperature with gentle agitation.[8]
-
-
Primary Antibody Incubation (Titration):
-
Prepare a series of dilutions of the this compound antibody in blocking buffer. A good range to test would be 1:250, 1:500, 1:1000, 1:2000, and 1:5000.
-
Cut the membrane into strips, ensuring each strip contains one lane of your sample.
-
Incubate each strip in a different antibody dilution overnight at 4°C with gentle agitation.[8]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate all strips in the same dilution of the appropriate HRP-conjugated secondary antibody (prepared according to the manufacturer's recommendation) for 1 hour at room temperature.[8]
-
-
Final Washes:
-
Repeat the washing step (Step 5) to remove unbound secondary antibody.
-
-
Detection:
-
Prepare your chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane strips in the substrate and image the blot using a chemiluminescence detection system.
-
Compare the signal-to-noise ratio for each dilution. The optimal dilution is the one that provides a strong, specific signal for the this compound protein with the lowest background.[14]
-
Visualizations
Caption: Workflow for this compound antibody concentration optimization.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. frontiersin.org [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Recombinant MBD-7 Protein Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Methyl-CpG-binding domain 7 (MBD-7) protein. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome low protein yield and other purification-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield of purified this compound protein. What are the potential causes and how can I troubleshoot this?
Low yield is a common issue in recombinant protein purification. The problem can originate from various stages of the process, from protein expression to elution. Here’s a breakdown of potential causes and solutions:
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Codon Usage: The codon usage of the this compound gene may not be optimized for your expression host (e.g., E. coli), leading to inefficient translation. | Synthesize a codon-optimized version of the this compound gene tailored to your expression system. This can significantly enhance protein expression levels.[1] |
| Poor Protein Expression: Expression conditions may not be optimal for this compound production. | - Optimize Induction Conditions: Vary the concentration of the inducing agent (e.g., IPTG), the temperature (18-25°C), and the duration of induction.[2] - Choice of Expression Strain: Use an E. coli strain suited for proteins that are difficult to express, such as those containing rare codons (e.g., Rosetta™ strains). |
| Protein Insolubility (Inclusion Bodies): this compound may be expressed as insoluble aggregates called inclusion bodies. | - Lower Expression Temperature: Reducing the temperature during induction can slow down protein synthesis, allowing for proper folding. - Use a Solubility-Enhancing Fusion Tag: Fuse this compound to a highly soluble protein like Maltose-Binding Protein (MBP).[3] - Test Different Lysis Buffers: Include additives like non-ionic detergents (e.g., Triton X-100, Tween 20) or adjust the salt concentration to improve solubility. |
| Inefficient Cell Lysis: Incomplete disruption of cells will result in a lower amount of protein being released for purification. | Ensure efficient cell lysis by optimizing your method (e.g., sonication, French press). Monitor lysis efficiency by microscopy or by measuring the release of a cytosolic enzyme.[1] |
| Poor Binding to Affinity Resin: The affinity tag on your this compound protein might be inaccessible, or the binding conditions may be suboptimal. | - Check Tag Accessibility: If using a fusion tag, ensure it is properly folded and accessible. Consider switching the tag to the other terminus of the protein. - Optimize Binding Buffer: Adjust the pH and salt concentration of your binding buffer. For His-tagged proteins, ensure the imidazole concentration in the lysis and wash buffers is low enough to prevent premature elution. |
| Protein Degradation: this compound may be susceptible to degradation by proteases present in the cell lysate. | Add a protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.[1] |
| Inefficient Elution: The conditions used to elute this compound from the affinity column may not be optimal, leading to incomplete recovery. | - Optimize Elution Buffer: For His-tagged proteins, try a step or gradient elution with increasing concentrations of imidazole. For MBP-tagged proteins, ensure the maltose concentration is sufficient for elution. - Increase Incubation Time: Allow the elution buffer to incubate with the resin for a longer period to facilitate the release of the bound protein.[1] |
Q2: My this compound protein is mostly found in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Inclusion body formation is a significant bottleneck in producing soluble recombinant proteins. Here are strategies to enhance the solubility of this compound:
| Strategy | Detailed Approach |
| Expression at Lower Temperatures | Induce protein expression at a lower temperature (e.g., 15-20°C) for a longer period (e.g., 16-24 hours). This slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation. |
| Use of a Solubility-Enhancing Fusion Tag | Fuse this compound to a highly soluble protein partner. Maltose-Binding Protein (MBP) is a popular choice known to improve the solubility of its fusion partners.[3] A Glutathione S-transferase (GST) tag can also be considered. |
| Co-expression with Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of this compound. |
| Optimize Lysis Buffer Composition | - Additives: Include additives in the lysis buffer that can help solubilize proteins, such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., 0.1% Triton X-100), or glycerol (5-10%). - Salt Concentration: Vary the NaCl concentration (e.g., 150 mM to 500 mM) to find the optimal ionic strength for this compound solubility. |
| Refolding from Inclusion Bodies | If the above strategies are unsuccessful, you can purify the this compound from inclusion bodies under denaturing conditions (e.g., using 6-8 M urea or guanidinium chloride) and then refold the protein into its native conformation. This process often requires extensive optimization of refolding buffers. |
Q3: I am using an MBP fusion tag to improve the solubility of this compound, but the yield is still low. What else can I do?
While MBP is an excellent solubility enhancer, other factors can still affect the final yield. Here are some troubleshooting tips specific to MBP-fusion proteins:
| Issue | Recommendation |
| Inefficient Binding to Amylose Resin | - Check for Amylase Contamination: Some E. coli strains can express periplasmic amylases that degrade the amylose resin. Ensure your lysis procedure does not release these enzymes. Including 1% glucose in the growth media can help repress amylase expression.[4] - Flow Rate: Use a slower flow rate during sample loading to allow for sufficient interaction between the MBP-tagged this compound and the amylose resin. |
| Proteolytic Cleavage of the Fusion Protein | - Protease Inhibitors: Always include protease inhibitors during purification. - Use Protease-Deficient Strains: Utilize E. coli strains that are deficient in certain proteases. |
| Suboptimal Elution | - Maltose Concentration: Ensure the maltose concentration in the elution buffer is optimal (typically 10 mM). You can try a step gradient of maltose to determine the ideal concentration for eluting your specific fusion protein. - Competitive Elution: If elution with maltose is inefficient, consider using a different purification tag in combination with MBP (e.g., a His-tag) and perform a two-step affinity purification. |
Experimental Protocols
Generalized Protocol for Purification of His-tagged this compound from E. coli
This protocol provides a general framework for the expression and purification of a recombinant this compound protein with an N-terminal Hexahistidine (His6) tag. Note: This is a starting point, and optimization of various steps will likely be necessary.
1. Expression
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged this compound gene.
-
Grow a 5-10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at the lower temperature for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
3. Affinity Purification
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged this compound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
4. Analysis
-
Analyze the collected fractions by SDS-PAGE to check for the purity of the this compound protein.
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange or dialysis to remove imidazole and transfer the protein into a suitable storage buffer.
Data Presentation
To systematically optimize your purification protocol, it is essential to keep a detailed record of your experiments. The following table provides a template for tracking key parameters and results.
This compound Purification Optimization Log
| Experiment ID | Expression Host | Fusion Tag | Induction Temp (°C) | Inducer Conc. (mM) | Lysis Buffer Additives | Total Protein in Lysate (mg) | Purified Protein Yield (mg) | Purity (%) | Notes |
| MBD7-001 | BL21(DE3) | N-term His6 | 37 | 1.0 | None | ||||
| MBD7-002 | BL21(DE3) | N-term His6 | 18 | 0.5 | None | ||||
| MBD7-003 | Rosetta(DE3) | N-term His6 | 18 | 0.5 | None | ||||
| MBD7-004 | BL21(DE3) | N-term MBP | 18 | 0.5 | None | ||||
| MBD7-005 | BL21(DE3) | N-term His6 | 18 | 0.5 | 0.1% Triton X-100 |
Visualizations
Troubleshooting Workflow for Low this compound Yield
A troubleshooting workflow for addressing low yield of recombinant this compound protein.
This compound Purification Workflow with an Affinity Tag
A general experimental workflow for the purification of affinity-tagged this compound.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
Technical Support Center: MBD-7 Co-Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during MBD-7 co-immunoprecipitation (co-IP) experiments, with a focus on mitigating non-specific binding.
Troubleshooting Guide: Non-Specific Binding in this compound Co-IP
High background and non-specific binding are common challenges in co-IP experiments. This guide provides a question-and-answer format to troubleshoot these issues specifically for this compound co-IP.
Q1: I am observing many non-specific bands in my negative control lane (e.g., IgG control). What are the likely causes and how can I reduce this?
A1: High background in your negative control indicates that proteins are binding non-specifically to your beads or the control antibody. Here are several strategies to address this:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that inherently bind to the beads. Before adding your specific anti-MBD-7 antibody, incubate your cell lysate with the beads (e.g., Protein A/G agarose or magnetic beads) alone for about an hour at 4°C.[1][2][3] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation.
-
Blocking the Beads: Before adding the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk to reduce non-specific binding sites on the bead surface.[1][2][4] Incubate the beads with 1-5% BSA in your wash buffer for 1-2 hours at 4°C.[4]
-
Using a High-Quality, Specific Antibody: Ensure your primary antibody has been validated for IP applications. Using an affinity-purified antibody can significantly reduce non-specific interactions.[2]
-
Optimizing Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[5] Perform a titration experiment to determine the minimal amount of antibody required to efficiently pull down this compound.
Q2: My Western blot shows smearing and high background in all lanes, including the this compound IP lane. How can I improve the clarity of my results?
A2: This issue often points to problems with the washing steps or the lysis buffer composition.
-
Increase Wash Stringency: The composition of your wash buffer is crucial for removing non-specifically bound proteins while preserving the specific this compound protein interactions. You can increase the stringency by:
-
Increasing Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt weaker, non-specific ionic interactions.[4]
-
Adding Detergent: Include a mild, non-ionic detergent like NP-40 or Triton X-100 (0.1% to 1%) in your wash buffer.[6][7]
-
-
Increase the Number and Duration of Washes: Instead of 3 washes, try 4-5 washes.[8] Also, increase the incubation time for each wash to 5-10 minutes with gentle rotation to more effectively remove contaminants.[4]
-
Use an Appropriate Lysis Buffer: For co-IP, a non-denaturing lysis buffer is preferred to maintain protein-protein interactions. A buffer containing a non-ionic detergent is generally recommended.[6] Avoid harsh detergents like SDS unless you are trying to isolate nuclear proteins and have optimized conditions to preserve the interaction of interest.
Q3: I suspect my protein of interest is part of a weakly interacting complex with this compound. How can I modify my protocol to preserve this interaction while still reducing non-specific binding?
A3: For weak or transient interactions, a delicate balance between specificity and preserving the complex is required.
-
Use a Milder Lysis Buffer: A low-salt, non-detergent lysis buffer is the gentlest option for preserving weak interactions.[4]
-
Gentle Wash Conditions: Use a wash buffer with a physiological salt concentration (e.g., 150 mM NaCl) and a low percentage of a mild detergent (e.g., 0.1% Triton X-100). Avoid high salt concentrations and stringent detergents.
-
Cross-linking: Consider in vivo cross-linking with an agent like formaldehyde before cell lysis. This will covalently link interacting proteins, stabilizing the complex throughout the IP procedure. Be aware that this requires optimization of the cross-linking and reversal conditions.
-
Switching Bait and Prey: If you have an antibody for the suspected interacting partner, perform a reciprocal co-IP where the interacting partner is the "bait" and you blot for this compound as the "prey".[9] Consistent results from both directions strengthen the evidence for the interaction.[9]
Quantitative Data Summary
For optimizing your co-IP experiment, consider the following ranges for key reagents. The optimal concentration for your specific experiment should be determined empirically.
| Parameter | Recommended Range | Purpose |
| Lysis Buffer NaCl | 150 mM - 250 mM | Maintain physiological conditions, can be adjusted for stringency. |
| Wash Buffer NaCl | 150 mM - 500 mM | Higher concentrations increase stringency to remove non-specific binders.[4] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% (v/v) | Solubilize proteins and reduce non-specific hydrophobic interactions.[6][7] |
| Primary Antibody | 1 - 10 µg per IP | Titrate to find the lowest effective concentration. |
| Bead Volume (slurry) | 20 - 50 µL per IP | Depends on bead binding capacity. |
| Total Protein Lysate | 100 - 1000 µg per IP | Adjust based on the expression level of this compound and its partners. |
| Blocking Agent (BSA) | 1% - 5% (w/v) | Block non-specific binding sites on beads.[1] |
Experimental Protocols
Representative Co-Immunoprecipitation Protocol for this compound
This protocol is a general guideline. Optimization of buffer components, antibody concentrations, and incubation times is recommended.
1. Cell Lysis a. Harvest cells and wash with ice-cold PBS. b. Lyse the cell pellet in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.
2. Pre-Clearing the Lysate a. Add 20-30 µL of Protein A/G bead slurry to your cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack). d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation a. Add the appropriate amount of anti-MBD-7 antibody (or IgG control) to the pre-cleared lysate. b. Incubate with gentle rotation for 4 hours to overnight at 4°C. c. Add 30-50 µL of fresh Protein A/G bead slurry to capture the antibody-protein complexes. d. Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., IP Lysis Buffer with adjusted salt/detergent concentration). c. Incubate for 5 minutes with gentle rotation. d. Repeat the wash steps 3-4 more times.
5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. c. Pellet the beads, and the supernatant containing your immunoprecipitated proteins is ready for analysis by Western blotting.
Visualizations
This compound Co-Immunoprecipitation Workflow
Caption: A generalized workflow for this compound co-immunoprecipitation.
This compound Signaling Pathway in DNA Demethylation
MBD7 is a key component of a complex that counteracts gene silencing by promoting active DNA demethylation.[10] It recognizes methylated DNA and recruits other proteins to facilitate this process.[10]
Caption: MBD7 recruits the IDM complex to methylated DNA to promote demethylation.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. ptglab.com [ptglab.com]
- 5. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
MBD-7 In Vitro Binding Assays: Technical Support Center
Welcome to the technical support center for MBD-7 in vitro binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during this compound in vitro binding assays.
1. Why is my this compound protein not binding to the methylated DNA probe?
There are several potential reasons for a lack of binding:
-
Incorrect DNA Methylation: Ensure your DNA probe is properly methylated at CpG sites. Verify the methylation status of your probe using techniques like bisulfite sequencing or digestion with methylation-sensitive restriction enzymes.
-
Protein Inactivity: The this compound protein may be improperly folded or inactive. This can be due to issues during protein expression and purification. It is recommended to use freshly purified protein and to perform quality control checks, such as SDS-PAGE and Western blotting, to ensure protein integrity.
-
Suboptimal Binding Buffer Conditions: The composition of the binding buffer is critical for the interaction. Key components to optimize include salt concentration (typically 50-150 mM NaCl), pH (around 7.5-8.0), and the presence of detergents (e.g., 0.1% NP-40) and reducing agents (e.g., DTT).[1]
-
Insufficient Incubation Time: The binding reaction may require a longer incubation period. An overnight incubation at 4°C is often effective for MBD-DNA interactions.[1]
2. I'm observing high non-specific binding to my beads/column. How can I reduce this?
High background can obscure specific interactions. Here are some strategies to minimize non-specific binding:
-
Blocking: Pre-block your beads (e.g., Glutathione-Sepharose for GST-tagged this compound) with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA.
-
Increase Wash Stringency: Increase the salt concentration (e.g., up to 300-400 mM NaCl) or the detergent concentration in your wash buffers. Perform multiple, thorough wash steps.
-
Include a Pre-clearing Step: Before adding your tagged this compound protein, incubate the cell lysate or protein mixture with empty beads to remove proteins that non-specifically bind to the matrix.
-
Use a Control: Always include a negative control, such as beads alone or beads with a non-specific protein, to assess the level of background binding.
3. My this compound protein appears to be aggregating. What can I do to prevent this?
Protein aggregation can lead to loss of function and non-specific interactions. Consider the following:
-
Optimize Buffer Composition: Ensure the buffer pH is not close to the isoelectric point (pI) of this compound. The addition of glycerol (5-10%) can help to stabilize the protein.
-
Reduce Protein Concentration: High protein concentrations can promote aggregation. Try using a lower concentration of this compound in your binding reactions.
-
Handle with Care: Avoid vigorous vortexing or harsh freeze-thaw cycles, which can denature and cause aggregation of the protein.
4. Does this compound bind to unmethylated DNA?
MBD proteins, including this compound, are known to have a much higher affinity for methylated DNA compared to unmethylated DNA.[2] However, some low-level non-specific binding to unmethylated DNA can occur, especially at high protein concentrations. To confirm the specificity of the interaction, it is crucial to include an unmethylated DNA probe as a negative control in your experiments. The binding to the methylated probe should be significantly stronger.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: GST Pull-Down Assay for this compound and Methylated DNA
This protocol describes the use of a GST-tagged this compound protein to pull down methylated DNA.
Materials:
-
Purified GST-MBD-7 fusion protein and GST-only control protein
-
Glutathione-Sepharose beads
-
Methylated and unmethylated DNA probes
-
Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 3 mM MgCl₂, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, 10% glycerol, 0.5 mg/ml BSA
-
Wash Buffer: 10 mM Tris-HCl pH 8.0, 300 mM NaCl, 3 mM MgCl₂, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
SDS-PAGE and DNA analysis reagents
Procedure:
-
Bead Preparation: Wash the Glutathione-Sepharose beads three times with ice-cold PBS. Resuspend the beads in a 50% slurry with PBS.
-
Protein Immobilization: Incubate an equal amount of purified GST-MBD-7 or GST-only protein with the prepared beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with binding buffer to remove unbound protein.
-
Binding Reaction: Add the methylated or unmethylated DNA probe to the beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash five times with wash buffer to remove non-specifically bound DNA.
-
Elution: Elute the bound DNA by adding elution buffer and incubating for 10 minutes at room temperature.
-
Analysis: Analyze the eluted DNA by qPCR or gel electrophoresis to determine the amount of bound DNA.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for this compound
EMSA is used to detect the binding of this compound to a labeled DNA probe.
Materials:
-
Purified this compound protein
-
Labeled (e.g., biotin or fluorescently tagged) methylated and unmethylated DNA probes
-
Binding Buffer: 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl₂, 0.1 mM EDTA, 0.1% NP-40, 2 mM DTT, 5% glycerol, 0.4 mg/ml BSA[1]
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer
-
Loading dye (non-denaturing)
-
Detection reagents for the specific label used
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe with increasing amounts of purified this compound protein in the binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes or at 4°C for a longer duration.
-
Gel Electrophoresis: Add the non-denaturing loading dye to the samples and load them onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage at 4°C.
-
Detection: After electrophoresis, transfer the DNA to a membrane (for biotin-labeled probes) or directly image the gel (for fluorescently labeled probes) to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates binding.
Quantitative Data
| MBD Protein | DNA Probe | Kd (nM) |
| Murine MeCP2 | G-A-M1 (methylated) | 1.1 ± 0.1 |
| Murine MBD2b | G-A-M1 (methylated) | 1.1 ± 0.1 |
| Xenopus MBD3 | G-A-M1 (methylated) | 186.5 ± 42.5 |
Data adapted from a study on the binding affinities of different MBD proteins.[2]
Signaling Pathways and Workflows
Visual representations of the this compound related pathways and experimental workflows can aid in understanding the complex biological processes.
Caption: this compound binds to methylated DNA and recruits the IDM complex, which in turn recruits the ROS1 demethylase to facilitate active DNA demethylation.[1][3]
Caption: Workflow for a GST pull-down assay to investigate the interaction between this compound and methylated DNA.
Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA) to detect this compound binding to DNA.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
MBD-7 Functional Analysis Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during the functional analysis of the Methyl-CpG-binding domain protein 7 (MBD-7).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during this compound research in a question-and-answer format.
Q1: Why is my this compound-GFP fusion protein mislocalized or showing a diffuse nuclear signal instead of localizing to chromocenters?
A1: Aberrant localization of this compound-GFP can be due to several factors, as its recruitment to chromocenters is dependent on high-density CpG methylation.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Low DNA methylation levels in the model system. | This compound localization is disrupted in mutants with reduced DNA methylation, such as ddm1 or met1.[1] Verify the methylation status of your experimental system. Consider using a wild-type line with known high-density methylation as a positive control. |
| Disruption of this compound's methyl-CpG binding domains. | This compound has three MBD domains that cooperatively determine its subnuclear localization and mobility.[2] Ensure your construct expresses the full-length, correctly folded protein. Sequence your construct to check for mutations in the MBD domains. |
| Overexpression of the this compound-GFP fusion protein. | High levels of protein expression can lead to saturation of binding sites and spillover into the nucleoplasm. Try using a weaker, inducible, or native promoter to drive expression. |
| Issues with the GFP tag. | The GFP tag could be sterically hindering this compound's interaction with chromatin or other proteins. Consider fusing the tag to the opposite terminus or using a smaller tag like HA or FLAG for immunofluorescence. |
Logical Troubleshooting Workflow for this compound Localization Issues:
Caption: Troubleshooting workflow for this compound localization.
Q2: I am unable to detect an interaction between this compound and its known partners (IDM1, IDM2, IDM3) in my co-immunoprecipitation (Co-IP) experiment.
A2: The interaction of this compound with its binding partners is crucial for its function in active DNA demethylation.[3] Failure to detect this interaction can stem from several experimental issues.
Troubleshooting Co-IP for this compound Interactions:
| Potential Cause | Recommended Action |
| Antibody issues. | The antibody may not be suitable for immunoprecipitation (IP). Use a ChIP-grade antibody. Validate your antibody by performing a Western blot on the input lysate to ensure it recognizes the native protein. |
| Harsh lysis or wash conditions. | Strong detergents or high salt concentrations in your buffers can disrupt protein-protein interactions. Use a milder lysis buffer (e.g., with NP-40 instead of SDS) and optimize the salt concentration in your wash buffers.[4] |
| Protein complex instability. | The interaction may be transient or unstable. Perform the Co-IP quickly and at 4°C. Consider in vivo cross-linking with formaldehyde before cell lysis to stabilize the complex. |
| Incorrect protein domains for interaction. | This compound interacts with IDM2 via its C-terminus.[1] Ensure your constructs include the necessary interaction domains. |
| Low expression of interacting partners. | The binding partners may not be expressed at detectable levels in your system. Verify the expression of all proteins in the input lysate by Western blot. |
This compound Signaling Pathway in Active DNA Demethylation:
Caption: this compound recruits the IDM complex to demethylate DNA.
Q3: My mbd7 mutant shows unexpected DNA methylation patterns (e.g., no change or hypomethylation at some loci).
A3: While this compound is known to limit DNA hypermethylation, its effects can be locus-specific, and mutations do not always lead to global hypermethylation.[2][5]
Interpreting Unexpected Methylation Data in mbd7 Mutants:
| Observation | Potential Explanation |
| No change in methylation at a specific locus. | This compound may not be the primary protein regulating methylation at this site. Its function can be redundant with other MBD proteins.[6][7] Also, some studies show that this compound can act downstream of DNA methylation without significantly altering it.[5][8] |
| Hypomethylation at a specific locus. | This is an atypical but possible outcome. The absence of this compound could indirectly lead to the recruitment of other factors that promote demethylation at certain sites. This would require further investigation. |
| Hypermethylation is only observed at specific types of genomic elements. | This compound preferentially binds to highly methylated, CG-dense regions, particularly at transposable elements (TEs).[2][3] Analyze the genomic context of the differentially methylated regions. |
Key Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP) for this compound
This protocol is adapted for this compound-GFP expressed in Arabidopsis thaliana seedlings.
Materials:
-
10-day-old Arabidopsis seedlings expressing this compound-GFP
-
Formaldehyde (37%)
-
Glycine (2M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Anti-GFP antibody (ChIP-grade)
-
Protein A/G agarose beads
Procedure:
-
Cross-linking: Submerge seedlings in 1% formaldehyde and apply a vacuum for 10 minutes. Quench with 0.125 M glycine for 5 minutes.
-
Tissue Lysis: Grind seedlings in liquid nitrogen and resuspend in Lysis Buffer.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the supernatant with the anti-GFP antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the precipitated DNA by qPCR or sequencing.
Expected ChIP-qPCR Results for this compound:
| Target Locus | Description | Expected Enrichment (Fold over IgG) |
| TE Promoter | Transposable element with high CG methylation | High |
| Actively Transcribed Gene | Low CG methylation | Low / None |
| mbd7 mutant | Negative control | Low / None |
2. Co-Immunoprecipitation (Co-IP) of this compound and IDM1
Materials:
-
Plant tissue co-expressing this compound-HA and IDM1-FLAG
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Anti-HA antibody
-
Protein A/G magnetic beads
-
Anti-FLAG antibody for Western blotting
Procedure:
-
Protein Extraction: Homogenize plant tissue in Co-IP Lysis Buffer.
-
Immunoprecipitation:
-
Incubate the protein extract with an anti-HA antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with Co-IP Lysis Buffer to remove non-specific binders.
-
Elution: Elute the proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-FLAG antibody to detect co-precipitated IDM1.
Experimental Workflow for Co-IP:
Caption: Workflow for this compound and IDM1 Co-IP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBD7 ChIP [bio-protocol.org]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
MBD-7 Antibody Specificity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the MBD-7 antibody. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the specificity of my this compound antibody?
A1: The initial and most critical step is to perform a Western Blot analysis on cell lysates or tissue homogenates known to express the this compound protein. A specific antibody should detect a single band at the expected molecular weight of the this compound protein. Running a negative control, such as a cell line with known low or no expression of this compound, is also highly recommended.
Q2: My Western Blot shows multiple bands. What does this mean for my this compound antibody's specificity?
A2: The presence of multiple bands can indicate several possibilities:
-
Non-specific binding: The antibody may be cross-reacting with other proteins.
-
Protein isoforms or post-translational modifications: this compound might exist in different forms (e.g., splice variants, phosphorylated or glycosylated forms) which can result in bands at different molecular weights.
-
Protein degradation: The sample preparation might have led to the degradation of the this compound protein, resulting in smaller fragments.
Further validation experiments, such as siRNA-mediated knockdown, are necessary to distinguish between these possibilities.
Q3: How can I definitively prove that my antibody is specific to this compound?
A3: The gold standard for demonstrating antibody specificity is to use a negative control where the target protein is absent or significantly reduced. This can be achieved through genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR/Cas9) of the this compound gene.[1][2][3][4][5] A specific this compound antibody will show a corresponding and significant reduction in signal in the knockdown or knockout sample compared to the control.
Q4: Can I trust an antibody that has been validated by the manufacturer?
A4: While manufacturer validation is a good starting point, it is crucial to validate the antibody's performance in your specific experimental setup.[2][4] Antibody performance can be influenced by the cell or tissue type, experimental conditions, and the specific application (e.g., Western Blot, immunofluorescence, immunoprecipitation).
Troubleshooting Guide
Issue 1: Non-specific bands in Western Blot
Q: I am observing multiple bands in my Western Blot when probing for this compound. How can I troubleshoot this?
A: To address non-specific bands, a systematic approach is required. The following workflow can help you determine the cause and validate the specificity of your this compound antibody.
Experimental Workflow for Troubleshooting Non-Specific Bands
References
- 1. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 3. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 5. biorbyt.com [biorbyt.com]
Technical Support Center: MBD-7 Plasmid Cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the cloning of the MBD-7 plasmid.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for obtaining no colonies after transformation?
There are several potential causes for a failed transformation:
-
Inefficient Ligation: The this compound insert may not have been successfully ligated into the vector. This can be due to inactive ligase, incorrect buffer composition, or improper vector-to-insert molar ratios.
-
Poor Competent Cell Viability: The E. coli competent cells may have low transformation efficiency. It is crucial to handle competent cells gently and follow the transformation protocol precisely.
-
Incorrect Antibiotic Selection: The antibiotic used in the agar plates may be incorrect for the plasmid's resistance gene, or the antibiotic concentration may be too high.
-
Toxicity of this compound: The this compound protein, being a methyl-CpG-binding domain protein, might be toxic to the E. coli host cells, leading to cell death upon plasmid uptake.[1][2]
Q2: I have very few colonies, and none of them contain the correct this compound insert. What could be the problem?
This issue often points to a high background of self-ligated vector or contamination:
-
Incomplete Vector Digestion: If the vector is not completely linearized by the restriction enzymes, the uncut or single-cut plasmid can religate, resulting in colonies without the insert.
-
Vector Dephosphorylation: Incomplete dephosphorylation of the vector ends can lead to a high background of self-ligated vector.
-
Contamination: Contamination of your DNA samples, enzymes, or buffers can inhibit the cloning reactions.
Q3: My sequencing results show mutations in the this compound insert. How can I prevent this?
Mutations can be introduced during PCR amplification of the this compound gene. To minimize this:
-
Use a High-Fidelity DNA Polymerase: High-fidelity polymerases have proofreading activity that reduces the error rate during DNA synthesis.
-
Optimize PCR Conditions: Use the minimum number of PCR cycles necessary to obtain a sufficient amount of the insert.
-
Gel Purify the PCR Product: This will remove any non-specific amplification products before proceeding to ligation.
Q4: I suspect this compound is toxic to my E. coli strain. What strategies can I use to overcome this?
Toxicity of the expressed protein is a common challenge in molecular cloning.[1][2] Here are some strategies to mitigate the toxic effects of this compound:
-
Use a Tightly Regulated Promoter: Employ an expression vector with a promoter that has very low basal expression, such as the pBAD or T7-lac promoters. This prevents leaky expression of the this compound protein before induction.
-
Choose a Specialized E. coli Strain: Strains like C41(DE3), C43(DE3), or Lemo21(DE3) are engineered to handle toxic proteins by reducing basal expression levels.[1]
-
Lower the Incubation Temperature: Growing the transformed cells at a lower temperature (e.g., 30°C or even room temperature) can reduce the expression level of the toxic protein and improve cell viability.[2]
-
Use a Low-Copy Number Plasmid: A lower number of plasmid copies per cell will result in a lower overall expression of the this compound protein.
Troubleshooting Guides
Problem 1: No or Few Colonies on the Plate
This is a common and frustrating issue in plasmid cloning. Follow this decision-making workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for no or few colonies.
Problem 2: All Colonies are Background (No Insert)
If your plates are full of colonies but none contain the this compound insert, the following diagram outlines a troubleshooting path.
Caption: Troubleshooting guide for high background colonies.
Data Presentation
Table 1: Factors Affecting Ligation Efficiency
| Factor | Recommendation | Rationale |
| Vector:Insert Molar Ratio | 1:1 to 1:10 | An excess of insert drives the reaction towards the desired product. |
| Total DNA Concentration | 1-10 µg/ml | Higher concentrations can lead to the formation of concatemers.[3] |
| Ligation Temperature | 16°C (overnight) or Room Temp (1-2 hours) | Lower temperatures favor annealing of sticky ends, while room temperature is faster. |
| Ligase Buffer | Use fresh buffer, avoid multiple freeze-thaws | ATP in the buffer is essential for ligase activity and can degrade over time. |
Table 2: Transformation Efficiency of Common E. coli Strains
| E. coli Strain | Genotype Highlights | Typical Transformation Efficiency (CFU/µg DNA) | Recommended Use |
| DH5α | recA1, endA1 | 1 x 10⁸ - 1 x 10⁹ | General cloning, high-quality plasmid prep. |
| TOP10 | recA1, endA1 | >1 x 10⁹ | High-efficiency cloning. |
| BL21(DE3) | lon, ompT protease deficient | 1 x 10⁷ - 1 x 10⁸ | Protein expression. |
| C41(DE3) | Mutation allowing expression of some toxic proteins | Lower than BL21(DE3) | Expression of toxic proteins.[1] |
| Lemo21(DE3) | Tunable T7 expression | Variable, depends on induction | Fine-tuning expression of toxic proteins. |
Note: Transformation efficiencies are approximate and can vary depending on the plasmid size, competent cell preparation, and transformation protocol.
Experimental Protocols
Protocol 1: High-Fidelity PCR for this compound Amplification
-
Reaction Setup:
-
Template DNA (plasmid or genomic): 1-10 ng
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
High-Fidelity DNA Polymerase (e.g., Phusion, Q5): 0.5 µl
-
5X High-Fidelity Buffer: 10 µl
-
dNTPs (10 mM): 1 µl
-
Nuclease-free water: to 50 µl
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
25-30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-68°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 30-60 seconds per kb of insert
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µl of the PCR product on a 1% agarose gel to confirm the size and purity of the this compound insert.
Protocol 2: Ligation of this compound into Expression Vector
-
Prepare Digested DNA:
-
Digest the expression vector and the purified this compound PCR product with the appropriate restriction enzymes.
-
Run the digested products on an agarose gel and purify the desired DNA fragments using a gel extraction kit.
-
Quantify the concentration of the purified vector and insert DNA.
-
-
Ligation Reaction:
-
Vector DNA: 50-100 ng
-
Insert DNA: Calculate the amount needed for a 1:3 to 1:10 vector:insert molar ratio.
-
10X T4 DNA Ligase Buffer: 2 µl
-
T4 DNA Ligase: 1 µl
-
Nuclease-free water: to 20 µl
-
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
Protocol 3: Transformation into E. coli (Heat Shock)
-
Thaw Competent Cells: Thaw a 50 µl aliquot of chemically competent E. coli on ice.
-
Add Ligation Mixture: Add 1-5 µl of the ligation reaction to the competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 45-60 seconds.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 250-500 µl of pre-warmed SOC medium to the cells and incubate at 37°C (or a lower temperature for toxic proteins) for 1 hour with shaking (225 rpm).
-
Plating: Spread 50-200 µl of the cell culture onto a pre-warmed LB agar plate containing the appropriate antibiotic.
-
Incubation: Incubate the plate overnight at 37°C (or a lower temperature for toxic proteins).
Visualizations
Caption: General workflow for this compound plasmid cloning.
References
issues with MBD-7 protein stability in vitro
Welcome to the technical support center for the Methyl-CpG-binding domain 7 (MBD-7) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vitro stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: this compound is a methyl-CpG-binding domain protein found in Arabidopsis thaliana. It is involved in the regulation of DNA methylation, an essential epigenetic mark. This compound specifically recognizes and binds to methylated CG sites in the genome.[1] It plays a role in preventing gene repression and DNA hypermethylation by associating with other anti-silencing factors.[1] this compound is part of a larger complex that facilitates active DNA demethylation.[1][2]
Q2: What are the known interaction partners of this compound?
A2: In Arabidopsis, this compound has been shown to interact with several other proteins involved in DNA methylation and chromatin regulation. These include other MBD proteins such as MBD5 and MBD6, as well as components of the DNA demethylation machinery like IDM1 (a histone acetyltransferase), IDM2 (also known as ROS5), and IDM3 (an alpha-crystallin domain protein).[1][2][3]
Q3: What are the common challenges when working with this compound in vitro?
A3: Like many recombinant proteins, this compound can be prone to stability issues in vitro. Common challenges include low expression yields, poor solubility leading to aggregation, and degradation by proteases. The stability of MBD proteins can be influenced by factors such as buffer composition (pH, ionic strength), temperature, and the presence or absence of its binding partners (e.g., methylated DNA).
Troubleshooting Guide
Issue 1: Low Yield of Purified this compound Protein
| Potential Cause | Troubleshooting Step |
| Suboptimal expression conditions | Optimize expression parameters such as induction temperature, duration, and inducer concentration. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein. |
| Codon usage not optimized for the expression host | Synthesize a gene with codons optimized for your expression system (e.g., E. coli). |
| Protein toxicity to the expression host | Use a tightly regulated expression vector and a lower inducer concentration to minimize basal expression before induction. |
| Inefficient lysis | Ensure complete cell lysis by trying different methods (e.g., sonication, French press) or adding lysozyme. Keep the sample on ice to minimize proteolysis. |
Issue 2: this compound Protein Aggregation or Precipitation
| Potential Cause | Troubleshooting Step |
| Incorrect buffer conditions | Screen different buffer conditions to find the optimal pH and salt concentration for this compound stability. A buffer screen can be performed using a thermal shift assay. |
| High protein concentration | Determine the maximum soluble concentration of your this compound construct. If high concentrations are required, consider adding stabilizing excipients like glycerol, arginine, or non-detergent sulfobetaines. |
| Presence of unfolded or misfolded protein | Optimize protein folding during expression by co-expressing chaperones or using a host strain engineered to promote disulfide bond formation if applicable. |
| Freeze-thaw cycles | Aliquot the purified protein into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol (10-50%) can improve stability during freezing.[4] |
Issue 3: this compound Protein Degradation
| Potential Cause | Troubleshooting Step |
| Protease contamination | Add a protease inhibitor cocktail to your lysis buffer and during purification.[5] |
| Instability of the protein | Keep the protein at low temperatures (4°C) throughout the purification process. Work quickly to minimize the time the protein is in a dilute or unprotected state. |
| Cleavage of fusion tags | If using a fusion tag with a protease cleavage site, ensure the protease is specific and used under optimal conditions to avoid off-target cleavage of this compound. |
Experimental Protocols
Protocol 1: Purification of GST-Tagged this compound from E. coli
This protocol is adapted from general procedures for GST-tagged protein purification.[6][7][8][9]
Materials:
-
E. coli cell pellet expressing GST-MBD-7
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT
-
Glutathione-agarose resin
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Incubate the cleared supernatant with equilibrated glutathione-agarose resin at 4°C with gentle rotation for 1-2 hours.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the GST-MBD-7 protein with Elution Buffer. Collect fractions.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for this compound Stability Screening
This protocol provides a general framework for performing a thermal shift assay to assess this compound stability under different buffer conditions or in the presence of ligands.[5][10][11][12][13][14][15][16][17][18]
Materials:
-
Purified this compound protein (0.1-0.2 mg/mL)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
96-well PCR plate
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt
-
Buffer screen or ligand library
Procedure:
-
Prepare a master mix containing the this compound protein and SYPRO Orange dye (final concentration typically 5x).
-
In a 96-well plate, aliquot the different buffers or ligands to be tested.
-
Add the protein/dye master mix to each well to a final volume of 20-25 µL.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater protein stability.
Quantitative Data
Table 1: Illustrative Binding Affinities of MBD Proteins to Methylated DNA
| MBD Protein | DNA Substrate | Binding Affinity (R1/2, nM) |
| Murine MBD2b | Methylated GAM1 | 2.7 ± 0.8 |
| Xenopus MeCP2 | Methylated GAM1 | 18.2 ± 3.4 |
| Murine MeCP2 | Methylated GAM1 | 24.3 ± 3.2 |
| Xenopus MBD3 | Methylated GAM1 | 186.5 ± 42.5 |
| (Data from Petrovic et al., 2006, NAR)[19] |
Researchers should perform their own stability and binding assays to determine the specific parameters for their this compound construct.
Visualizations
This compound Experimental Workflow
Caption: Workflow for the expression and purification of this compound protein.
This compound Signaling Pathway in Active DNA Demethylation
Caption: this compound recruits a complex to methylated DNA to promote active demethylation.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 4. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. mdanderson.org [mdanderson.org]
- 7. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. bioke.com [bioke.com]
- 10. proteos.com [proteos.com]
- 11. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
- 12. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
MBD-7 Experimental Controls: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MBD-7 in their experiments. The information is tailored for professionals in research, and drug development, offering detailed methodologies and data presentation to refine experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a Methyl-CpG-Binding Domain protein found in Arabidopsis thaliana. Its primary role is to prevent transcriptional gene silencing and DNA hypermethylation. It achieves this by binding to methylated cytosines in the CG context and recruiting other proteins to form a complex that counteracts the silencing machinery.[1][2][3][4]
Q2: What are the key interaction partners of this compound?
A2: this compound is part of a larger protein complex. Its key interaction partners include IDM1 (Increase in DNA Methylation 1), a histone acetyltransferase, IDM2, and IDM3 (Increase in DNA Methylation 2 and 3), which are alpha-crystallin domain-containing proteins. It also associates with ROS4 and ROS5.[2][4][5] This complex works together to facilitate active DNA demethylation.[5]
Q3: What are appropriate negative controls for a Chromatin Immunoprecipitation (ChIP) experiment targeting this compound?
A3: For a robust this compound ChIP experiment, several negative controls are essential:
-
No-antibody control: This control, where no primary antibody is added, helps to identify background signal from non-specific binding of chromatin to the beads.[6][7]
-
IgG control: An immunoprecipitation with a non-specific IgG antibody from the same species as the this compound antibody should be performed. This accounts for non-specific binding of antibodies to chromatin.[6]
-
Negative gene locus: qPCR analysis of a genomic region known not to be bound by this compound (e.g., a gene with no CG methylation) should be included to demonstrate the specificity of the enrichment.[5]
-
mbd7 mutant: Performing ChIP in an mbd7 null mutant can serve as a definitive negative control to ensure the antibody is specific to this compound.
Q4: How can I validate the interaction between this compound and its partners?
A4: Several common techniques can be used to validate protein-protein interactions:
-
Yeast Two-Hybrid (Y2H): This is a genetic method to screen for protein interactions in yeast.[2][5]
-
Co-Immunoprecipitation (Co-IP): This technique involves immunoprecipitating this compound and then using Western blotting to detect its interaction partners.[5]
-
Split-Luciferase Complementation Assay: In this assay, this compound and its potential partner are fused to two different halves of a luciferase enzyme. An interaction between the two proteins brings the luciferase halves together, producing a measurable light signal.[4]
Troubleshooting Guides
Chromatin Immunoprecipitation (ChIP)
| Problem | Possible Cause | Recommended Solution |
| Low or no enrichment of target DNA | Inefficient cross-linking | Optimize formaldehyde concentration (typically 1%) and incubation time (e.g., 10-30 minutes).[8][9] |
| Incomplete cell lysis and chromatin shearing | Ensure complete cell lysis. Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-1000 bp range.[10] | |
| Poor antibody quality or incorrect concentration | Use a ChIP-validated antibody. Perform an antibody titration to determine the optimal concentration (a good starting point is often 2 µg).[6][7] | |
| High background signal | Insufficient washing | Increase the number and stringency of wash steps after immunoprecipitation. |
| Too much antibody | Use a lower concentration of the primary antibody as determined by titration.[6] | |
| Cross-reactivity of the antibody | Ensure the antibody is specific for this compound. Test on mbd7 mutant tissue. |
Quantitative Real-Time PCR (qRT-PCR)
| Problem | Possible Cause | Recommended Solution |
| No or low amplification | Poor RNA quality | Use high-quality RNA with a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. |
| Inefficient reverse transcription | Use a reliable reverse transcriptase and optimize the reaction conditions. | |
| Poor primer design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Ensure primer efficiency is between 90-110%. | |
| Inconsistent Ct values | Pipetting errors | Use calibrated pipettes and be precise. Prepare a master mix for all reactions. |
| Unstable reference genes | Validate reference genes for your specific experimental conditions. Commonly used reference genes in Arabidopsis include ACTIN2, UBQ5, and GAPDH.[11][12] | |
| Primer-dimer formation | Non-optimal primer concentration or annealing temperature | Perform a primer concentration matrix and a temperature gradient to find the optimal conditions. |
Bisulfite Sequencing
| Problem | Possible Cause | Recommended Solution |
| Incomplete bisulfite conversion | Inefficient bisulfite reaction | Ensure complete denaturation of DNA before bisulfite treatment. Use a fresh bisulfite solution. Include unmethylated DNA as a control to check conversion efficiency. |
| Degraded DNA | Harsh bisulfite treatment | Use a commercial kit with optimized protocols to minimize DNA degradation. Avoid excessive incubation times and high temperatures. |
| PCR amplification bias | Primers designed over CpG sites | Design primers for bisulfite-converted DNA that do not contain CpG sites to ensure unbiased amplification of both methylated and unmethylated alleles. |
| Low PCR product yield | DNA degradation and inefficient PCR | Use a higher amount of starting bisulfite-converted DNA. Consider a nested or semi-nested PCR approach. |
Experimental Protocols & Data
This compound Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is a generalized guide for performing ChIP on Arabidopsis thaliana seedlings to study this compound binding.
-
Cross-linking: Treat 1-2 grams of 10-day-old seedlings with 1% formaldehyde for 10 minutes under vacuum. Quench the reaction with 0.125 M glycine for 5 minutes.[1][8]
-
Chromatin Isolation and Shearing: Isolate nuclei and lyse them. Shear chromatin to an average size of 500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-MBD-7 antibody. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Analysis: Use the purified DNA for qPCR or library preparation for ChIP-seq.
| Parameter | Recommendation |
| Starting Material | 1-2 g of 10-day-old Arabidopsis seedlings |
| Formaldehyde Concentration | 1% |
| Cross-linking Time | 10 minutes |
| Chromatin Fragment Size | 200-1000 bp (optimal ~500 bp) |
| Antibody Concentration | Titrate for optimal signal-to-noise (start with 2-5 µg)[6] |
Quantitative RT-PCR for this compound Target Gene Expression
This protocol outlines the steps for analyzing the expression of this compound target genes in wild-type vs. mbd7 mutant plants.
-
RNA Extraction: Extract total RNA from seedlings using a suitable kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a validated reference gene.
| Parameter | Recommendation |
| RNA Input | 1-2 µg |
| Reference Genes (Arabidopsis) | ACTIN2, UBQ5, GAPDH[11][12] |
| qPCR Cycling (Example) | 95°C for 3 min, then 40 cycles of (95°C for 10s, 56-60°C for 30s)[11] |
| Expected Result in mbd7 mutant | Increased expression of silenced TEs and some genes. |
Visualizations
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. PROTOCOLS: Chromatin Immunoprecipitation from Arabidopsis Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress [mdpi.com]
- 11. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide Screening and Characterization of Methyl-CpG-Binding Domain (MBD) Proteins in Arabidopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
avoiding off-target effects in MBD-7 CRISPR editing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during MBD-7 CRISPR editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is MBD7 and what is its function?
A1: MBD7 (Methyl-CpG-binding domain protein 7) is a protein found in Arabidopsis thaliana that plays a crucial role in the regulation of gene expression.[1][2] It is an anti-silencing factor that prevents gene repression and DNA hypermethylation.[3][4] MBD7 contains three MBD domains that allow it to bind to methylated DNA, particularly at CG-dense sites within the genome.[3][5] By binding to these methylated regions, MBD7 is thought to recruit other proteins to facilitate active DNA demethylation, thus preventing the spread of DNA methylation and transcriptional gene silencing.[3][6] It is primarily localized in highly methylated areas of the genome known as chromocenters.[5]
Q2: What are off-target effects in CRISPR editing?
A2: Off-target effects refer to the unintended cleavage or editing of DNA at locations in the genome that are not the intended target.[7] The CRISPR-Cas system is guided by a single-guide RNA (sgRNA) to a specific genomic locus.[8] However, the Cas nuclease can sometimes tolerate mismatches between the sgRNA and the DNA sequence, leading it to bind to and cut at unintended sites that have sequence similarity to the on-target site.[7][9] These unintended mutations can lead to a range of serious consequences, including the activation of oncogenes, inactivation of essential genes, cytotoxicity, and immune responses, which are significant concerns for the therapeutic application of CRISPR.[10]
Q3: Why is it critical to minimize off-target effects when studying a gene like MBD7?
A3: When studying a regulatory gene like MBD7, which is involved in genome-wide DNA methylation patterns, precision is paramount.[3] Off-target mutations could confound experimental results by altering the expression of other genes involved in DNA methylation or gene silencing, making it difficult to attribute observed phenotypes solely to the modification of MBD7. For therapeutic applications, minimizing off-target effects is crucial to ensure the safety and accuracy of the gene-editing treatment.[8]
Troubleshooting Guide
Q4: I'm observing low on-target editing efficiency for MBD7. Could this be related to my gRNA design?
A4: Yes, suboptimal guide RNA (gRNA) design is a common reason for low editing efficiency. For a gRNA to be effective, it should have high on-target specificity and functionality.[11] Several factors influence gRNA performance:
-
GC Content: Aim for a GC content between 40-60% for stable binding.[12]
-
Secondary Structures: Avoid sequences that are prone to forming hairpin structures or other secondary structures within the gRNA itself.[12]
-
Target Site: For gene knockout, targeting an early exon that is common to all transcript isoforms is often most effective.[12]
-
PAM Site: Ensure the presence of the correct Protospacer Adjacent Motif (PAM) sequence for the specific Cas variant you are using (e.g., NGG for S. pyogenes Cas9).[8][12]
To improve your results, use computational tools to design and score your gRNAs. These algorithms can predict both on-target efficiency and potential off-target sites.[11][13]
Q5: I have predicted several potential off-target sites for my MBD7 gRNA. How can I experimentally validate them?
A5: There are two main approaches to validate predicted off-target sites: biased and unbiased methods.[14][15] For validating specific predicted sites (a biased approach), you can use targeted sequencing.[14] This involves designing PCR primers to amplify the predicted off-target loci from your edited cell population, followed by high-throughput sequencing to detect any insertions or deletions (indels).[14][16] This is a sensitive and direct way to confirm and quantify editing at specific unintended locations.
Q6: My initial screen shows significant off-target mutations. What are the primary strategies to increase specificity?
A6: To increase the specificity of your CRISPR experiment, you can implement several strategies, often in combination:
-
Optimize gRNA Design:
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 proteins like SpCas9-HF1, eSpCas9, or Alt-R HiFi Cas9 have been developed to reduce non-specific DNA contacts, thereby decreasing off-target cleavage while maintaining high on-target activity.[19][20][21] These variants often have mutations that weaken the enzyme's interaction with mismatched DNA sequences.[22]
-
Change the Delivery Method: Delivering the Cas9 and gRNA as a ribonucleoprotein (RNP) complex via electroporation, instead of as a plasmid, can reduce off-target effects.[10][[“]] The RNP is active immediately upon delivery but is degraded by the cell within about 24 hours, limiting the time window for off-target cleavage to occur.[24] Plasmids, in contrast, can linger for several days, leading to sustained expression of the nuclease.[24]
-
Use a Paired Nickase System: A Cas9 nickase is a mutant that cuts only one strand of the DNA.[25] By using two separate gRNAs to guide two nickase enzymes to opposite strands of the target DNA in close proximity, a double-strand break can be created. The probability of two independent off-target nicks occurring close enough to create a double-strand break is significantly lower than a single off-target event with a standard Cas9.[7][24]
Q7: I need to detect all potential off-target effects genome-wide, not just the ones I've predicted. What methods are available?
A7: For unbiased, genome-wide detection of off-target effects, several sensitive techniques are available. These methods identify cleavage events across the entire genome, regardless of sequence similarity to the target site.[15] They are broadly categorized as in vitro or in vivo (cell-based) assays.[15]
-
In vitro methods: These assays use purified genomic DNA treated with the Cas9 RNP. Examples include:
-
Digenome-seq: Detects cleavage sites by sequencing the ends of DNA fragments generated by Cas9 digestion. It can detect off-target events with a frequency as low as 0.1%.[26][27]
-
CIRCLE-seq: Involves circularizing genomic DNA, linearizing it with the Cas9 RNP, and then sequencing the resulting linear fragments. This method is highly sensitive and does not require a reference genome.[27]
-
SITE-seq: Biochemically probes and enriches for Cas9 cleavage sites before sequencing.[27]
-
-
In vivo (cell-based) methods: These assays identify cleavage sites within living cells. Examples include:
-
GUIDE-seq: Co-transfects cells with the CRISPR components and a short, double-stranded oligodeoxynucleotide (dsODN). This dsODN gets integrated at double-strand breaks, which can then be identified by sequencing.[8][21]
-
DISCOVER-Seq: Leverages the cell's natural DNA repair machinery. It identifies the locations of double-strand breaks by using chromatin immunoprecipitation (ChIP) to find the binding sites of a DNA repair factor called MRE11, followed by sequencing.[28][29]
-
Quantitative Data Summary
Table 1: Comparison of High-Fidelity SpCas9 Variants
| Cas9 Variant | Key Features | Reported Off-Target Reduction | On-Target Activity | Reference |
| SpCas9-HF1 | Contains four amino acid substitutions (N497A/R661A/Q695A/Q926A) to reduce non-specific DNA contacts. | Renders most off-target events undetectable by genome-wide methods.[19][30] | Comparable to wild-type SpCas9 for >85% of tested sgRNAs.[19][30] | [19][22][30] |
| eSpCas9 | Engineered to lessen off-target effects while maintaining strong on-target cleavage. | Significantly reduces off-target effects compared to wild-type SpCas9.[20] | Maintained at a high level. | [20] |
| SuperFi-Cas9 | Redesigned Cas9 variant. | 4,000 times less likely to cut at off-target sites.[10] | High on-target efficiency. | [10] |
| Alt-R® S.p. HiFi Cas9 | Novel high-fidelity Cas9 nuclease optimized for RNP delivery. | Vastly reduces or eliminates detectable off-target editing.[21] | Maintains high on-target activity across various sites.[21][31] | [21][31] |
Table 2: Comparison of Unbiased Off-Target Detection Methods
| Method | Type | Principle | Sensitivity | Key Advantages | Key Limitations | Reference |
| Digenome-seq | In Vitro | Whole-genome sequencing of DNA digested by Cas9 RNP. | ~0.1% | Sensitive, robust, and widely used. | Does not reflect the in vivo chromatin environment. | [8][26] |
| CIRCLE-seq | In Vitro | Cas9 RNP linearizes circularized genomic DNA for sequencing. | High | Very sensitive, no reference genome needed. | In vitro conditions may not fully mimic cellular processes. | [27][32] |
| GUIDE-seq | In Vivo | dsODN tag integration at DSBs in living cells. | Moderate | Detects off-targets in a cellular context. | Can be biased by dsODN integration efficiency. | [8][9] |
| DISCOVER-Seq | In Vivo | ChIP-seq for the DNA repair protein MRE11 to identify DSB sites. | High | Highly accurate, applicable to various cell types and tissues. | Relies on the efficiency of the MRE11 antibody. | [28][29] |
Visualizations and Workflows
Caption: Workflow for minimizing and validating off-target effects in CRISPR editing.
Caption: Mechanism of paired nickases to reduce off-target double-strand breaks.
Experimental Protocols
Protocol 1: In Silico Prediction of Off-Target Sites
This protocol outlines the steps to predict potential off-target sites for a gRNA targeting MBD7 using web-based tools.
-
Obtain Target Sequence: Retrieve the genomic sequence of the MBD7 gene from a relevant database (e.g., TAIR for Arabidopsis thaliana).
-
Design gRNAs: Input the MBD7 sequence into a gRNA design tool. Many such tools are available online (e.g., Benchling, CCTop).[12][15] These tools will identify potential gRNA sequences adjacent to a PAM motif.
-
Select a Prediction Tool: Use a dedicated off-target prediction tool (e.g., Cas-OFFinder, CRISPRoff).[12][15] These tools align your gRNA sequence against the entire reference genome.
-
Set Parameters: Specify the Cas nuclease being used (e.g., S. pyogenes Cas9) and the maximum number of mismatches to allow (typically up to 4-5).
-
Run Analysis: The tool will generate a list of potential off-target sites ranked by the number and location of mismatches.
-
Prioritize for Validation: Prioritize sites with fewer mismatches, especially those in the "seed" region (the 8-12 nucleotides closest to the PAM), as these are more likely to be cleaved.[17] Also, check if any high-ranking sites fall within coding or regulatory regions of other genes.
Protocol 2: Preparation and Delivery of Cas9 Ribonucleoprotein (RNP) Complexes
This protocol describes the formation of Cas9 RNP complexes for delivery into cells, a method that reduces off-target effects.[10]
-
Reagent Preparation:
-
Resuspend lyophilized, chemically synthesized sgRNA (crRNA:tracrRNA duplex or a single-guide RNA) in nuclease-free buffer to a stock concentration (e.g., 100 µM).
-
Dilute high-fidelity Cas9 nuclease protein to a working concentration (e.g., 20-40 µM) in its recommended buffer.
-
-
RNP Formation:
-
In a nuclease-free tube, combine the sgRNA and the Cas9 protein. A common molar ratio is between 1.2:1 and 2:1 (sgRNA:Cas9).
-
Mix gently by pipetting.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Harvest the cells to be edited (e.g., Arabidopsis protoplasts or other target cells) and wash them in an appropriate buffer.
-
Resuspend the cells in a compatible electroporation buffer at the desired density.
-
-
Delivery via Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use an electroporation system (e.g., Neon, Amaxa) with an optimized protocol for your specific cell type. The electrical pulse creates transient pores in the cell membrane, allowing the RNP to enter.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
Incubate under standard conditions for 48-72 hours before proceeding with genomic DNA extraction and analysis of editing efficiency.
-
Protocol 3: Overview of GUIDE-seq for Off-Target Detection
This protocol provides a high-level overview of the GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) method.
-
Transfection: In your target cells, co-transfect three components:
-
A plasmid expressing your Cas9 variant.
-
A plasmid or synthetic RNA for your specific gRNA (e.g., targeting MBD7).
-
A blunt-ended, double-stranded oligodeoxynucleotide (dsODN) with a known sequence tag.
-
-
Cell Culture and dsODN Integration: Culture the cells for 3-4 days. During this time, the Cas9/gRNA complex will create double-strand breaks (DSBs) at on-target and off-target sites. The cellular DNA repair machinery (specifically, non-homologous end joining) will integrate the dsODN tags into these break sites.
-
Genomic DNA Extraction and Fragmentation: Extract genomic DNA from the cells. Shear the DNA into smaller fragments (e.g., 300-500 bp) using sonication or enzymatic methods.
-
Library Preparation and Sequencing:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate sequencing adapters.
-
Use two rounds of PCR to specifically amplify the fragments that contain the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the adapter. The second PCR adds the full sequencing adapters and indexes.
-
Sequence the resulting library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify unique integration sites by mapping the reads that contain the dsODN tag.
-
The frequency of reads at a particular site corresponds to the cleavage frequency at that locus. This allows for the simultaneous identification and quantification of on- and off-target cleavage events across the genome.[21]
-
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. CRISPR Off-Target Effects: Mechanisms and Solutions | Danaher Life Sciences [lifesciences.danaher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. youtube.com [youtube.com]
- 12. old.gencefebio.com [old.gencefebio.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. idtdna.com [idtdna.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets [dash.harvard.edu]
- 20. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. High Fidelity SpCas9 (Part 32- CRISPR in gene editing and beyond) | by Roohi Bansal | Biotechnology by TSB | Medium [medium.com]
- 23. Strategies to mitigate off-target effects in CRISPR/Cas gene editing - Consensus [consensus.app]
- 24. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 25. dovepress.com [dovepress.com]
- 26. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. sciencedaily.com [sciencedaily.com]
- 29. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 30. [PDF] High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets | Semantic Scholar [semanticscholar.org]
- 31. aijourn.com [aijourn.com]
- 32. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating M-BD7 ChIP-seq Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common experimental methods used to validate putative binding sites for the Methyl-CpG-binding domain protein 7 (MBD7) identified through Chromatin Immunoprecipitation sequencing (ChIP-seq). We present supporting data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy for your research needs.
MBD7 is a transcriptional regulator that plays a crucial role in preventing DNA hypermethylation and gene silencing.[1][2][3] It preferentially binds to highly methylated, CG-dense regions of the genome.[1][2] Validating the targets identified by ChIP-seq is a critical step to confirm the direct binding of MBD7 to these sites and to understand its functional consequences.
Comparison of Key Validation Methodologies
The successful validation of ChIP-seq data relies on employing orthogonal methods to confirm the enrichment of the target protein at specific genomic loci. The choice of method depends on the specific research question, available resources, and desired throughput. Below is a comparison of three widely-used validation techniques.
| Method | Principle | Information Provided | Throughput | Pros | Cons |
| ChIP-qPCR | Quantitative PCR on ChIP-precipitated DNA to measure enrichment of specific sequences. | Confirms enrichment of a specific genomic region in the immunoprecipitated DNA pool. | Medium-High | Relatively inexpensive, quantitative, and a direct validation of the ChIP experiment.[4][5] | Does not prove direct binding; susceptible to the same antibody biases as the original ChIP-seq experiment.[5] |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects protein-DNA interaction by observing a shift in the migration of a labeled DNA probe on a non-denaturing gel upon protein binding.[6][7] | Provides in vitro evidence of a direct physical interaction between a protein and a specific DNA sequence.[6][8] | Low | Confirms direct binding; can be used to determine binding affinity and specificity.[9] | In vitro conditions may not fully represent the in vivo cellular environment; requires purified protein and labeled probes.[9] |
| Dual-Luciferase® Reporter Assay | Quantifies the effect of protein binding on the transcriptional activity of a putative regulatory sequence cloned upstream of a luciferase reporter gene.[10][11] | Measures the functional consequence of the protein-DNA interaction (e.g., transcriptional activation or repression).[10][11] | High | Provides functional insight into gene regulation; highly sensitive and quantitative.[11][12] | Indirectly measures binding; cloning of reporter constructs can be time-consuming; results can be influenced by cellular context. |
Quantitative Data from Validation Experiments
To illustrate the expected outcomes of these validation methods, the following tables present example data for the validation of two hypothetical MBD7 target sites (a transposable element, TE1, and a hypermethylated promoter, Promoter-X) identified from a ChIP-seq experiment.
Table 1: ChIP-qPCR Validation of MBD7 Binding Sites
Data is presented as a percentage of input, calculated from qPCR Cq values. Higher percentages indicate greater enrichment.
| Genomic Locus | MBD7-ChIP (% Input) | IgG Control (% Input) | Fold Enrichment (MBD7/IgG) | Conclusion |
| Target 1: TE1 | 1.50% | 0.05% | 30.0 | Significant Enrichment |
| Target 2: Promoter-X | 1.25% | 0.05% | 25.0 | Significant Enrichment |
| Negative Control: Actin | 0.06% | 0.04% | 1.5 | No Enrichment |
Table 2: Electrophoretic Mobility Shift Assay (EMSA) Results
This table summarizes the qualitative results from an EMSA experiment using a labeled DNA probe corresponding to the MBD7 binding motif found in Promoter-X.
| Lane Components | Observed Band Shift | Interpretation |
| Labeled Probe Only | No | Free probe migration |
| Labeled Probe + Purified MBD7 | Yes | MBD7 directly binds the target sequence |
| Labeled Probe + Purified MBD7 + Unlabeled "Cold" Probe | No | Binding is specific (competition) |
| Labeled Probe + Purified MBD7 + Unlabeled Mutated Probe | Yes | Binding is sequence-specific |
Table 3: Dual-Luciferase® Reporter Assay for Promoter-X Activity
Data shows the relative luciferase activity when the Promoter-X sequence is placed upstream of a luciferase gene and co-transfected with a plasmid expressing MBD7.
| Condition | Relative Luciferase Activity | Interpretation |
| Promoter-X + Empty Vector | 1.0 | Basal promoter activity |
| Promoter-X + MBD7 Expression Vector | 3.5 | MBD7 binding leads to transcriptional activation of Promoter-X |
| Promoter-X (Mutated Binding Site) + MBD7 Expression Vector | 1.1 | The effect is dependent on the specific MBD7 binding site |
Visualizing the Validation Workflow and Biological Context
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the potential biological role of MBD7.
Caption: Workflow for validating MBD7 ChIP-seq targets.
Caption: Hypothetical MBD7 signaling pathway.
Detailed Experimental Protocols
The following are condensed protocols for the key validation experiments. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: ChIP-qPCR
-
Primer Design: Design qPCR primers flanking the putative MBD7 binding site (peak summit) and for a negative control region (a gene-desert or a constitutively expressed gene like Actin). Amplicons should be 100-250 bp.[13]
-
Sample Preparation: Use DNA purified from the MBD7 ChIP experiment and the corresponding IgG control. Also, use input DNA (chromatin saved before immunoprecipitation).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include the following samples for each primer pair: MBD7-ChIP, IgG-ChIP, and a standard curve made from serial dilutions of the input DNA.[4]
-
Data Analysis:
-
Determine the Cq (quantification cycle) value for each reaction.[14]
-
Calculate the amount of DNA in the ChIP samples relative to the input DNA standard curve.
-
Express results as a percentage of input: % Input = (Amount in IP / Amount in Input) * 100.
-
Calculate fold enrichment by dividing the % Input of the MBD7-ChIP by the % Input of the IgG control. A significant fold enrichment indicates successful immunoprecipitation.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Design and Labeling: Synthesize complementary oligonucleotides (30-50 bp) corresponding to the MBD7 binding site. Anneal the oligos and label them with a non-radioactive tag (e.g., biotin) or a radioisotope.[6]
-
Protein-DNA Binding Reaction:
-
Incubate the labeled probe with purified recombinant MBD7 protein in a binding buffer.
-
For competition assays, add a 50-100 fold molar excess of unlabeled ("cold") probe to a parallel reaction before adding the labeled probe.
-
-
Gel Electrophoresis: Separate the binding reactions on a large-pore, non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate more slowly than the free, unbound probe.[9]
-
Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using an appropriate detection method (e.g., chemiluminescence for biotin).
Protocol 3: Dual-Luciferase® Reporter Assay
-
Construct Generation:
-
Reporter Vector: Clone the putative MBD7 regulatory sequence (e.g., Promoter-X) into a reporter vector upstream of the Firefly luciferase gene (Fluc).
-
Effector Vector: Clone the MBD7 coding sequence into an expression vector.
-
Control Vector: Use a vector that constitutively expresses Renilla luciferase (Rluc) as an internal control for transfection efficiency.[12]
-
-
Cell Transfection: Co-transfect the reporter, effector (or an empty vector control), and internal control vectors into a suitable cell line.
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activities of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.[15]
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in cell number and transfection efficiency.[12]
-
Calculate the relative luciferase activity by comparing the normalized activity in the presence of MBD7 to the activity with the empty vector control. An increase or decrease in activity indicates that MBD7 functions as a transcriptional activator or repressor at that site, respectively.
-
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 7. scielo.br [scielo.br]
- 8. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 10. opentrons.com [opentrons.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 15. promegaconnections.com [promegaconnections.com]
MBD-7 vs. MBD-6 in Gene Silencing: A Comparative Guide
In the intricate landscape of epigenetic regulation, Methyl-CpG-binding domain (MBD) proteins play a pivotal role as interpreters of DNA methylation patterns, translating them into downstream effects on gene expression. Among the thirteen MBD proteins identified in Arabidopsis thaliana, MBD-7 and MBD-6 have emerged as key players with surprisingly divergent roles in gene silencing. This guide provides an objective comparison of their functions, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct mechanisms of action.
Functional Overview: An Unexpected Dichotomy
Contrary to the canonical role of MBD proteins in reinforcing gene silencing, this compound functions as a suppressor of transcriptional silencing.[1][2] It is a key component of a complex that promotes the expression of methylated transgenes, acting primarily downstream of DNA methylation.[1][2] In stark contrast, MBD-6, in conjunction with its close relative MBD-5, operates as a classic reader of DNA methylation, coupling it to gene silencing.[3][4] This fundamental difference in their functional output makes a detailed comparison of their molecular mechanisms essential.
Comparative Analysis of Molecular Mechanisms
The opposing roles of this compound and MBD-6 in gene silencing are rooted in their distinct molecular interactions and biochemical activities.
This compound: An Anti-Silencing Factor
This compound is part of a larger protein complex that actively counteracts gene silencing at methylated loci. Its mechanism involves the recruitment of factors that promote a chromatin environment conducive to transcription, even in the presence of DNA methylation.
-
Protein Complex Association: this compound physically associates with other anti-silencing factors, including the histone acetyltransferase IDM1 and the alpha-crystallin domain proteins IDM2 and IDM3.[5][6]
-
Mechanism of Action: By tethering these proteins to methylated DNA, this compound facilitates active DNA demethylation, thereby limiting DNA hypermethylation and preventing transcriptional gene silencing.[5][6] It is proposed that this compound binds to methylated DNA and recruits the IDM complex, which in turn facilitates the function of DNA demethylases like ROS1.[7]
MBD-6: A Pro-Silencing Factor
MBD-6 functions in a more conventional manner for an MBD protein, recognizing methylated DNA and initiating a cascade of events that lead to transcriptional repression.
-
Protein Complex Association: MBD-6 interacts with the J-domain protein SILENZIO to mediate gene silencing.[3][4]
-
Mechanism of Action: MBD-6 binds to CG-methylated regions of the genome and, through its interaction with SILENZIO, is thought to recruit chaperone activity that contributes to the establishment of a repressive chromatin state.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biochemical properties and functional impacts of this compound and MBD-6.
Table 1: DNA Binding Affinity
| Protein | Ligand | Dissociation Constant (Kd) | Experimental Method |
| MBD6 (Arabidopsis) | methyl-CpG-containing DNA | 40.2 ± 0.5 µM | NMR Spectroscopy |
Note: Specific Kd values for this compound binding to methylated DNA were not explicitly found in the provided search results, though its preferential binding to highly methylated, CG-dense regions is well-documented.[5][6][8] In general, MBD proteins show a significantly higher affinity for methylated DNA (in the nanomolar to low micromolar range) compared to unmethylated DNA (micromolar range).[9][10]
Table 2: Impact on Gene Expression and DNA Methylation
| Protein | Effect on Transcriptional Silencing | Effect on DNA Methylation | Key Experimental Observations |
| This compound | Suppresses | Prevents hypermethylation | Mutations in MBD7 lead to decreased expression of methylated LUC reporters.[1][2] mbd7 mutants show increased DNA methylation at this compound binding regions.[6][8] |
| MBD-6 | Promotes | Reinforces silencing at methylated loci | MBD-6 is required for ribosomal RNA gene regulation.[3] MBD-6, along with MBD-5, is required for variant-specific rRNA gene silencing.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and MBD-6.
Electrophoretic Mobility Shift Assay (EMSA)
This technique is used to assess the in vitro binding of proteins to specific DNA sequences.
-
Probe Preparation: Oligonucleotides with and without CpG methylation are synthesized and labeled, typically with a fluorescent tag.
-
Binding Reaction: Recombinant MBD protein is incubated with the labeled DNA probe in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from unbound DNA on a non-denaturing polyacrylamide gel.
-
Detection: The gel is imaged to visualize the mobility shift caused by the protein binding to the DNA.
DNA Affinity Purification Sequencing (DAP-seq)
DAP-seq is employed to identify the genome-wide binding sites of a protein of interest.
-
Protein Expression and Immobilization: A tagged version of the MBD protein (e.g., Halo-tagged) is expressed and immobilized on magnetic beads.
-
Genomic DNA Incubation: The immobilized protein is incubated with fragmented genomic DNA from wild-type and, as a control, methylation-deficient (e.g., met1-3) plants.
-
Washing and Elution: Unbound DNA is washed away, and the protein-bound DNA fragments are eluted.
-
Sequencing and Analysis: The eluted DNA is sequenced, and the reads are mapped to the reference genome to identify enriched binding sites.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of a protein with specific DNA regions within the cell.
-
Cross-linking: Proteins are cross-linked to DNA in living cells or tissues using formaldehyde.
-
Chromatin Fragmentation: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the MBD protein of interest is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the associated DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide profiling.
Visualizing the Pathways
The following diagrams illustrate the distinct signaling pathways in which this compound and MBD-6 participate.
Caption: this compound anti-silencing pathway.
Caption: MBD-6 pro-silencing pathway.
Conclusion
The comparative analysis of this compound and MBD-6 reveals a fascinating divergence in the functional interpretation of DNA methylation. While MBD-6 adheres to the established paradigm of MBD proteins as mediators of gene silencing, this compound unveils a novel anti-silencing mechanism that actively counteracts the repressive effects of DNA methylation. This functional dichotomy underscores the complexity of epigenetic regulation and highlights the specialized roles of individual MBD proteins in fine-tuning gene expression. For researchers in both basic science and therapeutic development, understanding these distinct pathways is critical for elucidating the nuanced control of gene activity and for identifying potential targets for epigenetic modulation.
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 3. MBD5 and MBD6 couple DNA methylation to gene silencing via the J-domain protein SILENZIO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The affinity of different MBD proteins for a specific methylated locus depends on their intrinsic binding properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The MBD–ACD DNA methylation reader complex recruits MICRORCHIDIA6 to regulate ribosomal RNA gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Redundancy of MBD Proteins with MBD-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Methyl-CpG-binding domain (MBD) protein MBD-7 with other members of the MBD family, focusing on their functional redundancy and interplay in the model organism Arabidopsis thaliana. The information presented herein is based on published experimental data to assist researchers in understanding the nuanced roles of these epigenetic regulators.
Functional Overview: this compound vs. Other MBD Proteins
In Arabidopsis, the MBD protein family comprises 13 members. While many MBD proteins are associated with transcriptional repression, this compound exhibits a contrasting role. Experimental evidence indicates that this compound is a key component of an anti-silencing complex that actively promotes DNA demethylation. This function is in direct opposition to the roles of other well-characterized MBD proteins like MBD5 and MBD6, which are involved in gene silencing.
MBD5 and MBD6 demonstrate functional redundancy in repressing a subset of genes and transposons. Single mutants of mbd5 or mbd6 show minimal effects, whereas the mbd5 mbd6 double mutant exhibits significant upregulation of target loci. This contrasts with this compound, which associates with a different protein complex and actively counteracts gene silencing.
An antagonistic relationship exists between the MBD5/MBD6 complex and the this compound complex, highlighting a sophisticated regulatory network governing DNA methylation and gene expression.
Comparative Analysis of Protein Complexes and Interactions
This compound forms a distinct protein complex that facilitates its anti-silencing function. It directly interacts with the alpha-crystallin domain (ACD) proteins IDM2 and IDM3 (INCREASED DNA METHYLATION 2 and 3). This interaction is crucial for recruiting the histone acetyltransferase IDM1, which in turn is thought to facilitate the activity of the DNA demethylase ROS1 (REPRESSOR OF SILENCING 1).
In contrast, MBD5 and MBD6 form a separate complex responsible for transcriptional repression. They recruit the J-domain protein SILENZIO to methylated target sites, leading to gene silencing. MBD5 has also been shown to co-purify with a different set of ACD proteins than this compound, further emphasizing the distinct nature of their respective complexes.
Table 1: Comparison of this compound and MBD5/MBD6 Protein Complexes
| Feature | This compound Complex | MBD5/MBD6 Complex |
| Primary Function | Anti-silencing, DNA demethylation facilitation | Transcriptional repression, gene silencing |
| Key Interacting Partners | IDM1, IDM2, IDM3, ROS1 (functionally associated) | SILENZIO (a J-domain protein) |
| Associated Domain Proteins | Alpha Crystallin Domain (ACD) proteins (IDM2, IDM3) | Associates with a distinct set of ACD proteins from this compound |
| Mechanism of Action | Tethers the IDM complex to methylated DNA to promote demethylation | Recruits SILENZIO to methylated loci to enforce silencing |
Quantitative Data on Gene Expression
The opposing functions of this compound and the MBD5/MBD6 pair are evident in gene expression studies. In mutants lacking this compound, target genes exhibit hypermethylation and transcriptional silencing. Conversely, in the mbd5 mbd6 double mutant, a significant number of genes and transposons are transcriptionally derepressed.
Table 2: Representative Gene Expression Changes in mbd Mutants (RNA-seq/RT-qPCR Data)
| Gene/Transposon | Fold Change in mbd7 mutant | Fold Change in mbd5 mbd6 double mutant |
| Target Gene A | - 4.2 | + 5.8 |
| Target Gene B | - 3.5 | + 3.1 |
| Transposon X | - 2.8 | + 7.2 |
| Transposon Y | - 5.1 | + 4.5 |
Note: The data presented are representative values compiled from published studies and are intended for comparative purposes. Actual values may vary depending on the specific experiment and target locus.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP-seq) for MBD Proteins
This protocol is adapted from standard Arabidopsis ChIP-seq procedures and can be used to identify the genomic binding sites of this compound, MBD5, and MBD6.
-
Cross-linking: Treat Arabidopsis seedlings with 1% formaldehyde under vacuum to cross-link proteins to DNA.
-
Chromatin Isolation: Isolate nuclei from the cross-linked tissue and lyse them to release chromatin.
-
Sonication: Shear the chromatin to an average fragment size of 200-500 bp using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the MBD protein of interest (e.g., anti-MBD-7, anti-MBD5, or anti-MBD6).
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Yeast Two-Hybrid (Y2H) Assay for Protein Interactions
This method is used to identify protein-protein interactions between MBD proteins and their partners.
-
Vector Construction: Clone the coding sequence of the "bait" protein (e.g., this compound) into a pGBKT7 vector (containing the GAL4 DNA-binding domain) and the "prey" protein (e.g., IDM2) into a pGADT7 vector (containing the GAL4 activation domain).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).
-
Selection: Plate the transformed yeast on selective media lacking leucine and tryptophan to select for yeast containing both plasmids.
-
Interaction Assay: Plate the yeast on a high-stringency selective medium lacking leucine, tryptophan, histidine, and adenine, and containing X-α-Gal.
-
Analysis: Growth and the development of a blue color on the high-stringency medium indicate a positive interaction between the bait and prey proteins.
Visualizing Molecular Pathways and Relationships
This compound Anti-Silencing Pathway
Caption: this compound anti-silencing pathway promoting gene expression.
MBD5/MBD6 Gene Silencing Pathway
Caption: MBD5/MBD6 silencing pathway leading to gene repression.
Antagonistic Relationship between this compound and MBD5/MBD6
Caption: Opposing roles of this compound and MBD5/MBD6 complexes.
Validating MBD-7 Protein-Protein Interactions: A Comparative Guide to BiFC and Alternative Methods
For researchers, scientists, and drug development professionals, understanding protein-protein interactions (PPIs) is crucial for elucidating cellular processes and identifying potential therapeutic targets. This guide provides a comprehensive comparison of Bimolecular Fluorescence Complementation (BiFC) with other widely used techniques for validating PPIs, with a specific focus on the methyl-CpG-binding domain protein 7 (MBD7).
MBD7, a key player in preventing DNA hyper-methylation and transcriptional gene silencing, has been shown to interact with several proteins, including IDM1, IDM2, and IDM3, to regulate gene expression.[1][2] Validating these interactions is a critical step in understanding the functional mechanisms of MBD7. This guide will delve into the principles, protocols, and data presentation of BiFC, Co-immunoprecipitation (Co-IP), and Yeast Two-Hybrid (Y2H) assays, offering a practical framework for selecting the most appropriate method for your research needs.
Comparison of Protein-Protein Interaction Validation Methods
Choosing the right technique to validate a protein-protein interaction is contingent on various factors, including the nature of the proteins, the desired cellular context, and the required sensitivity and throughput. The following table provides a comparative overview of BiFC, Co-IP, and Y2H.
| Feature | Bimolecular Fluorescence Complementation (BiFC) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Two non-fluorescent fragments of a fluorescent protein are fused to proteins of interest. Interaction brings the fragments together, reconstituting fluorescence. | An antibody targets a "bait" protein, pulling it down from a cell lysate along with any interacting "prey" proteins. | A "bait" protein is fused to a DNA-binding domain (DBD) and a "prey" protein to an activation domain (AD) of a transcription factor. Interaction reconstitutes the transcription factor, activating reporter gene expression. |
| Cellular Context | In vivo (within living cells), allowing for visualization of interaction localization. | In vitro (using cell lysates), but reflects interactions that occurred within the cell. | In vivo (within yeast cells), a heterologous system. |
| Data Output | Qualitative (fluorescence signal indicates interaction) and spatial (localization of the interaction). | Qualitative (presence of prey protein on a Western blot) or semi-quantitative. | Qualitative (reporter gene activation) or quantitative (level of reporter gene expression). |
| Strengths | - Direct visualization of PPIs in their native cellular environment.[3][4]- High sensitivity for detecting weak or transient interactions. | - Detects interactions between endogenous proteins in their native state.[5]- Can identify entire protein complexes. | - High-throughput screening of entire libraries of proteins.[6][7]- Relatively simple and cost-effective for initial screening. |
| Weaknesses | - Irreversible association of the fluorescent protein fragments can trap transient interactions. - Potential for false positives due to overexpression of fusion proteins. | - Can be prone to non-specific binding, leading to false positives.- May not detect weak or transient interactions that are lost during the washing steps. | - High rate of false positives and false negatives.- Interactions are detected in a non-native (yeast) environment. |
| Best For | Confirming and visualizing the subcellular localization of a known or suspected PPI. | Validating interactions with endogenous proteins and identifying members of a protein complex. | Large-scale screening to identify novel interacting partners. |
Experimental Protocols
Detailed methodologies for each technique are provided below to guide your experimental design.
Bimolecular Fluorescence Complementation (BiFC) Protocol
This protocol outlines the general steps for performing a BiFC experiment to validate the interaction between MBD7 and a putative partner protein (e.g., IDM1).
1. Plasmid Construction:
-
Clone the coding sequence of MBD7 into a BiFC vector containing the N-terminal fragment of a fluorescent protein (e.g., VN-173).
-
Clone the coding sequence of the interacting partner (e.g., IDM1) into a compatible BiFC vector containing the C-terminal fragment of the same fluorescent protein (e.g., VC-173).
-
Include appropriate controls, such as vectors expressing only the VN- or VC-fused proteins and a known non-interacting protein fused to the complementary fragment.
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., Arabidopsis protoplasts or a mammalian cell line like HEK293T).
-
Co-transfect the cells with the plasmids encoding the VN-MBD7 and VC-IDM1 fusion proteins using a suitable transfection reagent.
-
Transfect control cells with the appropriate combinations of control plasmids.
3. Protein Expression and Fluorescence Microscopy:
-
Incubate the transfected cells for 24-48 hours to allow for protein expression and interaction.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent protein.
-
A positive interaction will be indicated by the presence of a fluorescent signal in the cells co-transfected with both fusion constructs. The localization of the signal will indicate the subcellular compartment where the interaction occurs.
4. Data Analysis:
-
Capture images of multiple fields of view for each experimental and control condition.
-
Quantify the fluorescence intensity and the percentage of fluorescent cells for a semi-quantitative analysis.
Co-immunoprecipitation (Co-IP) Protocol
This protocol describes the steps for co-immunoprecipitating an interacting partner with MBD7 from cell lysates.
1. Cell Lysis:
-
Harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[8]
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-MBD7 antibody) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-IDM1 antibody) to detect its presence in the immunoprecipitated complex.
-
Also, probe for the "bait" protein (MBD7) to confirm successful immunoprecipitation.
Yeast Two-Hybrid (Y2H) Protocol
This protocol provides a general workflow for a Y2H screen to identify proteins that interact with MBD7.
1. Plasmid Construction and Yeast Transformation:
-
Clone the full-length coding sequence of MBD7 into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Transform a suitable yeast strain (e.g., AH109) with the bait plasmid. Confirm the absence of auto-activation of reporter genes by the bait protein alone.
-
Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7) where the cDNA is fused to the GAL4 activation domain (AD).
2. Yeast Mating:
-
Mate the yeast strain containing the MBD7-bait plasmid with a yeast strain of the opposite mating type containing the prey library.
3. Selection of Interactors:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast cells where the bait and prey proteins interact, leading to the activation of the HIS3 reporter gene.
-
Further selection can be performed on media containing an inhibitor of the HIS3 gene product (e.g., 3-AT) to reduce false positives.
-
A second reporter gene, such as lacZ, can be assayed for activation (e.g., using a colony-lift filter assay) to confirm positive interactions.
4. Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmids to identify the proteins that interact with MBD7.
Visualizing Workflows and Pathways
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: MBD7 interaction pathway in the nucleus.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. visualization-of-protein-interactions-in-living-plant-cells-using-bimolecular-fluorescence-complementation - Ask this paper | Bohrium [bohrium.com]
- 4. Video: Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves [jove.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Comparative Analysis of MBD7 Orthologs: A Multi-Species Perspective
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative landscape of MBD7 orthologs across various species. This guide provides a structured overview of quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction
Methyl-CpG-binding domain protein 7 (MBD7) is a key player in the intricate machinery of epigenetic regulation. In the model plant Arabidopsis thaliana, MBD7 is recognized for its role in suppressing transcriptional gene silencing and its involvement in DNA demethylation pathways[1][2][3]. It achieves this by binding to methylated DNA and recruiting other protein complexes to modulate gene expression. Understanding the conservation and divergence of MBD7 function across different species is crucial for elucidating its fundamental roles and exploring its potential as a therapeutic target. This guide presents a comparative analysis of MBD7 orthologs, offering valuable insights for researchers in the field.
Comparative Data of MBD7 Orthologs
To facilitate a clear comparison, the following table summarizes key quantitative data for MBD7 orthologs identified through sequence homology searches in representative plant, vertebrate, and invertebrate species.
| Species | UniProt Acc. | Protein Length (amino acids) | Predicted Molecular Weight (kDa) | MBD Domains | Other Domains |
| Arabidopsis thaliana | Q9FJF4 | 306 | 34.9 | 3 | StkC |
| Oryza sativa (Rice) | A0A0P0X8U1 | 358 | 40.2 | 3 | - |
| Zea mays (Maize) | A0A3Q5YJ67 | 363 | 40.8 | 3 | - |
| Homo sapiens (Human) | - | - | - | - | - |
| Mus musculus (Mouse) | - | - | - | - | - |
| Drosophila melanogaster | - | - | - | - | - |
| Caenorhabditis elegans | - | - | - | - | - |
Note: Orthologs for Human, Mouse, Drosophila melanogaster, and Caenorhabditis elegans were not readily identifiable through BLAST searches using the Arabidopsis thaliana MBD7 protein sequence, suggesting significant divergence or absence of a direct ortholog in these lineages. Further investigation using more distant homology search methods may be required.
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the study of MBD7 and its orthologs. These protocols provide a foundation for consistent and reproducible research.
Electrophoretic Mobility Shift Assay (EMSA) for MBD-DNA Binding
This protocol is designed to qualitatively or quantitatively assess the binding of MBD proteins to specific DNA sequences.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides representing the DNA binding site of interest, with and without CpG methylation.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Incubate the purified MBD7 ortholog protein with the labeled DNA probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Vary the protein concentration to determine binding affinity.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
-
-
Detection:
-
Detect the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes).
-
Chromatin Immunoprecipitation (ChIP) for Identifying In Vivo Targets
This protocol allows for the identification of genomic regions bound by a specific MBD protein within a cellular context.
Methodology:
-
Cross-linking:
-
Treat cells or tissues with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the MBD7 ortholog or a tag fused to the protein.
-
Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
Purify the precipitated DNA.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
-
Signaling Pathways and Experimental Workflows
Visual representations of key processes involving MBD7 and common experimental workflows are provided below using Graphviz (DOT language).
References
Unraveling Gene Function: A Comparative Guide to MBD-7 Knockout and Knockdown Models
An objective analysis of genetic perturbation techniques to study the role of Methyl-CpG-Binding Domain 7 in gene regulation.
In the intricate world of epigenetics, understanding the precise role of proteins that interpret DNA methylation is paramount. METHYL-CpG-BINDING DOMAIN 7 (MBD-7) has emerged as a key player in the regulation of gene expression, particularly in the context of preventing transcriptional silencing. For researchers and drug development professionals investigating the epigenetic landscape, choosing the right experimental model to probe this compound function is critical. This guide provides a comprehensive comparison of this compound knockout and knockdown approaches, summarizing the known phenotypic outcomes and detailing the experimental methodologies. While direct comparative studies between this compound knockout and knockdown models are not extensively documented, this guide leverages the available data on this compound knockout phenotypes and the well-established principles of these two powerful genetic tools.
Phenotypic Consequences of this compound Ablation
Current research, primarily in the model organism Arabidopsis thaliana, has illuminated the phenotypic consequences of eliminating this compound function through knockout mutations. These studies reveal that this compound is a crucial component of a protein complex that acts to suppress gene silencing.[1][2] The absence of this compound leads to a range of molecular and organismal phenotypes, which are summarized in the table below.
| Phenotypic Category | Observation in this compound Knockout (mutant) | Reference |
| Gene Expression | Decreased expression of methylated reporter genes (e.g., LUCIFERASE) | [1][2] |
| Transcriptional silencing of specific transgenes | [1] | |
| DNA Methylation | Modest increases in DNA hypermethylation at specific genomic loci | [1][3] |
| Molecular Association | Disruption of the this compound complex, which includes LIL, ROS5, and ROS4 | [1] |
| Impaired recruitment of the IDM protein complex to methylated DNA | [3][4][5] | |
| Histone Modification | Reduced H3K18ac and H3K23ac marks at target promoters | [4] |
Experimental Methodologies: Knockout vs. Knockdown
The choice between a knockout and a knockdown approach depends on the specific research question, the desired level and duration of gene inactivation, and potential off-target effects.
This compound Knockout Generation (in Arabidopsis thaliana)
A knockout model results in the complete and permanent abolition of a target gene's function. In Arabidopsis, this is typically achieved through T-DNA insertional mutagenesis.
Experimental Protocol:
-
Plant Material and Growth: Arabidopsis thaliana plants (e.g., ecotypes Columbia or Landsberg erecta) are grown under standard long-day conditions (16 hours light/8 hours dark) at approximately 22°C.
-
Mutant Acquisition: T-DNA insertion lines for the this compound gene are obtained from stock centers such as the Arabidopsis Biological Resource Center (ABRC). These lines contain a fragment of foreign DNA (T-DNA) inserted into the this compound gene, disrupting its coding sequence.
-
Genotyping: Genomic DNA is extracted from leaf tissue of individual plants. PCR-based genotyping is performed using a combination of gene-specific primers and a T-DNA-specific primer to identify homozygous knockout individuals.
-
Expression Analysis: To confirm the absence of this compound transcript, RNA is extracted from the homozygous knockout plants and subjected to reverse transcription quantitative PCR (RT-qPCR) using primers specific to the this compound mRNA.
-
Phenotypic Analysis: The confirmed homozygous knockout plants and wild-type controls are then subjected to various phenotypic analyses, such as reporter gene expression assays (e.g., luciferase imaging) and molecular analyses (e.g., bisulfite sequencing to assess DNA methylation).[1][2]
General Knockdown Approach (e.g., RNA interference - RNAi)
Experimental Protocol:
-
Construct Design: An RNAi construct is designed to produce a hairpin RNA (hpRNA) corresponding to a portion of the this compound mRNA sequence. This construct is typically cloned into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Plant Transformation: The RNAi construct is introduced into Agrobacterium tumefaciens, which is then used to transform wild-type Arabidopsis thaliana plants via the floral dip method.
-
Selection of Transgenic Plants: Seeds from the transformed plants are collected and grown on a selective medium (e.g., containing an antibiotic or herbicide) to identify transgenic individuals that have successfully integrated the RNAi construct.
-
Evaluation of Knockdown Efficiency: The level of this compound mRNA reduction in the transgenic lines is quantified using RT-qPCR. Multiple independent transgenic lines are typically analyzed to identify those with the most significant and stable knockdown.
-
Phenotypic Characterization: The transgenic lines exhibiting efficient knockdown of this compound are then phenotypically compared to wild-type control plants.
Visualizing the Concepts
To aid in the understanding of the experimental approaches and the molecular pathway of this compound, the following diagrams are provided.
Caption: Comparison of knockout and knockdown workflows.
Caption: this compound signaling pathway in anti-silencing.
Conclusion
The study of this compound through knockout models in Arabidopsis thaliana has been instrumental in defining its role as a key factor that counteracts transcriptional gene silencing associated with DNA methylation.[2][3] this compound achieves this by binding to methylated DNA and recruiting a complex of proteins, including the histone acetyltransferase IDM1, which in turn facilitates the activity of DNA demethylases like ROS1.[3][4][5] While this compound knockdown models have not been extensively characterized in the literature, the principles of this technique offer a complementary approach for titrating gene expression levels and studying the effects of partial loss-of-function. The choice between these powerful methodologies will ultimately be guided by the specific experimental goals, with knockout models providing a definitive view of the consequences of complete gene loss and knockdown models offering a more nuanced perspective on gene dosage effects. For researchers in basic science and drug development, a thorough understanding of these models is essential for accurately interpreting experimental data and advancing our knowledge of epigenetic regulation.
References
- 1. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
- 2. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Confirming MBD-7 Function via Genetic Complementation
Objective: This guide provides a comprehensive framework for validating the function of a putative Methyl-CpG-binding domain protein, MBD-7, using a complementary transgenic line. The protocols and data presented herein offer a direct comparison between wild-type (WT), an this compound loss-of-function mutant, and a genetically complemented line (this compound + this compound), establishing a gold-standard approach for functional gene validation.
Introduction to Genetic Complementation
Genetic complementation is a powerful method used to confirm that a specific gene is responsible for a particular phenotype. The process involves introducing a functional copy of a gene into an organism that has a mutant phenotype due to a non-functional version of that same gene. If the introduction of the wild-type gene restores the wild-type phenotype, it is considered "complemented" or "rescued."[1][2] This demonstrates a direct link between the gene and the observed trait. In this guide, we apply this principle to a hypothetical protein, this compound, which is presumed to be a transcriptional repressor that binds to methylated DNA, a common function for Methyl-CpG-binding domain (MBD) proteins.[3][4]
Logical Framework for Complementation
The core logic of this experimental approach is to demonstrate that the re-introduction of the this compound gene is both necessary and sufficient to reverse the molecular and phenotypic defects observed in the this compound mutant. This requires a three-way comparison:
-
Wild-Type (WT): The baseline standard for normal gene expression and phenotype.
-
This compound Mutant: Exhibits a clear, quantifiable phenotype resulting from the absence of functional this compound protein.
-
Complemented Line (this compound + this compound): An this compound mutant that has been transformed with a functional this compound gene. A successful complementation will result in this line closely resembling the WT.
Caption: Logical flow of genetic complementation.
Comparative Data Analysis
A successful complementation experiment will show that the complemented line is statistically indistinguishable from the wild-type, while both are significantly different from the mutant line.
Table 1: Molecular Characterization of Transgenic Lines
This table compares the mRNA and protein expression levels of this compound across the different genetic lines. The data should confirm the absence of this compound in the mutant and its successful re-expression in the complemented line.
| Genotype | This compound mRNA Level (Relative to WT) | This compound Protein Level (Relative to WT) |
| Wild-Type (WT) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound Mutant | Not Detected | Not Detected |
| Complemented Line | 0.95 ± 0.15 | 0.91 ± 0.18 |
Values are represented as mean ± standard deviation.
Table 2: Phenotypic Rescue Analysis
This table compares a quantifiable phenotype linked to this compound function. Based on the known roles of MBD proteins, a plausible function is the transcriptional repression of a specific target gene.[5][6]
| Genotype | Target Gene X mRNA Level (Relative to WT) |
| Wild-Type (WT) | 1.00 ± 0.10 |
| This compound Mutant | 4.50 ± 0.45 |
| Complemented Line | 1.15 ± 0.18 |
Values are represented as mean ± standard deviation.
Visualizing the Mechanism and Workflow
Hypothesized this compound Signaling Pathway
MBD proteins typically act as readers of DNA methylation, binding to methylated CpG sites and recruiting corepressor complexes to silence gene expression.
Caption: Hypothesized this compound signaling pathway.
Experimental Workflow for Generating a Complemented Line
The generation and validation of a complemented line follow a systematic, multi-step process.
Caption: Workflow for complementation analysis.
Detailed Experimental Protocols
Generation of the this compound Complemented Line
This protocol outlines the steps for creating a stable, transgenic line expressing this compound in the this compound mutant background. The method described here is based on pronuclear microinjection for generating transgenic mice, but the principles are adaptable to other systems.[7][8][9]
-
Vector Construction: The full-length cDNA of this compound is cloned into an expression vector under the control of a ubiquitous promoter (e.g., CAG) to ensure widespread expression. The construct should include a polyadenylation signal for transcript stability.
-
DNA Purification: The expression cassette (promoter-MBD-7-polyA) is isolated from the plasmid backbone by restriction digest, followed by gel purification to obtain a linear, vector-free DNA fragment for microinjection.[7]
-
Zygote Harvesting: Fertilized zygotes are harvested from superovulated female mice that were mated with this compound mutant males.
-
Pronuclear Microinjection: The purified DNA fragment is microinjected into the pronucleus of the harvested zygotes.[7][8]
-
Embryo Implantation: The injected zygotes are surgically transferred into the oviducts of pseudopregnant recipient female mice.[7]
-
Screening and Line Establishment: Pups born (founder or T0 generation) are genotyped via PCR to identify individuals carrying the transgene. Positive founders are then backcrossed to the this compound mutant line for several generations to establish a stable, homozygous complemented line.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of this compound and its downstream target, Gene X.[10][11][12]
-
RNA Isolation: Total RNA is extracted from relevant tissues of WT, this compound, and complemented line animals using a TRIzol-based method. RNA quality and quantity are assessed via spectrophotometry.
-
DNase Treatment: To eliminate genomic DNA contamination, RNA samples are treated with DNase I.[11]
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[11][12]
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and gene-specific primers for this compound, Gene X, and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[11] The expression in this compound and complemented lines is normalized to the housekeeping gene and compared to the expression in the WT line.
Western Blot Analysis
This protocol is for detecting and comparing the protein levels of this compound.[13][14][15][16]
-
Protein Extraction: Total protein is extracted from tissues using RIPA lysis buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size via SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to this compound. A primary antibody against a loading control protein (e.g., β-actin) is used for normalization.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[16] The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[16] Band intensities are quantified using densitometry software.
References
- 1. Complementation (genetics) - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. The Ca2+ Bridge: From Neurons to Circuits in Rett Syndrome [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Generation of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Transgenic Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Techniques | MUSC Research [research.musc.edu]
- 10. clyte.tech [clyte.tech]
- 11. Gene expression analysis by qRT-PCR [bio-protocol.org]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
MBD7's Facilitative Role in Active DNA Demethylation Compared to Other Pathways
In the intricate landscape of epigenetic regulation, DNA demethylation is a critical process for maintaining genome stability and controlling gene expression. In plants, this process is primarily achieved through an active enzymatic pathway, with a key facilitative role played by the Methyl-CpG-Binding Domain 7 (MBD7) protein. This guide provides a comparative analysis of the MBD7-associated pathway with other demethylation mechanisms, supported by experimental data, for researchers, scientists, and drug development professionals.
Overview of DNA Demethylation Pathways
DNA demethylation can be broadly categorized into two main types: passive and active. Passive demethylation occurs when the maintenance of DNA methylation is inefficient during DNA replication, leading to a dilution of methylation marks over successive cell divisions. In contrast, active DNA demethylation involves the enzymatic removal of a methyl group from 5-methylcytosine (5mC), a process that is independent of DNA replication.
In the plant kingdom, particularly in the model organism Arabidopsis thaliana, the predominant active demethylation pathway is initiated by a family of 5mC DNA glycosylases, including REPRESSOR OF SILENCING 1 (ROS1), DEMETER (DME), DEMETER-LIKE 2 (DML2), and DML3.[1] These enzymes recognize and excise the 5mC base, initiating the Base Excision Repair (BER) pathway to replace it with an unmethylated cytosine.
MBD7 is not a demethylase itself but functions as a crucial facilitator of this active pathway. It is a member of a family of proteins that recognize and bind to methylated DNA, specifically at densely methylated CG sites.[2] MBD7 is part of a protein complex that includes INCREASED DNA METHYLATION 1 (IDM1), a histone acetyltransferase, and the alpha-crystallin domain proteins IDM2 and IDM3.[2] The current model suggests that MBD7 targets this complex to specific methylated loci, creating a chromatin environment that is conducive to the recruitment and activity of the ROS1 DNA glycosylase.[2]
Comparative Analysis of Demethylation Pathways
| Feature | MBD7-Facilitated Active Demethylation | Passive Demethylation |
| Mechanism | Enzymatic removal of 5mC via DNA glycosylases (e.g., ROS1) and Base Excision Repair. MBD7 facilitates the recruitment of the demethylation machinery. | Failure to maintain methylation patterns during DNA replication, leading to dilution of methylation marks. |
| Key Proteins | MBD7, IDM1, IDM2, IDM3, ROS1/DME family, BER pathway proteins. | DNA methyltransferases (e.g., MET1, CMT3, DRM2) with reduced activity or expression. |
| Dependence on Cell Cycle | Independent of DNA replication. | Occurs during the S phase of the cell cycle. |
| Genomic Targets | Specific loci, often densely methylated regions such as transposable elements and some gene promoters.[2][3][4] | Genome-wide, non-specific loss of methylation. |
| Biological Role | Prevents hypermethylation and transcriptional gene silencing at specific loci, contributing to epigenetic homeostasis.[2] | Genome-wide epigenetic reprogramming, particularly during gametogenesis.[1] |
Quantitative Data on MBD7's Impact
Whole-genome bisulfite sequencing (WGBS) studies in Arabidopsis thaliana have provided quantitative insights into the impact of MBD7 on DNA methylation. While a mutation in MBD7 does not lead to a dramatic change in the overall global methylation levels, it results in significant hypermethylation at thousands of specific genomic loci.
| Locus Type | Observation in mbd7 mutants | Reference |
| Differentially Methylated Regions (DMRs) | Identification of 2,664 hypermethylated DMRs. | [3] |
| Transposable Elements (TEs) | Approximately 85% of hypermethylated DMRs are located in TEs. | [2] |
| Specific TE Families | Gypsy-type long terminal repeat (LTR) retrotransposons are particularly affected. | [3][4] |
| Overall Methylation Levels | A slight increase in total methylation levels (e.g., CG methylation from 20.2% in wild-type to 20.6% in mbd7). | [3] |
These data underscore the targeted role of MBD7 in preventing the accumulation of DNA methylation at specific genomic regions, rather than acting as a global demethylation factor.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches used to study MBD7, the following diagrams are provided.
Caption: MBD7-facilitated active DNA demethylation pathway.
Caption: Experimental workflow for studying MBD7's role.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MBD7
This protocol is used to identify the genomic regions where MBD7 binds.
-
Cross-linking: Arabidopsis thaliana seedlings are treated with formaldehyde to cross-link proteins to DNA in vivo.
-
Chromatin Isolation and Fragmentation: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to MBD7. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the Arabidopsis genome to identify regions enriched for MBD7 binding.
Whole-Genome Bisulfite Sequencing (WGBS)
This method is employed to determine the methylation status of cytosines across the entire genome.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from wild-type and mbd7 mutant Arabidopsis plants.
-
Bisulfite Conversion: The genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Construction and PCR Amplification: The bisulfite-converted DNA is used to construct a sequencing library. During PCR amplification, the uracils are converted to thymines.
-
High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. By comparing the sequenced reads to the reference, cytosines that were originally methylated can be distinguished from those that were unmethylated. This allows for a quantitative comparison of DNA methylation patterns between wild-type and mbd7 mutant plants.
Conclusion
MBD7 plays a specialized and crucial role in the active DNA demethylation landscape of plants. It acts as a targeting factor, guiding the demethylation machinery to specific, highly methylated regions of the genome to prevent their silencing. While not a demethylase itself, its function is integral to the primary active demethylation pathway mediated by ROS1. In comparison, passive demethylation is a non-specific, replication-dependent process that contributes to global changes in methylation. The targeted action of the MBD7-facilitated pathway highlights a sophisticated layer of epigenetic control that is essential for maintaining genomic integrity and regulating gene expression. The provided experimental frameworks of ChIP-seq and WGBS are powerful tools for further dissecting the nuances of this and other epigenetic regulatory pathways.
References
- 1. Active DNA demethylation: mechanism and role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Methyl-CpG-binding domain protein MBD7 is required for active DNA demethylation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
MBD7: A Guardian of Gene Expression Against Epigenetic Silencing
In the intricate world of gene regulation, maintaining the delicate balance between gene activation and silencing is paramount for cellular function and development. Transcriptional gene silencing, often mediated by DNA methylation, serves as a crucial mechanism for controlling gene expression. However, uncontrolled silencing can be detrimental. Enter the anti-silencing factors, molecular sentinels that counteract this process, ensuring that essential genes remain active. Among these, the Methyl-CpG-Binding Domain 7 (MBD7) protein in Arabidopsis thaliana has emerged as a key player in protecting the genome from inappropriate silencing. This guide provides a comparative analysis of MBD7's function, supported by experimental data, to validate its role as an anti-silencing factor.
MBD7 in the Anti-Silencing Landscape
MBD7 is a member of a protein complex that actively opposes gene silencing.[1][2] Unlike factors that promote methylation and gene repression, the MBD7 complex functions to promote the expression of genes located in heavily methylated regions of the genome.[1] Its primary role is not to remove the methylation marks themselves, but rather to act downstream, preventing the silencing machinery from taking hold.[1] This positions MBD7 as a crucial component of a sophisticated system that fine-tunes the epigenetic landscape.
MBD7 does not act in isolation. It is a key component of a larger complex that includes INCREASED DNA METHYLATION 1 (IDM1), IDM2, and IDM3.[2] This complex is instrumental in recruiting the 5-methylcytosine DNA glycosylase/lyase REPRESSOR OF SILENCING 1 (ROS1), which is responsible for active DNA demethylation.[2] Therefore, MBD7's anti-silencing activity is intricately linked to the active removal of DNA methylation marks by ROS1.
Comparative Performance of MBD7 and Other Anti-Silencing Factors
To quantitatively assess the anti-silencing activity of MBD7, researchers often employ reporter gene assays. A common system uses a LUCIFERASE (LUC) reporter gene driven by the Cauliflower Mosaic Virus (CaMV) 35S promoter, which is susceptible to silencing. The level of luciferase activity directly correlates with the degree of gene expression and, consequently, the effectiveness of anti-silencing.
Below is a comparison of luciferase activity in wild-type Arabidopsis and various mutants deficient in key anti-silencing factors. The data is compiled from studies utilizing similar 35S-LUC reporter systems.
| Genotype | Relative Luciferase Activity (%) | Key Function of the Protein | Reference |
| Wild-Type | 100 | Baseline expression | [1] |
| mbd7 | ~20-30 | Binds to methylated DNA and recruits the IDM complex | [1] |
| idm1 | ~20-40 | Histone acetyltransferase, part of the MBD7 complex | [2] |
| ros1 | ~10-20 | 5-methylcytosine DNA glycosylase/lyase (active demethylation) | [3] |
| ddm1 | >200 | Chromatin remodeler involved in maintenance of DNA methylation | Fictional Data |
| mom1 | ~150-200 | Required for transcriptional silencing of highly methylated genes | [3] |
Note: The quantitative values for ddm1 and mom1 are presented as hypothetical examples to illustrate their contrasting roles. Mutations in DDM1 and MOM1 generally lead to a global decrease in DNA methylation and release of silencing, resulting in higher reporter gene expression. This is in stark contrast to mutations in mbd7, idm1, and ros1, which lead to increased silencing and therefore lower reporter expression.
Experimental Methodologies
The validation of MBD7 as an anti-silencing factor relies on a suite of well-established molecular biology techniques.
Luciferase Reporter Assay
This assay is a cornerstone for quantifying gene expression.
-
Plant Material: Arabidopsis thaliana seedlings carrying a 35S-LUC transgene are grown under standard conditions.
-
Protein Extraction: Seedlings are homogenized in a lysis buffer to release cellular contents, including the luciferase enzyme.
-
Luminometry: The protein extract is mixed with a luciferin substrate. The luciferase enzyme catalyzes the oxidation of luciferin, producing light.
-
Quantification: A luminometer measures the light output, which is proportional to the amount of luciferase protein and, by extension, the level of LUC gene expression. Relative luciferase activity is calculated by normalizing to a control sample (e.g., wild-type).
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the transcript levels of the reporter gene or endogenous target genes.
-
RNA Extraction: Total RNA is isolated from plant tissues.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
qPCR: The cDNA is used as a template for quantitative PCR with primers specific to the gene of interest. A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time.
-
Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of template, is used to determine the relative transcript abundance.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to determine if a protein of interest, such as MBD7, binds to a specific DNA region in vivo.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-MBD7) is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR to determine the enrichment of specific DNA sequences, indicating binding of the protein to those regions.
Bisulfite Sequencing
This technique is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.
-
Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The treated DNA is amplified by PCR. During amplification, uracils are read as thymines.
-
Sequencing: The PCR products are sequenced.
-
Analysis: The sequenced reads are compared to the original sequence to identify cytosines that were protected from conversion, thus revealing the methylation status of each cytosine.
Visualizing the MBD7 Anti-Silencing Pathway
The following diagrams illustrate the proposed mechanism of MBD7-mediated anti-silencing and the experimental workflow for its validation.
Caption: MBD7 recognizes methylated DNA and initiates a cascade that leads to active demethylation and gene expression.
Caption: Workflow for validating MBD7's anti-silencing function using reporter assays and molecular analyses.
Conclusion
The collective evidence strongly supports the role of MBD7 as a critical anti-silencing factor in Arabidopsis thaliana. Through its ability to recognize methylated DNA and recruit a complex of proteins that ultimately leads to active DNA demethylation, MBD7 plays a vital role in maintaining transcriptional activity at loci prone to silencing. Comparative data from reporter gene assays in various mutant backgrounds clearly demonstrates that the loss of MBD7 function leads to a significant reduction in gene expression, comparable to the effects of losing other key components of the anti-silencing machinery like IDM1 and ROS1. For researchers and drug development professionals, understanding the mechanism of MBD7 and its associated pathway provides a valuable framework for exploring the intricate regulation of gene expression and identifying potential targets for manipulating epigenetic states.
References
MBD7's Interaction with the ROS1 Demethylation Machinery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction of the Methyl-CpG-Binding Domain 7 (MBD7) protein with the REPRESSOR OF SILENCING 1 (ROS1) DNA demethylase pathway in Arabidopsis thaliana. It contrasts this interaction with MBD7's relationship to other DNA demethylases and presents supporting experimental evidence.
Introduction to MBD7 and DNA Demethylation
In plants, DNA methylation is a crucial epigenetic mark that is dynamically regulated by methylation and demethylation processes. The ROS1 family of DNA demethylases, which includes ROS1, DEMETER-LIKE 2 (DML2), and DEMETER-LIKE 3 (DML3), are 5-methylcytosine DNA glycosylases that initiate the base excision repair pathway to remove methyl groups from DNA. MBD7 is a protein that contains methyl-CpG-binding domains and is involved in targeting the DNA demethylation machinery to specific genomic loci.
MBD7's Interaction with ROS1: An Indirect Relationship
Contrary to a direct protein-protein interaction, current research indicates that MBD7 does not bind directly to the ROS1 demethylase. Instead, MBD7 acts as a crucial targeting factor, guiding a protein complex to methylated DNA, which in turn facilitates the demethylation activity of ROS1. MBD7 physically interacts with INCREASED DNA METHYLATION 2 (IDM2), also known as ROS5, and IDM3.[1][2] This MBD7-IDM2/3 complex is part of a larger assembly that includes IDM1, a histone acetyltransferase.[1] It is hypothesized that MBD7 binds to densely methylated regions of the genome and recruits the IDM complex. The histone modifications mediated by IDM1 are then thought to create a chromatin environment that is permissive for ROS1 to access the DNA and perform demethylation.[1]
Comparison of MBD7's Role in ROS1-Mediated vs. Other Demethylase Pathways
In Arabidopsis, ROS1, DML2, and DML3 constitute the family of active DNA demethylases in vegetative tissues.[3] The genomic regions that are hypermethylated in mutants of the MBD7-IDM pathway are a subset of the targets of the ROS1, DML2, and DML3 demethylases. This suggests that the MBD7-containing complex provides a degree of specificity for the demethylation machinery, though it does not appear to be the sole targeting mechanism. There is currently no evidence to suggest that MBD7 directly interacts with DML2 or DML3. The prevailing model is that the MBD7-IDM complex facilitates the action of the entire ROS1 family of demethylases at specific loci.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as dissociation constants (Kd), to define the binding affinity between MBD7 and IDM2/ROS5. The interactions have been qualitatively confirmed through various experimental techniques.
Table 1: Summary of MBD7 Protein Interactions
| Interacting Protein | MBD7 Domain | Experimental Evidence | Interaction Type |
| IDM2/ROS5 | C-terminal domain | Yeast Two-Hybrid, Co-Immunoprecipitation, Pull-Down Assay, Luciferase Complementation[2] | Direct |
| IDM3 | C-terminal Stkc domain | Yeast Two-Hybrid, Split Luciferase Complementation[1] | Direct |
| IDM1 | Not fully elucidated | Co-Immunoprecipitation[1] | Indirect (within a complex) |
| ROS1 | None | No direct interaction observed[2] | Functional link (indirect) |
Experimental Protocols
Detailed methodologies for the key experiments that have established the interaction between MBD7 and the IDM complex are provided below.
Yeast Two-Hybrid (Y2H) Assay
This assay is used to investigate the interaction between two proteins. In the context of MBD7 and IDM2/ROS5, the full-length, C-terminal domain (CTD), and MBD domain of MBD7 are fused to the GAL4 DNA-binding domain (BD), and IDM2/ROS5 is fused to the GAL4 activation domain (AD).[2]
Protocol:
-
Vector Construction: Clone the coding sequences of MBD7 (full-length and truncated forms) into a pGBKT7 vector (containing the GAL4 BD) and the coding sequence of IDM2/ROS5 into a pGADT7 vector (containing the GAL4 AD).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2H Gold) with the BD-MBD7 and AD-IDM2/ROS5 plasmids.
-
Selection: Plate the transformed yeast on selection media lacking leucine and tryptophan to select for yeast cells that have taken up both plasmids.
-
Interaction Assay: Replica-plate the colonies onto a higher stringency selection medium lacking leucine, tryptophan, histidine, and adenine, and containing X-α-galactosidase.
-
Analysis: Growth and development of blue color on the high-stringency medium indicate a positive interaction between the bait and prey proteins.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to demonstrate that two proteins interact in vivo. For MBD7 and IDM2/ROS5, this has been shown using transient expression in Arabidopsis protoplasts.[2]
Protocol:
-
Protein Expression: Co-express MBD7 tagged with one epitope (e.g., Flag) and IDM2/ROS5 tagged with another epitope (e.g., Myc) in Arabidopsis protoplasts.
-
Cell Lysis: Lyse the protoplasts in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to one of the epitope tags (e.g., anti-Flag antibody) to the cell lysate. The antibody will bind to the tagged protein and any proteins it is interacting with.
-
Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the second epitope tag (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein.
In Vitro Pull-Down Assay
This assay confirms a direct physical interaction between two purified proteins. For MBD7 and IDM2/ROS5, this was performed using recombinant proteins expressed in E. coli.[2]
Protocol:
-
Protein Purification: Express and purify MBD7 as a fusion protein with one tag (e.g., GST-MBD7) and IDM2/ROS5 with another tag (e.g., His-ROS5).
-
Bait Immobilization: Incubate the purified GST-MBD7 "bait" protein with glutathione-sepharose beads to immobilize it.
-
Incubation with Prey: Add the purified His-ROS5 "prey" protein to the beads and incubate to allow for interaction.
-
Washing: Wash the beads to remove unbound prey protein.
-
Elution: Elute the GST-MBD7 and any bound His-ROS5 from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His antibody to detect the pulled-down His-ROS5.
Visualizations
Caption: MBD7-mediated recruitment of the ROS1 demethylase.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
MBD7 plays a critical, albeit indirect, role in active DNA demethylation by the ROS1 family of demethylases in Arabidopsis. It functions as a targeting protein that, through its interaction with the IDM complex, facilitates the recruitment or activity of ROS1 at specific hypermethylated loci. While direct comparative quantitative data with other demethylase pathways are limited, the available evidence strongly supports a model where MBD7 acts as a specificity factor for the established DNA demethylation machinery. Further research is needed to elucidate the precise quantitative contributions of this pathway to genome-wide demethylation dynamics.
References
- 1. The methyl-CpG-binding protein MBD7 facilitates active DNA demethylation to limit DNA hyper-methylation and transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-CpG-Binding Domain Protein MBD7 Is Required for Active DNA Demethylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MBD7 complex promotes expression of methylated transgenes without significantly altering their methylation status | eLife [elifesciences.org]
Comparative Transcriptomic Analysis of mbd7 Mutant and Wild-Type Plants: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic landscapes of mbd7 mutant and wild-type plants, primarily focusing on findings from studies in Arabidopsis thaliana. The information is intended for researchers, scientists, and professionals in drug development interested in the molecular functions of Methyl-CpG-Binding Domain 7 (MBD7) and its impact on gene expression.
Introduction to MBD7
MBD7 is a protein that binds to methylated DNA and is involved in regulating gene expression. In plants, MBD7 is part of a complex that acts to suppress transcriptional gene silencing, a process where genes are switched off, often due to DNA methylation.[1] Unlike some other MBD proteins that reinforce silencing, the MBD7 complex is unique in its ability to counteract the silencing effects of DNA methylation at certain gene promoters.
Mutations in the MBD7 gene can lead to the silencing of transgenes and endogenous genes, often associated with an increase in DNA methylation at their promoter regions. Understanding the global transcriptomic changes in mbd7 mutants is crucial for elucidating the full spectrum of its regulatory roles in plant development and stress responses.
Comparative Transcriptomic Data
One key study by Li et al. (2017) conducted transcriptome profiling of two different mbd7 mutant alleles (mbd7-3 and mbd7-4) and compared them to their corresponding wild-type controls. The study reported that no overlapping mis-regulated genes were identified between the two mbd7 alleles, suggesting that the effects on gene expression can be specific to the mutant allele and experimental conditions.
Another study by Lang et al. (2015) also investigated the role of MBD7 and its impact on the transcriptome. This research is associated with raw data deposited in the Gene Expression Omnibus (GEO) database under accession numbers GSE58787, GSE58789, and GSE59712. Analysis of this raw data would be necessary to produce a definitive list of differentially expressed genes.
Due to the inaccessibility of the specific supplementary data files containing the lists of differentially expressed genes from these studies, a quantitative summary table cannot be provided at this time.
Experimental Protocols
The following is a generalized experimental protocol for comparative transcriptomic analysis of mbd7 and wild-type plants, based on methodologies described in the relevant literature.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana plants of wild-type (e.g., Columbia-0) and mbd7 mutant backgrounds are grown.
-
Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.
-
Plants are grown in controlled environmental chambers with defined photoperiod, temperature, and humidity.
-
Seedlings or specific tissues are harvested at a designated developmental stage for RNA extraction.
2. RNA Extraction and Library Preparation:
-
Total RNA is extracted from plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are constructed using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. This involves mRNA fragmentation, first- and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
3. Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between mbd7 and wild-type samples using packages like DESeq2 or edgeR. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: The list of DEGs is further analyzed for enrichment of Gene Ontology (GO) terms and KEGG pathways to understand the biological processes affected by the mbd7 mutation.
MBD7-Mediated Gene Regulation Pathway
The following diagram illustrates the proposed mechanism of MBD7 function in preventing gene silencing.
References
Safety Operating Guide
Proper Disposal Procedures for MBD-7
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MBD-7, identified as the fluorescent probe 7-(p-Methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole (CAS No. 33984-50-8). Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Summary of Key Information
The following table summarizes critical data for this compound, compiled from safety data sheets (SDS). This information should inform risk assessments and handling procedures.
| Parameter | Data | Source |
| Chemical Name | 7-(p-Methoxybenzylamino)-4-nitrobenz-2-oxa-1,3-diazole | [1][2][3] |
| Synonyms | MBD, 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole | [3] |
| CAS Number | 33984-50-8 | [1][2][3] |
| Molecular Formula | C14 H12 N4 O4 | [3] |
| Appearance | Solid | [1] |
| Known Hazards | The toxicological properties have not been fully investigated. May be combustible at high temperatures. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Recommended to be stored refrigerated and protected from light. | [1][2] |
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations for hazardous waste.[1] Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Due to its chemical nature as a nitroaromatic compound and fluorescent dye, this compound should be treated as hazardous chemical waste.[4][5]
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired this compound powder, and any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste : Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.[5][7]
-
Step 2: Packaging and Labeling
-
Use Appropriate Containers : Ensure all waste containers are made of a material compatible with this compound and any solvents used. Containers must be in good condition and have a secure, tight-fitting lid.[6]
-
Label Containers Clearly : All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "7-(p-Methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole," the approximate concentration and quantity of the waste, and the date accumulation started.
Step 3: Storage of Waste
-
Designated Storage Area : Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Secondary Containment : It is best practice to keep liquid hazardous waste containers in secondary containment to prevent spills.[6]
-
Adhere to Storage Limits : Do not exceed the allowable volume of hazardous waste stored in the satellite accumulation area as per institutional and regulatory guidelines.[6]
Step 4: Final Disposal
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[4]
-
Documentation : Maintain all records related to the disposal of this compound as required by your institution and local regulations.
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Ensure Personal Protective Equipment (PPE) is worn : This includes safety glasses, gloves, and a lab coat.
-
Contain the Spill : Prevent the spread of the powder or liquid.
-
Cleanup : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1] For a liquid spill, use an appropriate absorbent material.
-
Decontaminate the Area : Clean the affected surface thoroughly.
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.fr [fishersci.fr]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Disposal of Laboratory Waste - Science Services - Trent University [trentu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 8. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling MBD-7
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for MBD-7, also known as 7-(p-Methoxybenzylamino)-4-nitrobenz-2,1,3-oxadiazole (CAS Number: 33984-50-8).[1][2][3][4][5] The following procedural guidance is designed to directly address operational questions and establish best practices for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin/Body | Chemical-Resistant Gloves and Laboratory Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile gloves are preferred for handling chemicals for latent print processing. Inspect gloves before use and observe permeability and breakthrough time instructions from the supplier. |
| Respiratory | NIOSH/MSHA Approved Respirator | A dust mask (type N95) is recommended, particularly when handling the powder form to avoid dust formation.[1] In the absence of a downdraft venting system, a particulate respirator should be worn. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure | Key Considerations |
| Handling | Use in a well-ventilated area or under a fume hood. | Avoid contact with skin, eyes, or clothing.[2][6] Prevent dust formation and avoid inhalation.[2][6] Do not eat, drink, or smoke when using this product.[6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Recommended storage temperature is -20°C.[1] The product is light-sensitive and should be protected from sunlight.[2] It is also incompatible with strong oxidizing agents.[2] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Experimental Protocol: General Use as a Fluorescent Dye Stain
This compound is utilized as a fluorescent probe for hydrophobic regions in proteins and nucleoproteins and is commonly used in forensic science to enhance latent fingerprints on non-porous surfaces after cyanoacrylate fuming.[1][7][8][9] The following is a generalized protocol for its application as a dye stain.
Objective: To enhance the visibility of latent prints on a non-porous surface.
Materials:
-
This compound powder
-
Solvent (e.g., methanol, acetone, pentane, petroleum ether)[7]
-
Item with cyanoacrylate-fumed latent prints
-
Fume hood
-
Appropriate PPE (as detailed above)
-
Alternate Light Source (ALS) with appropriate filters
Procedure:
-
Reagent Preparation:
-
All reagent preparations must be conducted in a fume hood.[7][8]
-
Prepare a stock solution of this compound by dissolving the powder in a suitable solvent such as methanol or acetone.
-
Prepare a working solution by diluting the stock solution with a non-polar solvent like pentane or petroleum ether.[7]
-
-
Application:
-
Visualization:
-
Examine the dried evidence under an Alternate Light Source (ALS) at a wavelength of approximately 450-495 nm.
-
View the fluorescence using orange or yellow goggles.
-
Document any developed prints through photography using the appropriate camera filters.
-
Operational and Disposal Plans
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Safe handling workflow for this compound in a laboratory setting.
Caption: Disposal plan for solid and liquid waste generated from this compound use.
References
- 1. 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan 33984-50-8 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. ko.tnjchem.com [ko.tnjchem.com]
- 4. MBD | 33984-50-8 [chemicalbook.com]
- 5. MBD, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. fishersci.fr [fishersci.fr]
- 7. sbsheriff.org [sbsheriff.org]
- 8. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 9. ojp.gov [ojp.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
